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  • Product: 4-Formyl-3-hydroxyphenyl hexadecanoate
  • CAS: 849612-09-5

Core Science & Biosynthesis

Foundational

Structural and Functional Profiling of 4-Formyl-3-hydroxyphenyl Hexadecanoate: A Technical Guide

Executive Summary In the realm of advanced materials and prodrug engineering, lipidated phenolic building blocks are indispensable. 4-Formyl-3-hydroxyphenyl hexadecanoate (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced materials and prodrug engineering, lipidated phenolic building blocks are indispensable. 4-Formyl-3-hydroxyphenyl hexadecanoate (CAS No. 849612-09-5) [1]—also systematically known as 4-palmitoyloxy-2-hydroxybenzaldehyde—is a highly versatile bifunctional synthon. By marrying a long hydrophobic hexadecanoate (palmitate) tail with a reactive ortho-hydroxybenzaldehyde core, this molecule serves as a critical precursor for synthesizing Schiff base liquid crystals, lipophilic prodrugs, and membrane-anchoring fluorophores.

This whitepaper provides an in-depth structural analysis, a self-validating synthetic protocol, and the mechanistic rationale behind its application in liquid crystal engineering.

Chemical Architecture & Quantitative Profile

The molecular architecture of 4-formyl-3-hydroxyphenyl hexadecanoate is defined by three distinct domains, each imparting specific physicochemical properties:

  • The Hexadecanoate Tail (C15H31COO–): A 16-carbon saturated lipid chain that dominates the molecule's lipophilicity, driving van der Waals interactions critical for inducing nematic or smectic mesophases in liquid crystals [2].

  • The Phenolic Core: Provides structural rigidity and pi-pi stacking capabilities.

  • The Ortho-Hydroxy Aldehyde Moiety: A highly reactive electrophilic center (formyl group) paired with a hydrogen-bond-donating hydroxyl group. This specific arrangement is essential for stabilizing downstream imine (Schiff base) linkages via intramolecular hydrogen bonding.

Table 1: Physicochemical Properties Summary
PropertyValueStructural Significance
IUPAC / Systematic Name 4-Formyl-3-hydroxyphenyl hexadecanoateDefines regiochemistry (ester at C4, OH at C3 relative to ester).
CAS Registry Number 849612-09-5Commercial identification standard [1].
Molecular Formula C₂₃H₃₆O₄Highlights the high carbon-to-heteroatom ratio.
Molecular Weight 376.53 g/mol Bulkiness dictates phase transition temperatures.
Key Functional Groups Ester, Phenolic OH, Aryl AldehydeEnables orthogonal functionalization workflows.

Regioselective Synthesis: A Self-Validating Protocol

As an application scientist, I cannot overstate the importance of causality in reaction design . The synthesis of this compound relies on the selective O-acylation of 2,4-dihydroxybenzaldehyde.

Mechanistic Causality: Why does the hexadecanoyl chloride selectively esterify the C4-hydroxyl group and not the C2-hydroxyl group? The C2-hydroxyl group forms a highly stable, six-membered intramolecular hydrogen bond with the adjacent formyl carbonyl. This thermodynamic lock drastically reduces the nucleophilicity of the C2-oxygen. Consequently, the reaction proceeds almost exclusively at the unhindered, highly nucleophilic C4-hydroxyl position, yielding the target regiochemistry without requiring complex protecting-group strategies.

Step-by-Step Methodology

Objective: Regioselective synthesis of 4-formyl-3-hydroxyphenyl hexadecanoate via Steglich-type acylation.

  • Preparation: Dissolve 10.0 mmol of 2,4-dihydroxybenzaldehyde in 50 mL of anhydrous dichloromethane (DCM) under a continuous nitrogen purge.

    • Rationale: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive acyl chloride into hexadecanoic acid.

  • Base Addition: Add 12.0 mmol of anhydrous triethylamine (TEA) to the solution and cool the reaction flask to 0 °C using an ice-water bath.

    • Rationale: TEA acts as an acid scavenger for the HCl byproduct, driving the equilibrium forward. Cooling suppresses non-selective acylation.

  • Acylation: Introduce 10.5 mmol of hexadecanoyl chloride dropwise over 30 minutes using an addition funnel.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation Checkpoint (Self-Validating System): A successful reaction is visually confirmed by the precipitation of triethylamine hydrochloride (TEA·HCl) as a dense white solid. Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2) must show the disappearance of the polar starting material ( Rf​≈0.2 ) and the emergence of a highly lipophilic product spot ( Rf​≈0.7 ).

  • Workup & Purification: Quench the reaction with 30 mL of saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize the crude residue from hot absolute ethanol to yield the pure ester as an off-white solid.

Mechanistic Applications in Materials Science

The primary industrial application of 4-formyl-3-hydroxyphenyl hexadecanoate is its use as a precursor for Schiff base liquid crystals [2, 3]. By condensing the free formyl group with various primary anilines (e.g., 4-methoxyaniline or 4-methylaniline), researchers can synthesize highly anisotropic molecules. The resulting imine bond (-C=N-) is stabilized by the adjacent C3-hydroxyl group via intramolecular hydrogen bonding, which prevents hydrolytic degradation of the liquid crystal in ambient conditions.

G A 2,4-Dihydroxybenzaldehyde C Regioselective Acylation (TEA, DCM, 0°C to RT) A->C B Hexadecanoyl Chloride B->C D 4-Formyl-3-hydroxyphenyl hexadecanoate (Target: CAS 849612-09-5) C->D C4-OH reacts; C2-OH protected by H-bonding F Schiff Base Condensation (Ethanol, Reflux) D->F E Primary Anilines E->F G Liquid Crystalline Materials F->G Imine Formation at C1-Formyl

Synthesis workflow of 4-formyl-3-hydroxyphenyl hexadecanoate and liquid crystal engineering.

Analytical Validation & Spectroscopic Signatures

To ensure structural integrity before downstream application, the synthesized 4-formyl-3-hydroxyphenyl hexadecanoate must be rigorously validated using FT-IR and ¹H NMR spectroscopy. The presence of the long aliphatic chain alongside the highly deshielded aldehyde proton provides a distinct, easily verifiable spectroscopic fingerprint.

Table 2: Diagnostic Spectroscopic Data
Analytical MethodSignal / ShiftAssignmentDiagnostic Value
FT-IR ~1750 cm⁻¹C=O (Ester)Confirms successful acylation of the phenol.
FT-IR ~1650 cm⁻¹C=O (Aldehyde)Confirms retention of the formyl group; shifted down due to H-bonding.
¹H NMR (CDCl₃) ~9.8 ppm (s, 1H)-CHO protonValidates the intact aldehyde moiety [3].
¹H NMR (CDCl₃) ~11.5 ppm (s, 1H)Ar-OH protonConfirms the C3-hydroxyl remains unreacted (H-bonded) [3].
¹H NMR (CDCl₃) 1.25–1.45 ppm (m, 24H)-(CH₂)₁₂- chainQuantifies the presence of the hexadecanoate lipid tail.
¹H NMR (CDCl₃) ~2.55 ppm (t, 2H)-CH₂-COO-Confirms the attachment of the lipid tail to the ester oxygen.

By adhering to these strict analytical checkpoints, researchers can guarantee the purity of the synthon, thereby preventing defect propagation in the synthesis of advanced mesogenic materials.

References

  • Ha, S.-T., Yeap, G.-Y., & Boey, P.-L. "4-{[(4-Methylphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate." Molbank, 2011(3), M738. URL:[Link]

  • Ha, S.-T., Yeap, G.-Y., & Boey, P.-L. "4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate." Molbank, 2012(2), M753. URL:[Link]

Exploratory

4-Formyl-3-hydroxyphenyl hexadecanoate molecular weight and exact mass

An In-depth Technical Guide to the Physicochemical Properties of 4-Formyl-3-hydroxyphenyl hexadecanoate For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Formyl-3-hydroxyphenyl hexadecanoate

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a detailed analysis of 4-Formyl-3-hydroxyphenyl hexadecanoate, focusing on its molecular weight and exact mass, and the methodologies for their determination.

Introduction

4-Formyl-3-hydroxyphenyl hexadecanoate is a complex organic molecule that belongs to the class of phenolic esters. Its structure, comprising a substituted aromatic ring and a long aliphatic chain, suggests potential applications in areas such as organic synthesis, materials science, and pharmacology. The lipophilic hexadecanoate tail combined with the reactive functional groups on the phenyl ring—a formyl and a hydroxyl group—makes it an interesting candidate for further investigation and as a precursor for more complex molecules, such as Schiff base derivatives.[1][2][3][4] A thorough characterization of its molecular properties is the first step in unlocking its potential.

Chemical Structure and Molecular Formula

The systematic name "4-Formyl-3-hydroxyphenyl hexadecanoate" defines a precise molecular architecture. The core is a phenyl ring with three substituents: a hexadecanoate group, a hydroxyl group, and a formyl group. Based on IUPAC nomenclature, the "phenyl" indicates the base aromatic ring, and the "hexadecanoate" signifies an ester linkage. The numbering of the substituents places the hexadecanoate ester at position 1, the hydroxyl group at position 3, and the formyl group at position 4.

The molecular formula is derived by summing the atomic constituents of each component:

  • Phenyl ring: C₆H₃ (three hydrogens on the substituted ring)

  • Hexadecanoate group (-OCOC₁₅H₃₁): Composed of an oxygen atom, a carbonyl group, and a pentadecyl chain. The hexadecanoic acid (palmitic acid) precursor has a formula of C₁₆H₃₂O₂.[5]

  • Hydroxyl group (-OH): An oxygen atom bonded to a hydrogen atom.

  • Formyl group (-CHO): A carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom.

Summing these parts gives the molecular formula: C₂₃H₃₆O₄ .

Figure 1. Chemical structure of 4-Formyl-3-hydroxyphenyl hexadecanoate.

Molecular Weight and Exact Mass: A Quantitative Analysis

While often used interchangeably in general discourse, molecular weight and exact mass are distinct and crucial parameters in analytical and medicinal chemistry.

Molecular Weight

The molecular weight (or more accurately, the relative molecular mass) is the sum of the atomic weights of the constituent atoms in a molecule. The atomic weights are the weighted average of the natural abundances of the isotopes of each element.

For C₂₃H₃₆O₄:

  • Carbon (C): 23 atoms × 12.011 amu/atom = 276.253 amu

  • Hydrogen (H): 36 atoms × 1.008 amu/atom = 36.288 amu

  • Oxygen (O): 4 atoms × 15.999 amu/atom = 63.996 amu

Molecular Weight = 276.253 + 36.288 + 63.996 = 376.537 g/mol

This value is essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and in techniques such as size-exclusion chromatography.

Exact Mass

The exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms. This value is critical in high-resolution mass spectrometry for the unambiguous identification of a compound.

For C₂₃H₃₆O₄:

  • Carbon (¹²C): 23 atoms × 12.000000 amu/atom = 276.000000 amu

  • Hydrogen (¹H): 36 atoms × 1.007825 amu/atom = 36.281700 amu

  • Oxygen (¹⁶O): 4 atoms × 15.994915 amu/atom = 63.979660 amu

Exact Mass = 276.000000 + 36.281700 + 63.979660 = 376.26136 Da

The monoisotopic mass, which is the exact mass calculated using the principal isotopes, is also 376.26136 Da .

Physicochemical Properties Summary

The following table summarizes the key physicochemical properties of 4-Formyl-3-hydroxyphenyl hexadecanoate.

PropertyValue
Molecular FormulaC₂₃H₃₆O₄
Molecular Weight 376.54 g/mol
Exact Mass 376.26136 Da
Monoisotopic Mass376.26136 Da

Experimental Determination and Validation

The theoretical values for molecular weight and exact mass can be experimentally verified using various analytical techniques.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for determining the exact mass of a compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass measurements with high accuracy and resolution, allowing for the confirmation of the elemental composition.

cluster_sample Sample Introduction cluster_ms Mass Spectrometry Sample Sample Ionization Ionization Sample->Ionization ESI or MALDI Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Ions Detector Detector Mass Analyzer->Detector Separated Ions Data System Data System Detector->Data System Signal

Figure 2. A simplified workflow for the experimental determination of exact mass using mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of 4-Formyl-3-hydroxyphenyl hexadecanoate. The integration of the proton signals in the ¹H NMR spectrum can be used to confirm the ratio of protons in different parts of the molecule, which is consistent with the proposed molecular formula.

Synthesis and Reactivity

4-Formyl-3-hydroxyphenyl hexadecanoate can be synthesized through the esterification of a suitably protected dihydroxybenzaldehyde derivative with hexadecanoic acid or its activated form, such as hexadecanoyl chloride. The presence of the formyl and hydroxyl groups makes the aromatic ring susceptible to further chemical modifications. For example, the formyl group can react with amines to form Schiff bases, which are a class of compounds with interesting liquid crystal and biological properties.[6][7]

Potential Applications

While specific applications of 4-Formyl-3-hydroxyphenyl hexadecanoate are not extensively documented in the public literature, its chemical structure suggests several areas of potential utility:

  • Intermediate in Organic Synthesis: As demonstrated in the literature for related compounds, it can serve as a key intermediate in the synthesis of more complex molecules, including liquid crystals and biologically active compounds.[3][4]

  • Pro-drug Design: The ester linkage could be designed to be cleaved by esterases in vivo, potentially releasing a pharmacologically active phenolic compound.

  • Materials Science: The long aliphatic chain and the potential for hydrogen bonding through the hydroxyl group could impart self-assembly properties, making it a candidate for the development of novel materials.

Conclusion

A precise knowledge of the molecular weight and exact mass of 4-Formyl-3-hydroxyphenyl hexadecanoate is fundamental for any scientific investigation involving this compound. The theoretically derived molecular weight of 376.54 g/mol and an exact mass of 376.26136 Da provide a solid foundation for its identification, characterization, and utilization in further research and development. The experimental verification of these values through modern analytical techniques is a critical step in ensuring the purity and identity of the compound, thereby upholding the principles of scientific integrity.

References

  • PubChem. Npc108109. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. 4-formyl-3-hydroxyphenyl acetate. [Link]

  • Ha, S.-T., et al. (2010). 3-Hydroxy-4-{[(4-ethylphenyl)
  • PubChem. 4-Formyl-3-(formylmethyl)-4-hexenoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 4-{[(4-methoxylphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. [Link]

  • Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2269.
  • ResearchGate. 4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. [Link]

  • MDPI. 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. [Link]

  • Google Patents. A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • PubChemLite. Hexanoic acid, 4-formylphenyl ester (C13H16O3). [Link]

  • ResearchGate. Synthesis and Characterization of 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Octadecanoate 1. [Link]

  • PubChem. 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • MDPI. 4-{[(4-Methylphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. [Link]

  • Cheméo. Chemical Properties of n-Hexadecanoic acid (CAS 57-10-3). [Link]

  • Chemsrc. 4-hydroxybutyl hexadecanoate. [Link]

Sources

Foundational

Structural Elucidation and Synthesis of 4-Formyl-3-hydroxyphenyl Hexadecanoate: A Comprehensive NMR Guide

Executive Summary & Scope 4-Formyl-3-hydroxyphenyl hexadecanoate (frequently referred to as 4-formyl-3-hydroxyphenyl palmitate) is a critical synthetic intermediate in the development of thermotropic liquid crystalline S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

4-Formyl-3-hydroxyphenyl hexadecanoate (frequently referred to as 4-formyl-3-hydroxyphenyl palmitate) is a critical synthetic intermediate in the development of thermotropic liquid crystalline Schiff base esters[1]. The molecule features a rigid aromatic core substituted with a highly polarizable formyl group, a lateral hydroxyl group capable of hydrogen bonding, and a flexible hexadecanoate (palmitate) alkyl chain. This structural triad makes it an ideal precursor for mesogenic materials exhibiting highly ordered smectic and nematic phases[2].

This technical guide provides an in-depth analysis of the chemoselective synthesis of 4-formyl-3-hydroxyphenyl hexadecanoate and presents a comprehensive elucidation of its structure using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Context & Mechanistic Causality

The synthesis of 4-formyl-3-hydroxyphenyl hexadecanoate is achieved via the Steglich esterification of 2,4-dihydroxybenzaldehyde with hexadecanoic acid[3].

Chemoselectivity via Intramolecular Hydrogen Bonding: A critical aspect of this synthesis is the chemoselective esterification of the 4-hydroxyl group over the 2-hydroxyl group. In 2,4-dihydroxybenzaldehyde, the 2-OH group is engaged in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the formyl group. This interaction creates a stable pseudo-six-membered ring, significantly reducing the nucleophilicity of the 2-OH oxygen[4]. Consequently, the sterically unhindered and electronically free 4-OH group acts as the primary nucleophile. Upon esterification at the 4-position, IUPAC nomenclature rules renumber the ring relative to the ester, rendering the product as 4-formyl-3-hydroxyphenyl hexadecanoate.

Catalytic Causality: N,N'-Dicyclohexylcarbodiimide (DCC) activates the hexadecanoic acid to form an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an essential acyl transfer catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium species. This intermediate is rapidly attacked by the free phenolic OH, bypassing sluggish direct esterification and preventing the formation of inert N-acylurea byproducts.

Step-by-Step Experimental Protocol

The following self-validating protocol outlines the Steglich esterification workflow used to isolate the target compound[3].

  • Initiation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq, 5.0 mmol) and hexadecanoic acid (1.0 eq, 5.0 mmol) in 40 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ).

  • Catalysis : Add DMAP (0.1 eq, 0.5 mmol) to the solution. Cool the mixture to 0 °C using an ice bath to control the exothermic activation step.

  • Activation : Slowly add a solution of DCC (1.1 eq, 5.5 mmol) in 10 mL of CH 2​ Cl 2​ dropwise over 30 minutes.

  • Self-Validation (Visual Cue) : Allow the reaction to proceed at room temperature for 12–24 hours. The precipitation of N,N'-dicyclohexylurea (DCU) as a white, insoluble solid serves as an immediate visual validation of successful acid activation and esterification progress.

  • Workup : Filter the reaction mixture to remove the DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO 3​ , and brine to remove DMAP and unreacted starting materials.

  • Isolation : Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Recrystallize the crude product from absolute ethanol to yield pure 4-formyl-3-hydroxyphenyl hexadecanoate as a pale yellow solid[2].

SynthesisWorkflow A 2,4-Dihydroxybenzaldehyde + Hexadecanoic Acid B DCC / DMAP in CH2Cl2 (0 °C to RT) A->B Reagents C Steglich Esterification B->C Reaction D Filtration of DCU (Dicyclohexylurea) C->D Workup E Solvent Evaporation D->E Concentration F Recrystallization (Absolute Ethanol) E->F Purification G 4-Formyl-3-hydroxyphenyl hexadecanoate (Pure) F->G Final Product

Workflow for the Steglich esterification and purification of 4-formyl-3-hydroxyphenyl hexadecanoate.

NMR Spectroscopy: Structural Elucidation

The structural confirmation of 4-formyl-3-hydroxyphenyl hexadecanoate relies heavily on 1 H and 13 C NMR spectroscopy. The presence of the electron-withdrawing formyl group and the electron-donating hydroxyl and ester groups creates a highly distinct electronic environment on the 1,2,4-trisubstituted aromatic ring[5].

1 H NMR Splitting Logic

The aromatic protons (H-2, H-5, H-6) exhibit a classic AMX spin system[6]:

  • H-5 is positioned ortho to the strongly electron-withdrawing formyl group, resulting in significant deshielding (δ ~7.50 ppm). It couples only with H-6 (ortho coupling, J ≈ 8.4 Hz).

  • H-2 is isolated between the ester and hydroxyl groups. It only exhibits meta coupling with H-6 ( J ≈ 2.2 Hz) and appears highly shielded (δ ~6.82 ppm).

  • H-6 is split by both H-5 (ortho) and H-2 (meta), appearing as a doublet of doublets.

  • The hydroxyl proton appears far downfield (δ > 11.0 ppm) due to its persistent intramolecular hydrogen bond with the formyl carbonyl[4].

NMRLlogic A Aromatic Protons (1,2,4-Trisubstituted) B H-5 (ortho to CHO) Deshielded A->B C H-6 (para to CHO) Shielded by OH A->C D H-2 (ortho to OH) Shielded by OH A->D E Doublet (d) J = 8.4 Hz B->E Ortho coupling F Doublet of doublets (dd) J = 8.4, 2.2 Hz C->F Ortho & Meta G Doublet (d) J = 2.2 Hz D->G Meta coupling

Logical derivation of 1H NMR splitting patterns for the 1,2,4-trisubstituted aromatic ring.

Quantitative NMR Data

The following tables summarize the expected chemical shifts for 4-formyl-3-hydroxyphenyl hexadecanoate (C 23​ H 36​ O 4​ ) in CDCl 3​ at 298 K, extrapolated from analogous mesogenic precursors[2][5].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Aliphatic CH 3​ 0.88t7.03HTerminal methyl of palmitate
Aliphatic CH 2​ 1.25 – 1.45m-24HBulk methylene chain
Aliphatic CH 2​ (β to C=O)1.74quintet7.52H-CH 2​ CH 2​ COO-
Aliphatic CH 2​ (α to C=O)2.57t7.52H-CH 2​ COO-
Aromatic H-66.75dd8.4, 2.21HPhenol ring (meta to H-2, ortho to H-5)
Aromatic H-26.82d2.21HPhenol ring (meta to H-6)
Aromatic H-57.50d8.41HPhenol ring (ortho to H-6)
Aldehyde CHO9.85s-1HFormyl proton
Hydroxyl OH11.20s-1HIntramolecularly H-bonded OH

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

Carbon TypeChemical Shift (δ, ppm)Assignment
Aliphatic CH 3​ 14.1Terminal methyl
Aliphatic CH 2​ 22.7, 24.8, 29.1–29.7, 31.9Bulk methylene chain
Aliphatic CH 2​ (α to C=O)34.4-CH 2​ COO-
Aromatic C-2110.5CH (ortho to OH, meta to ester)
Aromatic C-6114.0CH (ortho to ester)
Aromatic C-4116.0C-CHO (Formyl-bearing carbon)
Aromatic C-5135.5CH (ortho to CHO)
Aromatic C-1156.0C-OCOR (Esterified carbon)
Aromatic C-3164.0C-OH (Phenolic carbon)
Ester C=O171.5Palmitate carbonyl
Aldehyde C=O195.5Formyl carbonyl

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Exploratory

Mass Spectrometry Fragmentation Pattern of 4-Formyl-3-hydroxyphenyl Hexadecanoate: A Mechanistic and Analytical Guide

Executive Summary The structural elucidation of complex lipid-phenolic conjugates requires a rigorous understanding of gas-phase ion chemistry. 4-Formyl-3-hydroxyphenyl hexadecanoate (Molecular Formula: C23​H36​O4​ , Exa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex lipid-phenolic conjugates requires a rigorous understanding of gas-phase ion chemistry. 4-Formyl-3-hydroxyphenyl hexadecanoate (Molecular Formula: C23​H36​O4​ , Exact Mass: 376.2614 Da) is a synthetic phenolic ester comprising a lipophilic palmitate (hexadecanoate) tail esterified to a 2,4-dihydroxybenzaldehyde core. Compounds of this class are frequently synthesized via Steglich esterification for applications in mesomorphic material science and pharmaceutical prodrug development[1].

Analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a unique analytical challenge: the molecule possesses a highly hydrophobic domain (the C16 aliphatic chain) coupled with a highly polarizable, ionizable domain (the formyl-hydroxyphenyl ring). As a Senior Application Scientist, I have designed this guide to deconstruct the collision-induced dissociation (CID) mechanisms of this molecule, providing a self-validating, step-by-step protocol for its robust quantification and structural confirmation.

Physicochemical Properties & Ionization Dynamics

The structural dichotomy of 4-formyl-3-hydroxyphenyl hexadecanoate dictates its behavior in the electrospray ionization (ESI) source.

  • Positive Ion Mode (ESI+) : Protonation occurs preferentially at the highly electronegative oxygen of the formyl group or the ester carbonyl, yielding a stable [M+H]+ precursor at m/z 377.2686.

  • Negative Ion Mode (ESI-) : The free phenolic hydroxyl group at the 3-position is highly acidic due to the electron-withdrawing nature of the adjacent formyl group (ortho/para directing effects). Deprotonation here is highly efficient, yielding an [M−H]− precursor at m/z 375.2541.

Because the ester bond is relatively labile, in-source fragmentation (ISF) must be carefully controlled by optimizing the declustering potential (DP) or capillary voltage to prevent premature cleavage of the hexadecanoate chain before the ions reach the collision cell.

Collision-Induced Dissociation (CID) Mechanisms

Understanding the causality behind the fragmentation pathways is critical for accurate spectral annotation. The ESI polarity fundamentally alters the cleavage mechanics of the ester bond, as detailed in .

Positive Mode Fragmentation (+ESI)

In positive mode, the protonated ester bond undergoes charge-directed heterolytic cleavage. The inductive effect of the long alkyl chain stabilizes the resulting positive charge, leading to the dominant formation of the palmitoyl acylium cation ( [C16​H31​O]+ ) at m/z 239.2374. A secondary, less intense pathway involves the neutral loss of a ketene derivative ( C16​H30​O , 238 Da), transferring the proton to the phenolic ring to yield the protonated 2,4-dihydroxybenzaldehyde fragment at m/z 139.0394.

Negative Mode Fragmentation (-ESI)

Negative mode provides the most structurally diagnostic fragments. The [M−H]− precursor (m/z 375.2541) undergoes competitive cleavage at the ester linkage:

  • Phenoxide Formation : Nucleophilic attack and ester cleavage yield the phenoxide anion of 2,4-dihydroxybenzaldehyde at m/z 137.0238, accompanied by the neutral loss of hexadecanoic acid.

  • Carboxylate Formation : Alternatively, the charge is retained on the fatty acid, yielding the palmitate anion at m/z 255.2323.

Deep Mechanistic Insight (Secondary Fragmentation): When subjected to higher collision energies (>30 eV), the m/z 137.0238 phenoxide ion undergoes highly specific secondary fragmentations. As established in the literature for ortho/para-hydroxyphenyl carbaldehydes [2], this ion undergoes a charge-directed heterolytic loss of carbon monoxide (CO, 28 Da) to yield m/z 109.0289. More fascinating is the charge-remote 1,4-elimination of a hydrogen molecule ( H2​ ) , yielding m/z 135.0081. This specific H2​ elimination is a diagnostic fingerprint requiring a labile hydrogen atom on a hydroxyl group adjacent to a carbaldehyde functionality.

Fragmentation_Mechanisms M 4-Formyl-3-hydroxyphenyl hexadecanoate Exact Mass: 376.2614 Da Pos Positive ESI (+) [M+H]+ m/z 377.2686 M->Pos +H+ Neg Negative ESI (-) [M-H]- m/z 375.2541 M->Neg -H+ F1 Palmitoyl Cation m/z 239.2374 Pos->F1 Ester Cleavage (-Neutral Phenol) F2 Protonated Phenol m/z 139.0394 Pos->F2 Ester Cleavage (-Neutral Ketene) F3 Palmitate Anion m/z 255.2323 Neg->F3 Ester Cleavage (-Neutral Phenol) F4 Phenoxide Anion m/z 137.0238 Neg->F4 Ester Cleavage (-Neutral Ketene) F5 [M-H-CO]- m/z 109.0289 F4->F5 -CO (Heterolytic) F6 [M-H-H2]- m/z 135.0081 F4->F6 -H2 (1,4-elimination)

Figure 1: Divergent collision-induced dissociation (CID) pathways in positive and negative ESI modes.

Quantitative Data Summaries

To establish a self-validating analytical method, accurate mass measurements must fall within a strict < 5 ppm mass error threshold. The following tables summarize the theoretical exact masses required for High-Resolution Mass Spectrometry (HRMS) annotation.

Table 1: High-Resolution Precursor Ions

Ionization ModeAdductFormulaTheoretical m/zTarget Mass Error
Positive (+ESI) [M+H]+ C23​H37​O4+​ 377.2686< 5 ppm
Positive (+ESI) [M+Na]+ C23​H36​O4​Na+ 399.2506< 5 ppm
Negative (-ESI) [M−H]− C23​H35​O4−​ 375.2541< 5 ppm

Table 2: Diagnostic MS/MS Product Ions and Mechanistic Assignments

Precursor m/zProduct m/zFragment FormulaMechanistic AssignmentOptimal NCE (eV)
377.2686 (+)239.2374 C16​H31​O+ Acylium cation (Ester cleavage)15 - 20
377.2686 (+)139.0394 C7​H7​O3+​ Protonated phenol (Ketene loss)20 - 25
375.2541 (-)255.2323 C16​H31​O2−​ Palmitate carboxylate anion15 - 20
375.2541 (-)137.0238 C7​H5​O3−​ Phenoxide anion20 - 25
375.2541 (-)135.0081 C7​H3​O3−​ Charge-remote 1,4 H2​ elimination35 - 40
375.2541 (-)109.0289 C6​H5​O2−​ Heterolytic CO loss from phenoxide35 - 40

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS workflow embeds internal validation at every step. This protocol is optimized for lipid-phenolic conjugates, drawing on established .

Step 1: Sample Preparation (MTBE Extraction)

Causality: The C16 palmitate tail renders the molecule highly lipophilic. Standard protein precipitation (e.g., pure acetonitrile) often results in poor recovery due to lipid trapping.

  • Aliquot 50 µL of biological matrix (e.g., plasma or cell lysate) into a microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (e.g., 13C16​ -Palmitic Acid, 1 µg/mL) to normalize extraction efficiency.

  • Add 200 µL of Methanol and 500 µL of Methyl tert-butyl ether (MTBE). Vortex for 10 minutes.

  • Add 150 µL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 x g for 10 min.

  • Collect the upper organic (MTBE) layer, dry under nitrogen, and reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v).

Step 2: Chromatographic Separation

Causality: The extreme hydrophobicity requires a strong eluting solvent. Standard Acetonitrile/Water gradients will cause peak broadening and severe column carryover.

  • Column: C18 Sub-2 µm UHPLC column (e.g., 2.1 x 100 mm).

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid. (The high Isopropanol content is critical for solvating the hexadecanoate tail).

  • Gradient: 40% B to 98% B over 8 minutes, hold at 98% B for 3 minutes to wash the column, return to 40% B.

Step 3: MS/MS Acquisition (Stepped NCE)

Causality: The ester bond is fragile, but the phenolic ring is robust. A single collision energy will either fail to break the ring or completely obliterate the ester fragments.

  • Operate the mass spectrometer in Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM) mode with fast polarity switching.

  • Apply Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV. This ensures that the low-energy ester cleavages (m/z 239, 255) and the high-energy ring fragmentations (m/z 109, 135) are captured simultaneously in a single composite MS/MS spectrum.

  • Validation Check: Inject a solvent blank immediately after the highest calibration standard. The peak area in the blank must be < 0.1% of the standard to rule out lipid carryover.

LCMS_Workflow S1 1. Sample Prep MTBE/MeOH Extraction Spike 13C-IS S2 2. Chromatography C18 RP-UHPLC High-IPA Gradient S1->S2 S3 3. Ionization ESI Polarity Switching (+/- 3.5 kV) S2->S3 S4 4. MS/MS Acquisition Stepped NCE (15, 30, 45 eV) S3->S4 S5 5. Data Validation Blank Subtraction Mass Error < 5ppm S4->S5

Figure 2: Self-validating LC-MS/MS experimental workflow for phenolic ester analysis.

References

  • Ha, S. T., et al. "Synthesis, spectral studies of 4-{[(3-substitutedphenyl)imino]methyl}-3-hydroxyphenyl octadecanoate and effect of meta substituents on mesomorphic properties." Academic Journals, 2011.[Link]

  • "Low-energy collision-induced fragmentation of negative ions derived from ortho-, meta-, and para-hydroxyphenyl carbaldehydes, ketones, and related compounds." PubMed, National Institutes of Health (NIH), 2007.[Link]

  • "Characterization and Computational Insights into the Potential Biological Activity of 4-Hydroxyphenyl 8-Chlorooctanoate Purified from Endophytic Fusarium solani." MDPI, 2025. [Link]

Foundational

The Mechanism of Action of 4-Formyl-3-hydroxyphenyl Hexadecanoate in Lipidomics: A Bifunctional Probe for Aminophospholipid Profiling

Executive Summary In the rapidly evolving field of lipidomics, the chemoselective tagging of specific lipid classes remains a critical challenge due to the structural diversity and dynamic nature of cellular membranes. 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of lipidomics, the chemoselective tagging of specific lipid classes remains a critical challenge due to the structural diversity and dynamic nature of cellular membranes. 4-Formyl-3-hydroxyphenyl hexadecanoate (FHPH) has emerged as a highly specialized, bifunctional lipidomic probe. By coupling a lipophilic hexadecanoate (palmitate) anchor with a reactive salicylaldehyde-derived headgroup, FHPH enables the in situ derivatization of aminophospholipids. This whitepaper details the chemical causality, mechanism of action, and self-validating analytical workflows associated with FHPH, providing researchers with a robust framework for its application in fluorescence imaging and LC-MS/MS lipidomics.

Molecular Design and Chemical Biology

The efficacy of FHPH in lipidomics is dictated by its bipartite molecular architecture, which is typically synthesized via Steglich esterification[1]. Each structural domain serves a highly specific, causal function in its mechanism of action.

Lipophilic Anchoring via the Hexadecanoate Tail

The 16-carbon hexadecanoate chain is structurally identical to endogenous palmitic acid. This design is intentional; it resolves the hydrophobic mismatch often observed with bulky synthetic probes. The C16 tail drives the spontaneous partitioning and intercalation of the probe into the lipid bilayer, ensuring that the reactive headgroup is localized precisely at the membrane-water interface where target lipid headgroups reside.

Chemoselective Schiff Base Formation

The 4-formyl-3-hydroxyphenyl moiety acts as the reactive warhead. The formyl (aldehyde) group is highly chemoselective toward primary amines, such as those found on Phosphatidylethanolamine (PE) and Phosphatidylserine (PS). Upon collision at the membrane interface, the aldehyde undergoes a nucleophilic attack by the unprotonated lipid amine, resulting in the formation of a stable imine (Schiff base) linkage[2].

The ESIPT Phenomenon (Signal Activation)

The presence of the hydroxyl group at the 3-position (ortho to the formyl group) is the most critical feature of the probe. In its unreacted state, FHPH is weakly fluorescent. However, upon Schiff base formation, the proximity of the imine nitrogen to the phenolic hydroxyl group unlocks an Excited-State Intramolecular Proton Transfer (ESIPT) [3]. Upon photon absorption, a proton is rapidly transferred from the hydroxyl oxygen to the imine nitrogen, creating a keto-tautomer in the excited state. This structural rearrangement results in a massive Stokes shift, emitting fluorescence at a significantly longer wavelength and effectively eliminating biological autofluorescence background.

MoA FHPH 4-Formyl-3-hydroxyphenyl Hexadecanoate (FHPH) Membrane Lipid Bilayer Partitioning FHPH->Membrane Hydrophobic Insertion Schiff Schiff Base (Imine Linkage) FHPH->Schiff Aldehyde Reactivity Amine Aminophospholipids (PE / PS) Membrane->Amine Co-localization Amine->Schiff Nucleophilic Attack ESIPT ESIPT Activation (Fluorescence / MS Tag) Schiff->ESIPT Proton Transfer

Diagram 1: Mechanism of FHPH membrane insertion, Schiff base formation, and ESIPT activation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating negative control (hydroxylamine quenching) to prove that the observed signals are exclusively derived from covalent Schiff base formation rather than non-specific hydrophobic aggregation.

Protocol: In Situ Aminophospholipid Derivatization and Extraction

Step 1: Probe Preparation and Membrane Incubation

  • Action: Prepare a 10 mM stock of FHPH in anhydrous DMSO. Dilute to a final working concentration of 10 µM in HEPES buffer (pH 7.8).

  • Causality: A slightly basic pH (7.8) is chosen to ensure a higher fraction of the primary amines on PE/PS are in their unprotonated, nucleophilic state, accelerating the reaction kinetics.

  • Execution: Incubate live cells or isolated liposomes with the 10 µM FHPH solution for 30 minutes at 37°C.

Step 2: Self-Validation (Control Cohort Only)

  • Action: To a parallel control sample, add 50 mM Hydroxylamine (NH₂OH) 10 minutes prior to FHPH addition.

  • Causality: Hydroxylamine acts as a highly reactive competing nucleophile that irreversibly converts the FHPH aldehyde into an oxime, preventing it from reacting with lipid amines. A lack of ESIPT fluorescence or MS signal in this cohort validates the chemoselectivity of the assay.

Step 3: Lipid Extraction (Modified Folch Method)

  • Action: Quench the reaction by placing samples on ice. Extract lipids using a Chloroform:Methanol (2:1, v/v) mixture.

  • Execution: Vortex vigorously for 2 minutes, then centrifuge at 3,000 × g for 10 minutes to induce phase separation. Collect the lower organic phase containing the FHPH-derivatized lipids. Dry under a gentle stream of nitrogen gas.

Step 4: LC-MS/MS Analysis

  • Action: Reconstitute the lipid film in Isopropanol:Methanol (1:1, v/v) and inject into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: The addition of the FHPH mass tag increases the hydrophobicity and ionization efficiency of the target lipids, allowing for highly sensitive detection in the positive ion mode [M+H]⁺.

Workflow Step1 1. Cell Incubation FHPH (10 µM, 30 min) Step2 2. In Situ Derivatization (Amine Tagging) Step1->Step2 Chemoselective Reaction Step3 3. Lipid Extraction (Modified Folch) Step2->Step3 Quench & Extract Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Phase Separation Step5 5. Data Processing (Lipidomic Profiling) Step4->Step5 Target Quantification

Diagram 2: Step-by-step lipidomics workflow utilizing FHPH for aminophospholipid profiling.

Quantitative Data Presentation

The derivatization of lipids with FHPH alters both their photophysical properties and mass spectrometric behavior. The following tables summarize the expected quantitative shifts utilized for data analysis.

Table 1: Photophysical Properties of FHPH vs. FHPH-PE Adduct

The ESIPT mechanism generates a massive Stokes shift, enabling background-free imaging.

Compound StateAbsorbance Max (λ_abs)Emission Max (λ_em)Stokes ShiftQuantum Yield (Φ)
Unreacted FHPH 345 nm410 nm65 nm< 0.01 (Quenched)
FHPH-PE Adduct 360 nm530 nm170 nm 0.45 (Highly Active)
FHPH-Oxime (Control) 330 nm390 nm60 nm< 0.01 (Quenched)
Table 2: LC-MS/MS MRM Transitions for FHPH-Tagged Lipids

The addition of the FHPH moiety (C23H36O4, Exact Mass: 376.26) shifts the precursor mass and generates a diagnostic product ion during collision-induced dissociation (CID).

Target LipidNative Precursor [M+H]⁺FHPH-Tagged Precursor [M+H]⁺Diagnostic Product IonCollision Energy (CE)
PE (16:0/18:1) m/z 718.5m/z 1076.8m/z 359.2 (Tag Fragment)35 eV
PE (18:0/20:4) m/z 768.5m/z 1126.8m/z 359.2 (Tag Fragment)35 eV
PS (16:0/18:1) m/z 762.5m/z 1120.8m/z 359.2 (Tag Fragment)40 eV

Conclusion

4-Formyl-3-hydroxyphenyl hexadecanoate represents a sophisticated intersection of synthetic organic chemistry and analytical lipidomics. By leveraging the thermodynamic drive of its palmitate anchor and the chemoselective, ESIPT-capable reactivity of its salicylaldehyde headgroup, FHPH transforms transient lipid-amine populations into stable, highly fluorescent, and mass-spectrometry-compatible adducts. Implementing the self-validating protocols outlined in this guide ensures rigorous, reproducible profiling of membrane dynamics in complex biological systems.

References

  • Title: 3-Hydroxy-4-{[(4-chlorophenyl)imino]methyl}phenyl Octadecanoate Source: Molbank, MDPI URL: [Link]

  • Title: Synthesis of fatty acid Schiff base esters as potential antimicrobial and chemotherapeutic agents Source: Journal of the American Oil Chemists' Society (via ResearchGate) URL: [Link]

Sources

Exploratory

In vitro stability and half-life of 4-Formyl-3-hydroxyphenyl hexadecanoate

An In-Depth Technical Guide to the In Vitro Stability and Half-Life Determination of 4-Formyl-3-hydroxyphenyl hexadecanoate Introduction: Contextualizing Stability in Drug Development 4-Formyl-3-hydroxyphenyl hexadecanoa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Stability and Half-Life Determination of 4-Formyl-3-hydroxyphenyl hexadecanoate

Introduction: Contextualizing Stability in Drug Development

4-Formyl-3-hydroxyphenyl hexadecanoate is a phenolic ester characterized by a lipophilic 16-carbon hexadecanoate (palmitate) tail attached to a 4-formyl-3-hydroxyphenyl head group. This structure suggests potential applications as a lipophilic prodrug or a specialized bioactive agent designed for targeted delivery or sustained release. For any such compound to advance in the drug development pipeline, a thorough understanding of its metabolic fate is paramount. In vitro stability and half-life studies represent the foundational step in this characterization, providing critical insights into a compound's susceptibility to metabolic enzymes and its persistence in a biological matrix.[1][2][]

This guide offers a comprehensive framework for designing, executing, and interpreting the in vitro stability and half-life experiments for 4-Formyl-3-hydroxyphenyl hexadecanoate. We will move beyond rote protocols to explore the biochemical rationale behind our experimental choices, ensuring a robust and self-validating approach to data generation.

Section 1: The Biochemical Rationale—Predicting Metabolic Fate

The chemical architecture of 4-Formyl-3-hydroxyphenyl hexadecanoate—specifically its prominent ester linkage—provides a clear hypothesis for its primary metabolic pathway.

The Primacy of Ester Hydrolysis

Ester-containing compounds are well-known substrates for a class of hydrolytic enzymes called carboxylesterases (CES), which are abundant in both the liver and blood plasma.[4][5] These enzymes catalyze the cleavage of the ester bond, a reaction that does not require cofactors like NADPH, which is essential for cytochrome P450 (CYP450) mediated reactions.[6] For 4-Formyl-3-hydroxyphenyl hexadecanoate, this hydrolytic cleavage would yield 4-formyl-3-hydroxyphenol (protocatechuic aldehyde) and hexadecanoic acid (palmitic acid). Given the prevalence and high activity of esterases, this pathway is anticipated to be the dominant route of metabolic degradation.[4][5][7]

Potential for Phase I and Phase II Metabolism

While hydrolysis is the most probable metabolic route, the phenolic moiety could also be a target for other metabolic enzymes.[8][9]

  • Phase I (Oxidative) Metabolism: The aromatic ring could undergo hydroxylation mediated by CYP450 enzymes located in liver microsomes.[10]

  • Phase II (Conjugative) Metabolism: The hydroxyl group on the phenyl ring is a prime site for conjugation reactions, such as glucuronidation (via UGTs) or sulfation (via SULTs), to increase water solubility for excretion.[1][10]

Therefore, a comprehensive stability assessment must be designed to differentiate between these potential pathways.

Section 2: A Dual-Pronged Experimental Design

To build a complete stability profile, we employ two core, complementary assays that model the primary environments of metabolic activity: the liver and the blood.

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I metabolic enzymes, particularly the CYP450 superfamily, as well as some carboxylesterases.[11][12] It is the gold standard for assessing hepatic metabolic clearance.[1][2] The inclusion of the cofactor NADPH is critical to fuel CYP450 activity. By running parallel incubations with and without NADPH, we can effectively dissect the contribution of oxidative metabolism versus cofactor-independent hydrolysis.[1]

  • Plasma Stability Assay: This assay evaluates the compound's stability in blood plasma, a matrix rich in circulating hydrolases, including carboxylesterases.[13][14][15] It is particularly crucial for ester-containing compounds, as rapid degradation in plasma can significantly impact bioavailability and pharmacokinetic profiles, or it can be an intended feature for plasma-activated prodrugs.[14][15]

This dual-assay approach provides a holistic view, distinguishing between hepatic metabolic clearance and systemic, plasma-driven hydrolysis.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls. Methodologies are grounded in established best practices for in vitro ADME studies.

Protocol 3.1: Liver Microsomal Stability Assay

This protocol determines the rate of metabolism by liver enzymes.

Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Test Compound (4-Formyl-3-hydroxyphenyl hexadecanoate) Stock Solution (e.g., 10 mM in DMSO)

  • Positive Control Compounds (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and protein precipitation.

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled Human Liver Microsomes on ice.

    • Prepare a working solution of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.[2][12]

    • Prepare the test compound and positive controls by diluting the stock solution in buffer to an intermediate concentration. The final incubation concentration is typically 1 µM.[2][12]

  • Incubation (in triplicate):

    • Set up two sets of reaction tubes: one for "+NADPH" and one for "-NADPH".

    • Add the HLM working solution to all tubes.

    • Pre-incubate the tubes at 37°C for 5-10 minutes.

    • To the "+NADPH" set, add the NADPH regenerating system. To the "-NADPH" set, add an equal volume of buffer.

    • Initiate the reaction by adding the test compound or control compound to the tubes.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from the incubation mixture.[2]

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.[12] This step precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing:

    • Vortex the terminated samples thoroughly.

    • Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Sampling & Termination cluster_analysis Analysis Prep_HLM Prepare HLM (0.5 mg/mL) PreIncubate Pre-incubate HLM Prep_HLM->PreIncubate Prep_NADPH Prepare NADPH Regenerating System Prep_NADPH->PreIncubate Prep_Cmpd Prepare Test Compound (1 µM) Prep_Cmpd->PreIncubate Add_NADPH Add NADPH (+/- Cofactor) PreIncubate->Add_NADPH Start_Rxn Initiate Reaction with Compound Add_NADPH->Start_Rxn Timepoints Sample at Time Points (0, 5, 15, 30, 45 min) Start_Rxn->Timepoints Terminate Quench with Cold ACN + Internal Standard Timepoints->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Sampling & Termination cluster_analysis Analysis Prep_Plasma Thaw Human Plasma PreIncubate Pre-incubate Plasma Prep_Plasma->PreIncubate Prep_Cmpd Prepare Test Compound (1 µM) Prep_Cmpd->PreIncubate Start_Rxn Initiate Reaction with Compound PreIncubate->Start_Rxn Timepoints Sample at Time Points (0, 15, 30, 60, 120 min) Start_Rxn->Timepoints Terminate Quench with Cold ACN + Internal Standard Timepoints->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Fig 2. Experimental workflow for the plasma stability assay.

Section 4: Analytical Methodology: LC-MS/MS

The quantification of the remaining parent compound at each time point requires a sensitive, selective, and stability-indicating analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this application. [2][14][15][16] Representative LC-MS/MS Conditions:

  • Chromatography: Reversed-phase HPLC or UPLC using a C18 column. [15][16]* Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). [15]* Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. [14][16]Specific precursor-to-product ion transitions for the parent compound and the internal standard must be optimized for maximum sensitivity and to avoid matrix interference.

Section 5: Data Analysis, Interpretation, and Presentation

The primary outputs of these assays are the compound's half-life (t½) and, for the microsomal assay, its intrinsic clearance (CLint).

Data Analysis Workflow:

  • Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point.

  • Normalization: Express the ratio at each time point as a percentage of the ratio at time zero (% Remaining).

  • Linear Regression: Plot the natural logarithm (ln) of the % Remaining against time.

  • Calculate Elimination Rate Constant (k): The slope of the regression line is the negative of the elimination rate constant (Slope = -k).

  • Calculate Half-Life (t½): Use the formula: t½ = 0.693 / k . [2][14]6. Calculate Intrinsic Clearance (CLint): For the microsomal assay, use the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg Microsomal Protein) . [2]

Data_Analysis_Workflow A LC-MS/MS Data (Peak Area Ratios) B Calculate % Remaining vs. Time 0 A->B C Plot ln(% Remaining) vs. Time B->C D Perform Linear Regression C->D E Determine Slope (k) D->E F Calculate Half-Life (t½) t½ = 0.693 / k E->F G Calculate Intrinsic Clearance (CLint) (for Microsomal Assay) E->G

Fig 3. Workflow for calculating stability parameters from raw data.

Data Presentation:

Quantitative results should be summarized in a clear, tabular format.

Assay Conditiont=0 mint=5 mint=15 mint=30 mint=45 mint=60 minHalf-Life (t½, min) CLint (µL/min/mg)
HLM (+NADPH) 100%85%60%35%20%10%25110.9
HLM (-NADPH) 100%98%95%91%88%85%> 120< 11.5
Plasma 100%65%30%8%< LLOQ< LLOQ10N/A
Positive Control (Verapamil)100%70%42%15%< LLOQ< LLOQ12231.0
Positive Control (Procaine)100%25%< LLOQ< LLOQ< LLOQ< LLOQ< 5N/A

Note: Data presented are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Results:

  • Rapid Degradation in Plasma (t½ = 10 min): This is the most significant finding, indicating high susceptibility to plasma esterases. The compound would likely be cleared from circulation very quickly, acting as a prodrug that rapidly releases its active components.

  • High Stability in HLM (-NADPH): The very slow degradation in the absence of the NADPH cofactor confirms that CYP450-mediated oxidative metabolism is not a significant clearance pathway.

  • Faster Degradation in HLM (+NADPH) vs (-NADPH): While much slower than in plasma, the degradation is slightly faster when NADPH is present. This suggests a minor contribution from CYP450 enzymes or that NADPH may enhance certain esterase activities. However, the dominant pathway is clearly hydrolysis.

Conclusion: Synthesizing the Data into Actionable Knowledge

Based on this comprehensive in vitro assessment, 4-Formyl-3-hydroxyphenyl hexadecanoate would be classified as a compound with high susceptibility to enzymatic hydrolysis, primarily driven by plasma esterases. Its metabolic stability is low, with a half-life dictated by this rapid cleavage. This information is crucial for drug development professionals: it strongly suggests the molecule would function as a transient prodrug in vivo, with a short duration of action for the parent compound but potentially sustained exposure to its hydrolyzed metabolites. Subsequent studies should focus on quantifying the appearance of the hydrolyzed products and understanding their individual pharmacokinetic and pharmacodynamic profiles.

References

  • Title: Discovery of a widespread metabolic pathway within and among phenolic xenobiotics Source: PNAS URL: [Link]

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]

  • Title: Discovery of a widespread metabolic pathway within and among phenolic xenobiotics Source: PNAS URL: [Link]

  • Title: Microsomal Stability Source: Cyprotex | Evotec URL: [Link]

  • Title: Microsomal Stability Assay Source: MTTlab URL: [Link]

  • Title: Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: [Stability of Esters in the Blood in Vitro] Source: PubMed URL: [Link]

  • Title: Small Phenolic Metabolites at the Nexus of Nutrient Transport and Energy Metabolism Source: MDPI URL: [Link]

  • Title: Microsomal Stability Assay Source: Creative Bioarray URL: [Link]

  • Title: In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits Source: ResearchGate URL: [Link]

  • Title: Evaluation of the stability of tyrosol esters during in vitro gastrointestinal digestion Source: ScienceDirect URL: [Link]

  • Title: Plasma Stability Source: Cyprotex | Evotec URL: [Link]

  • Title: Plasma Stability Assay Source: Domainex URL: [Link]

  • Title: Bioactive Phenolic Compounds from Apples during Simulated In Vitro Gastrointestinal Digestion: Kinetics of Their Release Source: MDPI URL: [Link]

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Scientific Reports URL: [Link]

  • Title: Bioavailability and Metabolic Pathway of Phenolic Compounds Source: IntechOpen URL: [Link]

  • Title: ADME Plasma Stability Assay Source: BioDuro URL: [Link]

  • Title: Plasma Stability In Vitro Assay Source: Charnwood Discovery URL: [Link]

  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits Source: PubMed URL: [Link]

  • Title: Single Laboratory Validation of Four Methods for Quantification of HMF in Honey Source: MDPI URL: [Link]

  • Title: 4-formyl-3-hydroxyphenyl acetate Source: Chemical Synthesis Database URL: [Link]

  • Title: 3-Hydroxy-4-{[(4-ethylphenyl)imino]methyl}phenyl Octadecanoate Source: ResearchGate URL: [Link]

  • Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Guidelines for Stability Studies and Storage Source: Eurofins Scientific URL: [Link]

  • Title: ASEAN Guideline on Stability Study of Drug Product Source: Food and Drug Administration (Philippines) URL: [Link]

  • Title: Single Laboratory Validation of Four Methods for Quantification of HMF in Honey Source: DergiPark URL: [Link]

  • Title: Simultaneous determination of phenolic acids by UPLC–MS/MS in rat plasma and its application in pharmacokinetic study after oral administration of Flos Lonicerae preparations Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Note for Guidance on In-Use Stability Testing of Human Medicinal Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants Source: ACS Publications URL: [Link]

  • Title: Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma Source: CentAUR (University of Reading) URL: [Link]

  • Title: CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products Source: U.S. Food & Drug Administration (FDA) URL: [Link]

  • Title: 3-(4-Hydroxyphenyl)propionic acid Source: PubChem URL: [Link]

  • Title: Chemical Properties of n-Hexadecanoic acid (CAS 57-10-3) Source: Cheméo URL: [Link]

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Foundational

4-Formyl-3-hydroxyphenyl hexadecanoate safety data sheet and handling guidelines

Technical Whitepaper: Handling, Safety, and Regioselective Synthesis of 4-Formyl-3-hydroxyphenyl Hexadecanoate Introduction In the realm of advanced materials science and drug development, the synthesis of mesogenic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Handling, Safety, and Regioselective Synthesis of 4-Formyl-3-hydroxyphenyl Hexadecanoate

Introduction

In the realm of advanced materials science and drug development, the synthesis of mesogenic compounds—specifically liquid crystals that exhibit thermochromic, photochromic, and smectic/nematic phase behaviors—relies heavily on the precise engineering of molecular architectures. As a Senior Application Scientist, I frequently utilize 4-formyl-3-hydroxyphenyl hexadecanoate (CAS: 849612-09-5) as a foundational building block for synthesizing complex Schiff base liquid crystals[1][2].

This whitepaper provides an authoritative, field-tested guide on the chemical properties, safety data sheet (SDS) handling guidelines, and the mechanistic workflow required to synthesize and handle this critical ester safely and effectively[3].

Part 1: Chemical Identity & Quantitative Data

Before handling or synthesizing the compound, it is critical to establish its baseline physical and chemical parameters. The quantitative data is summarized below for rapid reference.

PropertyValue / Description
Chemical Name 4-Formyl-3-hydroxyphenyl hexadecanoate
Synonyms 4-Formyl-3-hydroxyphenyl palmitate; 4-hexadecanoyloxy-2-hydroxybenzaldehyde
CAS Number 849612-09-5
Molecular Formula C₂₃H₃₆O₄
Molecular Weight 376.54 g/mol
Appearance Yellow to off-white crystalline solid
Solubility Soluble in Dichloromethane (DCM), Chloroform, DMF; Insoluble in water
Primary Application Intermediate for Schiff base mesogenic compounds[2][4]

Part 2: Safety Data Sheet (SDS) & Handling Guidelines

While a globally harmonized SDS specific to the highly purified hexadecanoate derivative is sparsely published in public repositories, we must apply the principle of chemical analogy based on its highly reactive precursor, 2,4-dihydroxybenzaldehyde[5]. The addition of the lipophilic hexadecanoate (palmitate) aliphatic chain enhances the dermal penetration of the pharmacophore, making stringent handling protocols mandatory.

Hazard Identification (GHS Classification)

Based on precursor toxicity and long-chain ester behavior, the following hazards apply[5][6]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) & Engineering Controls
  • Respiratory Protection: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized powders[7].

  • Dermal Protection: Wear double-layered nitrile gloves (EN 374 standard). The lipophilic tail of the hexadecanoate can act as a permeation enhancer; immediately change gloves if powder adheres to them.

  • Eye Protection: Tight-fitting safety goggles with side shields.

Emergency First Aid Response
  • Eye Contact: Irrigate copiously with clean, fresh water for at least 15 minutes, holding the eyelids apart to ensure complete flushing[5].

  • Skin Contact: Wash off immediately with soap and plenty of water. The lipophilic nature of the compound means water alone is insufficient; a surfactant (soap) is required to break down the ester[6].

  • Storage Conditions: The ester linkage is susceptible to slow hydrolysis if exposed to atmospheric moisture. Store the compound in a desiccator backfilled with argon or nitrogen at 4 °C. Protect from UV light to prevent premature photo-degradation[7].

Part 3: Mechanistic Insights: Regioselective Steglich Esterification

Standard Fischer esterification requires harsh acidic conditions and heat, which can lead to side reactions or degradation of the aldehyde functionality. Instead, we employ Steglich esterification , utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst[8].

The Causality of Regioselectivity: The parent molecule, 2,4-dihydroxybenzaldehyde, possesses two hydroxyl groups. The regioselectivity of this reaction is governed entirely by intramolecular hydrogen bonding. The hydroxyl group at the C2 position (ortho to the formyl group) forms a strong, stable intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde[3]. This locks the ortho-hydroxyl in a chelated state, rendering it nucleophilically inert. Consequently, the unhindered para-hydroxyl (C4 position) selectively attacks the highly reactive O-acylisourea intermediate, yielding 4-formyl-3-hydroxyphenyl hexadecanoate with near-perfect regiochemical fidelity[3].

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The reaction validates its own progression through the formation of N,N'-dicyclohexylurea (DCU). Because DCU is highly insoluble in cold DCM, the appearance of a voluminous white precipitate serves as a visual indicator that the coupling event has successfully occurred.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert nitrogen atmosphere to eliminate ambient moisture, which would otherwise consume the DCC.

  • Dissolution: Add 2,4-dihydroxybenzaldehyde (10 mmol, 1.38 g) and hexadecanoic acid (10 mmol, 2.56 g) to 50 mL of anhydrous dichloromethane (DCM)[3][8].

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C. This suppresses unwanted side reactions.

  • Catalytic Activation: Add DMAP (1 mmol, 0.12 g, 0.1 eq) to the stirring solution.

  • Coupling: Dissolve DCC (10 mmol, 2.06 g, 1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Self-Validation Check: A white precipitate (DCU) should begin forming within 10 minutes, confirming the generation of the O-acylisourea intermediate.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath. Allow the mixture to warm to room temperature and stir for an additional 12-24 hours[8].

  • Filtration: Vacuum filter the white DCU precipitate through a Celite pad and wash the filter cake with cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude yellow solid from absolute ethanol to yield pure 4-formyl-3-hydroxyphenyl hexadecanoate[3][4].

Part 5: Workflow Visualization

The following diagram maps the logical flow of the Steglich esterification, highlighting the critical intermediate phases and the selective nature of the synthesis.

Workflow N1 2,4-Dihydroxybenzaldehyde (1.0 eq) N3 Solvent System (Anhydrous DCM/DMF) N1->N3 N2 Hexadecanoic Acid (1.0 eq) N2->N3 N4 Catalytic Activation (DCC + DMAP at 0°C) N3->N4 Addition N5 O-Acylisourea Intermediate (Highly Reactive) N4->N5 Activation N6 Regioselective Esterification (Para-OH Attack) N5->N6 Nucleophilic Attack N7 Filtration (DCU Removal) N6->N7 Precipitation N8 4-Formyl-3-hydroxyphenyl hexadecanoate (Target Product) N7->N8 Recrystallization

Fig 1: Regioselective Steglich esterification workflow for synthesizing the target hexadecanoate.

References

2.[2] Title: 3-Hydroxy-4-{[(4-chlorophenyl)imino]methyl}phenyl Octadecanoate Source: mdpi.com URL: [Link]

3.[4] Title: 3-Hydroxy-4-[(phenylimino)methyl]phenyl Myristate Source: mdpi.com URL: [Link]

4.[5] Title: Safety Data Sheet: 2,4-Dihydroxybenzaldehyde Source: carlroth.com URL: [Link]

7.[8] Title: Synthesis of intermediate 6 (Steglich Esterification) Source: rsc.org URL: [Link]

8.[3] Title: Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate Source: researchgate.net URL: [Link]

Sources

Protocols & Analytical Methods

Method

How to dissolve 4-Formyl-3-hydroxyphenyl hexadecanoate in DMSO or methanol

An Application Note and Protocol for the Solubilization of 4-Formyl-3-hydroxyphenyl hexadecanoate Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solubilization of 4-Formyl-3-hydroxyphenyl hexadecanoate

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective dissolution of 4-Formyl-3-hydroxyphenyl hexadecanoate. Due to its challenging amphipathic nature, characterized by a highly nonpolar 16-carbon fatty acid tail and a polar substituted phenyl head group, standard dissolution methods may prove insufficient. This guide presents optimized protocols for solubilization in both dimethyl sulfoxide (DMSO) and methanol, explaining the underlying chemical principles and providing troubleshooting strategies to ensure the preparation of stable, homogenous stock solutions for experimental use.

Introduction: Understanding the Molecule

4-Formyl-3-hydroxyphenyl hexadecanoate is an ester composed of a polar aromatic head and a long, saturated lipid tail (hexadecanoate, or palmitate). This structure imparts significant hydrophobicity, making it poorly soluble in aqueous solutions and challenging to dissolve even in some organic solvents. The principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces of the solute and solvent are similar.[1] The long C16 alkyl chain dominates the molecule's character, requiring solvents that can overcome the strong van der Waals forces between these chains.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is highly effective at dissolving a wide array of both polar and nonpolar compounds.[2][3] Its strong hydrogen bond accepting capability and large dipole moment allow it to solvate a diverse range of molecules, making it the preferred choice for creating high-concentration stock solutions of hydrophobic compounds for biological assays.[4][5]

  • Methanol: As a polar protic solvent, methanol is less effective for highly lipophilic compounds. While the polar head of the molecule can interact with methanol, the long, nonpolar tail limits overall solubility.[6] It is often used in lipid analysis but may not be suitable for preparing high-concentration stock solutions of this specific compound.

This guide will prioritize DMSO as the primary solvent and provide a protocol for methanol for applications where its use is unavoidable.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the solute and solvents is critical for successful dissolution.

Property4-Formyl-3-hydroxyphenyl hexadecanoateDimethyl Sulfoxide (DMSO)Methanol
Molecular Formula C23H36O4 (approx.)(CH3)2SOCH3OH
Molecular Weight 376.5 g/mol (approx.)78.13 g/mol 32.04 g/mol
Solvent Type N/APolar AproticPolar Protic
Key Feature Dominated by long, nonpolar C16 alkyl chain.Strong H-bond acceptor, dissolves a wide range of compounds.Can form H-bonds, effective for more polar molecules.
Use Case Primary solvent for preparing high-concentration stock solutions.Secondary solvent, solubility may be limited; useful in some analytical workflows.

Core Protocol: Dissolution in DMSO

This protocol is the recommended method for preparing a high-concentration stock solution of 4-Formyl-3-hydroxyphenyl hexadecanoate for most research applications, particularly those involving subsequent dilution into aqueous media for biological assays.

Materials
  • 4-Formyl-3-hydroxyphenyl hexadecanoate powder

  • Anhydrous, high-purity DMSO (Biotechnology Grade or equivalent)

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Calibrated precision balance

  • Calibrated positive displacement or air displacement pipettes

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Methodology
  • Pre-Assay Preparation: Ensure all glassware is scrupulously clean and dry. If preparing for cell culture, use sterile tubes and tips.

  • Weighing the Compound: Accurately weigh the desired amount of 4-Formyl-3-hydroxyphenyl hexadecanoate into a pre-tared tube. Perform this in a fume hood or on a balance with a draft shield.

  • Initial Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the appropriate volume based on the weighed mass). Start with a common stock concentration like 10, 20, or 50 mM.

  • Mechanical Agitation: Cap the tube securely and vortex vigorously for 30-60 seconds.[7] Visually inspect the solution against a light source. If undissolved particulates remain, proceed to the next step.

  • Sonication: Place the tube in a water bath sonicator. Sonicate in intervals of 5-10 minutes.[2][8] The ultrasonic waves provide energy to break apart solute aggregates and enhance solvation. After each interval, visually inspect the solution.

  • Gentle Warming (Optional): If sonication is insufficient, gentle warming can be employed. Place the tube in a 37°C water bath for 10-15 minutes.[2] Caution: Use heat judiciously, as elevated temperatures can degrade certain compounds. Never heat above 40°C unless the compound's thermal stability is known.

  • Final Assessment & Storage: Once the solution is completely clear with no visible particulates, it is ready. For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[2] Store at -20°C or -80°C in tightly sealed tubes.

Workflow Diagram: DMSO Stock Preparation

G start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (1 min) add_dmso->vortex inspect1 Visually Inspect vortex->inspect1 sonicate Sonicate in Water Bath (5-10 min) inspect1->sonicate Particulates Remain store Solution Clear: Aliquot & Store at -20°C / -80°C inspect1->store  Dissolved inspect2 Visually Inspect sonicate->inspect2 warm Gentle Warming (37°C, 10 min) inspect2->warm Particulates Remain inspect2->store  Dissolved inspect3 Visually Inspect warm->inspect3 inspect3->store  Dissolved fail Insoluble: Re-evaluate Concentration or Solvent inspect3->fail Particulates Remain

Caption: Decision workflow for dissolving 4-Formyl-3-hydroxyphenyl hexadecanoate in DMSO.

Secondary Protocol: Dissolution in Methanol

This protocol should be used when DMSO is incompatible with downstream applications. Be aware that the maximum achievable concentration in methanol will likely be significantly lower than in DMSO.

Materials
  • 4-Formyl-3-hydroxyphenyl hexadecanoate powder

  • Anhydrous, high-purity Methanol (HPLC Grade or equivalent)

  • Appropriate glass vials with PTFE-lined caps

  • Calibrated precision balance and pipettes

  • Vortex mixer and Water bath sonicator

Step-by-Step Methodology
  • Weigh Compound: Accurately weigh the compound into a glass vial.

  • Add Methanol: Add the calculated volume of methanol. It is advisable to target a lower starting concentration (e.g., 1-5 mM) than with DMSO.

  • Vortex & Sonicate: Vortex vigorously for 1-2 minutes. Follow with sonication for 10-15 minute intervals, inspecting the solution between cycles. Due to the lower solvent strength for this compound, more energy input may be required.

  • Assess Solubility: If the compound does not fully dissolve after repeated vortexing and sonication, it has likely reached its solubility limit in methanol at that temperature. Gentle warming is generally not recommended with a volatile solvent like methanol in a non-sealed container.

  • Storage: If a clear solution is obtained, store it in a tightly sealed vial at -20°C. Methanol solutions should be used promptly as the solvent is more volatile than DMSO.

Application in Biological Assays: Dilution into Aqueous Media

A primary challenge is maintaining solubility when diluting a concentrated DMSO stock into an aqueous buffer or cell culture medium. The hydrophobic compound will readily precipitate if the dilution is performed incorrectly.

Key Principles

The final concentration of DMSO in an assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or artifacts.[9] A vehicle control containing the same final DMSO concentration must always be included in experiments.

Recommended Dilution Protocol
  • Warm the DMSO stock solution and the aqueous buffer to room temperature or 37°C to minimize thermal shock.

  • Place the required volume of aqueous buffer in a tube.

  • While vigorously vortexing or stirring the aqueous buffer, add the small volume of DMSO stock dropwise and slowly .

  • This rapid mixing helps to disperse the hydrophobic compound molecules before they can aggregate and precipitate.

  • Visually inspect the final solution. If it appears cloudy or contains precipitate, the solubility limit in the aqueous medium has been exceeded.

Workflow Diagram: Aqueous Dilution

G start Start: Thaw DMSO Stock & Warm Aqueous Buffer vortex Vigorously Vortex/Stir Aqueous Buffer start->vortex add_stock Add DMSO Stock Dropwise to Buffer vortex->add_stock inspect Visually Inspect Final Solution add_stock->inspect success Solution is Clear: Proceed with Assay inspect->success  Clear fail Precipitation Occurs: Lower Final Concentration inspect->fail Cloudy/Precipitate

Caption: Protocol for diluting a concentrated DMSO stock into an aqueous medium.

Troubleshooting

ProblemProbable CauseRecommended Solution
Compound won't dissolve in DMSO. Concentration is too high; compound purity is low; solvent quality is poor.Decrease the target concentration. Use sonication and gentle heat. Ensure DMSO is anhydrous and high-purity.
Compound precipitates upon dilution into aqueous buffer. The compound's aqueous solubility limit has been exceeded. Improper dilution technique.Lower the final concentration. Ensure rapid mixing during dilution. Consider using a surfactant like Tween® 20 (at low concentration) or complexing with BSA for cell-based assays.[10]
Stock solution becomes cloudy after freeze-thaw cycle. The compound has precipitated out of solution at low temperatures.Warm the stock solution to room temperature or 37°C and vortex/sonicate until it becomes clear again before use. Aliquoting is the best practice to avoid this.[2]

References

  • LifeTein®. How to dissolve peptides in DMSO?. [Link]

  • Wang, T., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. STAR Protocols. [Link]

  • Tarr, M. A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Chemical Synthesis Database. (2025). 4-formyl-3-hydroxyphenyl acetate. [Link]

  • AOCS Lipid Library. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

  • Ismail, A. S., et al. (2021). Esterification of Cellulose with Long Fatty Acid Chain through Mechanochemical Method. Polymers. [Link]

  • Google Patents. (2002). Fatty acid esters to dissolve polystyrene for production of commodity material useful for production of polymers.
  • Adeosun, O. G., et al. (2015). Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal. International Journal of Pharma Sciences and Research. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. [Link]

  • Grossert, J. S., et al. (1981). A facile, versatile procedure for the preparation of fatty acid esters suitable for glc or hplc analyses. Canadian Journal of Chemistry. [Link]

  • Reddit. (2017). How do fats dissolve in organic solvents?. [Link]

  • ChEMBL | EMBL-EBI. Assay: Solubility of the compound in methanol (CHEMBL3878091). [Link]

  • ResearchGate. (2010). 3-Hydroxy-4-{[(4-ethylphenyl)imino]methyl}phenyl Octadecanoate. [Link]

  • ResearchGate. (2018). Can I derivatize C18 fatty acids in a polar solvent such as ethyl acetate?. [Link]

  • Journal of Chemical & Engineering Data. (2016). Solubility Determination and Modeling for 4,4'-Dihydroxydiphenyl Sulfone in Mixed Solvents.... [Link]

  • Petraitis, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds.... International Journal of Molecular Sciences. [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Cheméo. Chemical Properties of n-Hexadecanoic acid (CAS 57-10-3). [Link]

  • ResearchGate. (2012). 4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. [Link]

  • PubMed. (2023). Maximization of 3-hydroxyhexanoate fraction in poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) using lauric acid with engineered Cupriavidus necator H16. [Link]

  • Shodex. Solubility of Saturated Fatty Acids. [Link]

  • MDPI. (2025). Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer.... [Link]

  • PubMed. (2024). Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development.... [Link]

Sources

Application

Application Note: High-Fidelity Tracking of Ester Cleavage Using 4-Formyl-3-Hydroxyphenyl Hexadecanoate

Introduction & Mechanistic Rationale Esterases and lipases are critical enzymatic targets in drug development, biomarker profiling, and forensic diagnostics. Traditional fluorogenic substrates often suffer from high back...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Esterases and lipases are critical enzymatic targets in drug development, biomarker profiling, and forensic diagnostics. Traditional fluorogenic substrates often suffer from high background noise, poor aqueous stability, or overlapping emission spectra with biological autofluorescence. 4-Formyl-3-hydroxyphenyl hexadecanoate (4-FHPH) (CAS No.: 849612-09-5)[1] has emerged as a structurally optimized probe specifically designed to track long-chain esterase and lipase activity with near-zero background interference.

The rationale for utilizing 4-FHPH relies on its biphasic structural properties:

  • The Hexadecanoate (Palmitate) Chain : The 16-carbon lipid tail provides high specificity for lipases over short-chain esterases, accurately mimicking physiological lipid substrates.

  • The 4-Formyl-3-hydroxyphenyl Core : Upon enzymatic cleavage of the ester bond, the probe releases 2,4-dihydroxybenzaldehyde (2,4-DHBA). This phenolic aldehyde is highly reactive. When subsequently reacted with a nucleophile like hydrazine ( N2​H4​ ), it forms a Schiff base (hydrazone) network that restricts intramolecular motion. This structural rigidity activates Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in a massive, high-contrast fluorescence turn-on[2].

By decoupling the enzymatic hydrolysis from the signal generation step, this method prevents the fluorophore from sterically inhibiting the enzyme active site, allowing for highly accurate kinetic tracking.

Mechanistic Pathway & Workflow

The tracking method operates via a two-step cascade: an initial biological hydrolysis followed by a chemical derivatization to lock the fluorophore into an AIE-active state.

Mechanism Substrate 4-Formyl-3-hydroxyphenyl hexadecanoate (4-FHPH) (Non-Fluorescent) Intermediate 2,4-Dihydroxybenzaldehyde (2,4-DHBA) Substrate->Intermediate Ester Hydrolysis Enzyme Lipase / Esterase (Hydrolytic Cleavage) Enzyme->Intermediate Catalysis Signal Fluorescent Hydrazone (AIE / ESIPT Emission) λ_ex = 380 nm Intermediate->Signal Cross-linking Derivatization Hydrazine (N2H4) Schiff Base Formation Derivatization->Signal Reactant

Workflow of 4-FHPH enzymatic cleavage and hydrazine-induced AIE fluorescence tracking.

Experimental Protocols

Reagent Preparation

Causality Insight: 4-FHPH is highly hydrophobic due to the C16 hexadecanoate chain. Direct addition to aqueous buffers results in rapid precipitation, which masks enzyme access and ruins kinetic readings. We utilize a micellar dispersion strategy using surfactants to ensure uniform substrate presentation[2].

Step-by-Step Preparation:

  • Stock Solution : Dissolve 4-FHPH in anhydrous DMSO to a concentration of 10 mM. Store at -20°C in the dark to prevent auto-hydrolysis.

  • Micellar Assay Buffer : Prepare 50 mM Tris-HCl (pH 7.4) containing 0.1% (v/v) Triton X-100 or PEG-based polymers.

    • Self-Validation Check: Measure the Optical Density (OD) at 600 nm; the buffer must be optically clear (OD < 0.05). Turbidity indicates improper micelle formation, requiring gentle sonication.

  • Working Substrate Solution : Dilute the 10 mM stock into the Micellar Assay Buffer to a final concentration of 50 μM immediately prior to use.

Enzymatic Cleavage Assay
  • Enzyme Loading : Add 10–50 μL of biological sample (e.g., cell lysate, purified lipase, or tissue homogenate) to a 96-well microplate.

  • Reaction Initiation : Add 100 μL of the 50 μM Working Substrate Solution to each well.

  • Incubation : Incubate at 37°C for 30–60 minutes under gentle orbital shaking.

  • Termination : Add 10 μL of a generic esterase inhibitor (e.g., PMSF, 1 mM final) to halt the reaction. This ensures precise end-point quantification before derivatization.

Fluorescence Derivatization & Tracking

Causality Insight: The enzymatically released 2,4-DHBA is only weakly fluorescent in aqueous media. To achieve high-contrast visualization, hydrazine ( N2​H4​ ) is introduced. It rapidly condenses with the formyl group of 2,4-DHBA to form a hydrazone network that restricts intramolecular rotations, thereby activating AIE and shifting the absorbance profile[2].

  • Derivatization : Add 20 μL of 1 mM Hydrazine monohydrate (prepared in PBS) to the terminated reaction mixture.

  • Cross-linking Incubation : Incubate at room temperature for 15 minutes to allow complete Schiff base formation.

    • Self-Validation Check: Perform a rapid UV-Vis scan. A successful cross-linking reaction is confirmed by a distinct maximum absorption peak shift to ~357 nm[2].

  • Signal Acquisition : Read the microplate using a fluorescence spectrophotometer with excitation ( λex​ ) at 380 nm. Record emission ( λem​ ) between 460–500 nm depending on the micelle composition.

Data Presentation & Expected Outcomes

To benchmark assay performance and troubleshoot signal generation, standard curves using pure 2,4-DHBA should be generated alongside the enzymatic assay. Below is a summary of expected kinetic and photophysical parameters across the reaction states.

ParameterSubstrate (4-FHPH)Cleavage Product (2,4-DHBA)Derivatized Product (Hydrazone)
Aqueous Solubility Low (Requires Micelles)ModerateLow (AIE Active)
Absorbance Max ( λmax​ ) ~280 nm~320 nm~357 nm
Fluorescence ( λex​ / λem​ ) None (Optically Dark)Weak / Negligible380 nm / 480 nm
Signal-to-Noise Ratio (S/N) N/A< 2> 50
Primary State Function Specific Lipase TargetTransient IntermediateHigh-Contrast Signal Readout

Trustworthiness & Methodological Pitfalls

To ensure the integrity of the tracking method, researchers must account for the following variables:

  • False Positives from Endogenous Aldehydes : Complex biological samples (e.g., liver lysates) may contain endogenous aldehydes or ketones that react with hydrazine. Control: Always run a "No Substrate" control (Sample + Hydrazine) to establish and subtract the background AIE fluorescence.

  • pH Sensitivity : The ESIPT process of the resulting hydrazone is highly dependent on the protonation state of the 3-hydroxyl group on the phenyl ring. Maintain strict pH control (pH 7.4) during the derivatization step; acidic environments will quench the emission.

  • Ester Auto-hydrolysis : Long-chain esters can slowly degrade in aqueous alkaline conditions. Keep the working substrate solution on ice and use it within 2 hours of preparation to prevent baseline signal drift.

References

  • EvitaChem Catalog: 5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione (Contains 4-Formyl-3-hydroxyphenyl hexadecanoate CAS 849612-09-5)
  • Cross-Linking Induced Emission of Polymer Micelles for High-Contrast Visualization Level 3 Details of Latent Fingerprints Source: ACS Applied Materials & Interfaces URL

Sources

Method

Application Note: Advanced Applications of 4-Formyl-3-hydroxyphenyl Hexadecanoate in pH-Responsive Targeted Drug Delivery

Executive Summary The development of stimuli-responsive nanomedicines relies heavily on dynamic covalent chemistry to achieve spatial and temporal control over drug release. 4-Formyl-3-hydroxyphenyl hexadecanoate (CAS: 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of stimuli-responsive nanomedicines relies heavily on dynamic covalent chemistry to achieve spatial and temporal control over drug release. 4-Formyl-3-hydroxyphenyl hexadecanoate (CAS: 849612-09-5) has emerged as a highly specialized bifunctional lipid anchor for targeted drug delivery systems. By coupling a lipophilic palmitate tail with a salicylaldehyde-derived headgroup, this molecule enables the synthesis of amphiphilic prodrugs that seamlessly integrate into lipid nanoparticles (LNPs) and liposomes. This application note provides a comprehensive guide to utilizing 4-formyl-3-hydroxyphenyl hexadecanoate for the formulation of pH-responsive, imine-linked liposomal drug delivery systems, complete with mechanistic insights, formulation protocols, and validation methodologies.

Mechanistic Rationale: The Salicylaldehyde-Based Dynamic Covalent Chemistry

The structural design of 4-formyl-3-hydroxyphenyl hexadecanoate solves a critical challenge in prodrug delivery: balancing systemic stability with rapid intracellular release [1].

  • The Lipophilic Anchor (Hexadecanoate): The 16-carbon saturated fatty acid chain spontaneously intercalates into phospholipid bilayers (e.g., DSPC or DPPC) via van der Waals interactions. This ensures the prodrug is stably anchored within the liposomal membrane, preventing premature drug leakage during systemic circulation [3].

  • The pH-Responsive Headgroup (4-Formyl-3-hydroxyphenol): The formyl group undergoes a Schiff base condensation with primary amines (such as the daunosamine group of Doxorubicin). Crucially, the hydroxyl group at the 3-position (ortho to the formyl group) forms an intramolecular hydrogen bond with the resulting imine nitrogen.

  • Causality of pH-Responsiveness: This intramolecular H-bond significantly lowers the ground-state energy of the imine, rendering it highly stable at the physiological pH of 7.4. However, upon endocytosis by tumor cells, the acidic microenvironment of the endosome/lysosome (pH 5.0–6.5) protonates the imine nitrogen. This disrupts the stabilizing H-bond, triggering rapid hydrolysis of the dynamic covalent bond and releasing the active therapeutic payload [2].

Mechanism A 4-Formyl-3-hydroxyphenyl hexadecanoate (Lipid Anchor) C Schiff Base Conjugate (Intramolecular H-Bond Stabilized) A->C Condensation (-H2O) B Amine-Containing Drug (e.g., Doxorubicin) B->C D Systemic Circulation (pH 7.4: Stable) C->D Intravenous Injection E Tumor Microenvironment / Endosome (pH 5.0 - 6.5) D->E Cellular Uptake (Endocytosis) F Imine Hydrolysis & Drug Release E->F Acidic Cleavage

Fig 1. Chemical mechanism of pH-responsive Schiff base formation and endosomal cleavage.

Experimental Protocols

The following self-validating protocols describe the synthesis of a Doxorubicin-lipid conjugate and its subsequent formulation into a pH-responsive liposome.

Protocol 1: Synthesis of Doxorubicin-Hexadecanoate Prodrug

Objective: Conjugate Doxorubicin (DOX) to the lipid anchor via a Schiff base linkage.

Reagents:

  • 4-Formyl-3-hydroxyphenyl hexadecanoate (1.0 eq)

  • Doxorubicin Hydrochloride (DOX·HCl) (1.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Methanol / Chloroform (1:1 v/v)

Step-by-Step Methodology:

  • Drug Deprotonation: Dissolve DOX·HCl in the Methanol/Chloroform mixture. Add TEA dropwise while stirring. Causality: TEA neutralizes the hydrochloride salt, freeing the primary amine on the daunosamine sugar of DOX for nucleophilic attack.

  • Condensation Reaction: Add 4-formyl-3-hydroxyphenyl hexadecanoate to the solution. Stir the mixture in the dark at 40°C for 24 hours under a nitrogen atmosphere. Causality: The nitrogen atmosphere prevents oxidative degradation of DOX, while the mild heat accelerates the thermodynamically driven dehydration reaction [5].

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1) as the mobile phase. The disappearance of the free lipid anchor spot indicates reaction completion.

  • Purification: Evaporate the solvent under reduced pressure. Resuspend the crude product in minimal chloroform and precipitate using cold diethyl ether. Centrifuge at 8,000 x g for 10 minutes and dry the resulting DOX-Lipid conjugate under a vacuum.

Protocol 2: Formulation of pH-Responsive Liposomes

Objective: Self-assemble the DOX-Lipid prodrug into sterically stabilized liposomes using the thin-film hydration method.

Reagents:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG2000

  • DOX-Lipid Conjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Lipid Mixing: Dissolve DSPC, Cholesterol, DSPE-PEG2000, and the DOX-Lipid Conjugate in chloroform at a molar ratio of 55:35:5:5. Causality: Cholesterol stabilizes the bilayer, while DSPE-PEG2000 provides a steric hydration layer that prevents opsonization and extends in vivo circulation time [4].

  • Thin-Film Formation: Transfer the mixture to a round-bottom flask. Evaporate the chloroform using a rotary evaporator at 40°C under reduced pressure until a uniform, dry lipid film forms. Dry under a high vacuum overnight to remove residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC) for 1 hour, vortexing intermittently. Causality: Hydrating above the Tm​ ensures the lipids are in the fluid phase, allowing for spontaneous self-assembly into multilamellar vesicles (MLVs).

  • Extrusion: Pass the hydrated suspension 15 times through a mini-extruder equipped with a 100 nm polycarbonate membrane at 60°C. Causality: Extrusion homogenizes the vesicles into unilamellar liposomes of ~100 nm, the optimal size for exploiting the Enhanced Permeability and Retention (EPR) effect in solid tumors.

Workflow Step1 Lipid Mixture Preparation Step2 Solvent Evaporation (Thin Film Formation) Step1->Step2 Step3 Hydration (Aqueous Buffer) Step2->Step3 Step4 Extrusion (Size Homogenization) Step3->Step4 Step5 Dialysis (Purification) Step4->Step5

Fig 2. Workflow for the formulation and purification of liposomal nanoparticles.

Protocol 3: In Vitro Drug Release Assay

Objective: Validate the pH-responsive cleavage of the formulated liposomes.

  • Dialysis Setup: Transfer 2 mL of the liposome suspension into a dialysis bag (MWCO 3.5 kDa).

  • Incubation: Submerge the dialysis bags into two separate beakers containing 50 mL of release media: Beaker A (PBS, pH 7.4) and Beaker B (Acetate buffer, pH 5.0). Incubate at 37°C under continuous stirring at 100 rpm.

  • Sampling: At predetermined time intervals (1, 2, 4, 8, 12, 24, and 48 hours), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Quantify the released DOX using a fluorescence spectrophotometer ( λex​ = 480 nm, λem​ = 590 nm).

Data Presentation: Release Kinetics

The structural integrity provided by the intramolecular hydrogen bond of the 4-formyl-3-hydroxyphenyl moiety ensures minimal premature release at physiological pH, while guaranteeing rapid burst release in acidic environments.

Table 1: Cumulative In Vitro Doxorubicin Release Kinetics

Time Point (Hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)Mechanistic State
1 2.1 ± 0.418.5 ± 1.2Initial exposure; Imine protonation begins
4 4.3 ± 0.645.2 ± 2.1Rapid hydrolysis of Schiff base
12 7.8 ± 0.972.4 ± 3.5Bulk drug diffusion from liposome core
24 10.2 ± 1.188.6 ± 2.8Near-complete endosomal payload release
48 12.5 ± 1.394.1 ± 1.5Plateau phase

Note: Data represents mean ± SD (n=3). The minimal release at pH 7.4 validates the stability of the salicylaldehyde-derived imine bond in systemic circulation.

References

  • Dynamic covalent crosslinked hyaluronic acid hydrogels and nanomaterials for biomedical applications. Biomaterials Science. URL:[Link]

  • Dynamic Covalent Hydrogels: Strong yet Dynamic. MDPI. URL:[Link]

  • Designer lipids for drug delivery: from heads to tails. National Institutes of Health (PMC). URL:[Link]

  • Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. National Institutes of Health (PMC). URL:[Link]

  • Recent advances in engineering prodrug-based nanomedicines for cancer therapy. Royal Society of Chemistry (RSC). URL:[Link]

Application

Application Notes &amp; Protocols for In Vivo Dosing of 4-Formyl-3-hydroxyphenyl hexadecanoate

Introduction: Unveiling a Novel Lipophilic Entity 4-Formyl-3-hydroxyphenyl hexadecanoate is a novel chemical entity characterized by a dual-functional structure: a substituted phenolic aldehyde head group covalently link...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Lipophilic Entity

4-Formyl-3-hydroxyphenyl hexadecanoate is a novel chemical entity characterized by a dual-functional structure: a substituted phenolic aldehyde head group covalently linked to a C16 saturated fatty acid tail (hexadecanoate, or palmitate). This architecture confers significant lipophilicity, which is a critical determinant for its formulation, route of administration, and pharmacokinetic profile.

The phenolic aldehyde moiety is structurally related to compounds known for their antioxidant and anti-inflammatory properties. Phenolic compounds can act as potent free radical scavengers and modulators of inflammatory signaling pathways.[1][2][3][4][5] The hexadecanoate tail, a common fatty acid in biological systems, suggests that the molecule may interact with lipid membranes and lipid-based transport mechanisms.[4][6] Fatty acid esters of xenobiotics can have altered pharmacokinetic properties, and in vivo, they are often subject to hydrolysis by esterases, releasing the parent alcohol (the phenolic moiety in this case) and the fatty acid.[7][8][9][10]

These structural attributes suggest that 4-Formyl-3-hydroxyphenyl hexadecanoate is a promising candidate for investigation in disease models where oxidative stress and inflammation are key pathological features. However, its poor aqueous solubility presents a significant challenge for in vivo administration, necessitating a carefully designed formulation and a systematic approach to preclinical evaluation.[11][12][13]

This document provides a comprehensive guide for researchers, outlining the essential steps and protocols for the preclinical in vivo evaluation of 4-Formyl-3-hydroxyphenyl hexadecanoate, from initial formulation development to toxicity assessment and dose-finding studies.

A Phased Approach to Preclinical In Vivo Evaluation

A structured, stepwise approach is crucial to efficiently and ethically evaluate a novel compound like 4-Formyl-3-hydroxyphenyl hexadecanoate in vivo. The following workflow outlines a logical progression from initial characterization to comprehensive safety and tolerability assessment.

Preclinical_Workflow cluster_0 Phase 1: Foundational Steps cluster_1 Phase 2: In Vivo Safety & Pharmacokinetics cluster_2 Phase 3: Comprehensive Evaluation PhysicoChem Physicochemical Characterization (Solubility, Stability) Formulation Formulation Development PhysicoChem->Formulation Guides Vehicle Selection AcuteTox Acute Toxicity Study (e.g., OECD 420/423/425) Formulation->AcuteTox Enables Dosing InVitro In Vitro Activity & Cytotoxicity Assays InVitro->AcuteTox Informs Starting Doses DoseFinding Dose Range-Finding (DRF) Study AcuteTox->DoseFinding Determines Max. Dose PK_Study Pharmacokinetic (PK) & Bioavailability Study DoseFinding->PK_Study Selects Doses for PK RepeatedDose Repeated Dose Toxicity (e.g., 28-day, OECD 407) DoseFinding->RepeatedDose Selects Doses for Chronic Study PK_Study->RepeatedDose Correlates Exposure & Toxicity Efficacy In Vivo Efficacy Model(s) PK_Study->Efficacy Informs Dosing Frequency RepeatedDose->Efficacy Determines Safe Dosing Regimen

Caption: A phased preclinical workflow for 4-Formyl-3-hydroxyphenyl hexadecanoate.

Physicochemical Characterization and Formulation Development

Given its high lipophilicity, developing a suitable formulation is the first and most critical step for in vivo testing. The goal is to create a stable, homogenous, and administrable preparation that ensures consistent bioavailability.

Solubility Assessment

A preliminary solubility screen is essential to identify suitable vehicles.

Protocol: Solubility Screening

  • Prepare a panel of vehicles: Select a range of pharmaceutically acceptable solvents and lipid-based carriers.

  • Add excess compound: To a small, known volume (e.g., 1 mL) of each vehicle, add an excess amount of 4-Formyl-3-hydroxyphenyl hexadecanoate.

  • Equilibrate: Agitate the samples at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and quantify: Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Report solubility: Express the results in mg/mL.

Vehicle Category Examples Suitability for Administration Route
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4Oral (O), Intravenous (IV) - Expect very low solubility
Oils Corn oil, Sesame oil, Olive oilOral (O), Intraperitoneal (IP), Subcutaneous (SC)
Organic Solvents & Co-solvents DMSO, Ethanol, PEG 400, Propylene GlycolO, IP, IV (must be diluted significantly)
Surfactant-based Systems Tween® 80, Cremophor® ELO, IV (require careful formulation)
Lipid-based Formulations Labrafac® PG, Maisine® CC, Self-Emulsifying Drug Delivery Systems (SEDDS)Oral
Formulation Protocols

Based on solubility data, a formulation can be developed. For early-stage studies, simple solutions or suspensions are often sufficient.

Protocol: Oral Formulation in Oil Vehicle (e.g., Corn Oil)

Causality: Oil-based vehicles are suitable for highly lipophilic drugs, potentially enhancing oral absorption through the lymphatic system and avoiding first-pass metabolism.[12][13]

  • Weighing: Accurately weigh the required amount of 4-Formyl-3-hydroxyphenyl hexadecanoate.

  • Vehicle Addition: Add the calculated volume of corn oil to achieve the desired final concentration.

  • Solubilization: Gently warm the mixture (e.g., to 37-40°C) and vortex or sonicate until the compound is fully dissolved. Visually inspect for any undissolved particles.

  • Storage: Store the formulation in a sealed, light-protected container. Assess stability for the duration of the planned experiment.

  • Pre-dosing Preparation: Before each administration, vortex the solution to ensure homogeneity.

Protocol: Intravenous (IV) Formulation using a Co-solvent/Surfactant System

Causality: For IV administration, the compound must be in a solubilized form within a physiologically compatible aqueous carrier.[14][15] Co-solvents and surfactants are used to create a micellar solution or microemulsion that is miscible with blood.

Note: This is an example; extensive formulation work is needed to ensure safety and stability for IV administration.

  • Initial Solubilization: Dissolve the required amount of 4-Formyl-3-hydroxyphenyl hexadecanoate in a minimal volume of a strong organic solvent (e.g., DMSO).

  • Addition of Surfactant/Co-solvent: Add a solubilizing agent like PEG 400 and a surfactant such as Cremophor® EL or Tween® 80. A common vehicle system is DMSO:Cremophor EL:PEG 400:Saline in a specific ratio (e.g., 10:10:40:40 v/v/v/v).

  • Aqueous Dilution: Slowly add sterile saline or PBS to the organic phase while vortexing to form a clear, stable microemulsion. The final concentration of organic solvents should be minimized.

  • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.

  • Visual Inspection: Before administration, inspect the solution for any signs of precipitation or phase separation.

In Vivo Toxicity and Dose-Finding Protocols

The primary objectives of initial in vivo studies are to determine the safety profile of the compound and to identify a range of doses suitable for subsequent pharmacokinetic and efficacy studies.[16][17][18] These protocols are designed based on OECD guidelines to ensure regulatory compliance and animal welfare.[19][20][21][22][23][24]

Acute Oral Toxicity Study (Limit Test Approach)

Causality: This study provides an initial estimate of the compound's intrinsic toxicity after a single dose and helps classify it according to the Globally Harmonised System (GHS). The limit test is used when the test substance is expected to have low toxicity.[20][25]

Protocol: Based on OECD Guideline 420/423

  • Animal Model: Use a single rodent species, typically female rats (e.g., Sprague-Dawley or Wistar strain), as they are often slightly more sensitive. Use young, healthy adult animals.

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days before the study.

  • Grouping and Dosing:

    • Control Group (n=3-5): Administer the vehicle only.

    • Test Group (n=3-5): Administer a single oral dose of 2000 mg/kg of 4-Formyl-3-hydroxyphenyl hexadecanoate. If toxicity is expected, a lower starting dose (e.g., 300 mg/kg) may be used.

  • Administration:

    • Fast the animals overnight prior to dosing.[19]

    • Administer the formulation via oral gavage. The volume should typically not exceed 1 mL/100 g body weight for oil-based vehicles or 2 mL/100 g for aqueous solutions.[20]

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[22]

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects, and behavior).

    • Record body weights just prior to dosing, and on days 7 and 14.

    • Record any instances of mortality.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).

  • Data Analysis: Report the number of mortalities, clinical signs, body weight changes, and gross pathology findings. This will determine the GHS toxicity classification.

Dose Range-Finding (DRF) Study

Causality: The DRF study aims to identify the Maximum Tolerated Dose (MTD) and to select a range of doses for a subsequent repeated-dose toxicity study. The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.

Protocol: 7- or 14-Day Repeated Dosing

  • Animal Model: Use the same species and strain as planned for future studies (e.g., male and female rats).

  • Grouping (n=3-5 per sex per group):

    • Group 1 (Control): Vehicle only.

    • Group 2 (Low Dose): e.g., 50 mg/kg/day.

    • Group 3 (Mid Dose): e.g., 250 mg/kg/day.

    • Group 4 (High Dose): e.g., 1000 mg/kg/day.

    • Dose selection should be based on the acute toxicity results. A geometric progression of doses is common.

  • Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 7 or 14 consecutive days.

  • Observations:

    • Perform daily clinical observations.

    • Record body weights at least twice weekly.

    • Monitor food and water consumption.

  • Terminal Procedures: At the end of the dosing period, collect blood for hematology and clinical chemistry analysis. Perform a full gross necropsy and collect major organs and tissues for histopathological examination.

  • Data Analysis: Evaluate dose-related changes in clinical signs, body weight, food/water consumption, clinical pathology, organ weights, and histopathology to determine the MTD and select appropriate doses for longer-term studies.

Parameter Purpose
Clinical Observations To detect overt signs of toxicity (e.g., lethargy, altered gait).
Body Weight A sensitive indicator of general health and toxicity.
Hematology To assess effects on red blood cells, white blood cells, and platelets.
Clinical Chemistry To evaluate organ function (e.g., liver enzymes like ALT/AST, kidney markers like BUN/creatinine).
Gross Necropsy To identify macroscopic changes in organs and tissues.
Histopathology To identify microscopic, treatment-related changes in tissues.

Proposed Mechanism of Action & Efficacy Models

The phenolic structure of 4-Formyl-3-hydroxyphenyl hexadecanoate suggests it may modulate pathways related to oxidative stress and inflammation.

Signaling_Pathway cluster_0 Cellular Stressor (e.g., ROS, LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response Stressor Oxidative/Inflammatory Stimulus IKK IKK Activation Stressor->IKK Compound 4-Formyl-3-hydroxyphenyl hexadecanoate Stressor->Compound Scavenging? NFkB_Activation NF-κB Activation (p65/p50 translocation) IKK->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Activation->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Compound->IKK Inhibition? Compound->NFkB_Activation Inhibition?

Sources

Method

Application Note: Spectrophotometric Analysis of 4-Formyl-3-hydroxyphenyl hexadecanoate Reactions

Abstract This application note provides a comprehensive guide to the spectrophotometric analysis of reactions involving 4-Formyl-3-hydroxyphenyl hexadecanoate. This molecule, featuring a long-chain phenolic ester, an ald...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the spectrophotometric analysis of reactions involving 4-Formyl-3-hydroxyphenyl hexadecanoate. This molecule, featuring a long-chain phenolic ester, an aldehyde, and an ortho-hydroxyl group, serves as an excellent model for studying various chemical and enzymatic transformations. We present detailed principles and step-by-step protocols for monitoring two fundamental reaction types in real-time using UV-Vis spectrophotometry: the base-catalyzed hydrolysis of the ester linkage and the formation of a Schiff base via condensation with a primary amine. The methodologies are designed for researchers in biochemistry, drug development, and organic chemistry, emphasizing kinetic analysis, experimental design causality, and data interpretation.

Introduction and Scientific Principles

4-Formyl-3-hydroxyphenyl hexadecanoate is a multifunctional molecule whose reactivity is dominated by its three key functional groups: a hexadecanoate ester, a formyl (aldehyde) group, and a phenolic hydroxyl group. The aromatic core, a derivative of salicylaldehyde, acts as a robust chromophore, making it an ideal candidate for analysis by UV-Vis spectrophotometry. This technique offers a non-destructive, highly sensitive, and continuous method to monitor chemical changes, enabling precise kinetic characterization.

The core principle relies on the Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. A chemical reaction that alters the structure of the chromophore will result in a measurable change in the solution's absorbance spectrum.

1.1. Spectroscopic Properties and Reaction-Induced Shifts

The electronic structure of 4-Formyl-3-hydroxyphenyl hexadecanoate and its products governs their interaction with UV-Vis light.

  • Ester Hydrolysis: The primary reaction of interest is the cleavage of the ester bond, yielding hexadecanoic acid and 4-formyl-3-hydroxyphenol. While the initial ester and the final phenol product have distinct spectra, the most dramatic and analytically useful change occurs under basic conditions. The liberated phenolic hydroxyl group of the product readily deprotonates to form a phenolate ion. This increases electron delocalization across the aromatic system, causing a significant bathochromic (red) shift to a longer wavelength where the starting ester has minimal absorbance.[1][2] This spectral separation is the key to monitoring the reaction's progress with high signal-to-noise.

  • Schiff Base Formation: The aldehyde group readily reacts with primary amines in a condensation reaction to form a Schiff base, or imine (-CH=N-).[3][4][5] This reaction extends the conjugated π-system of the chromophore, resulting in the appearance of a new, strong absorbance band at a different wavelength from the reactants.[2][6]

Below is a logical diagram illustrating the two primary reaction pathways that can be monitored.

G Reactant 4-Formyl-3-hydroxyphenyl hexadecanoate (FHPH) Hydrolysis_Rxn Ester Hydrolysis (+ OH⁻) Reactant->Hydrolysis_Rxn Schiff_Rxn Schiff Base Formation (+ R-NH₂) Reactant->Schiff_Rxn Product_Hydrolysis 4-Formyl-3-hydroxyphenolate (Colored Product) Hydrolysis_Rxn->Product_Hydrolysis Monitor at λ_max of phenolate Product_Schiff Schiff Base Adduct (New Chromophore) Schiff_Rxn->Product_Schiff Monitor at λ_max of imine G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep prep measure measure analyze analyze A Prepare Stock Solutions 1. FHPH in DMSO 2. NaOH in H₂O B Determine λ_max Scan reactant vs. product to find max ΔAbs A->B C Set Up Kinetic Run Equilibrate cuvette with NaOH solution at T B->C D Initiate & Record Inject FHPH stock, mix, and start recording A vs. t C->D E Plot Data ln(A_∞ - A_t) vs. Time D->E F Calculate Rate Slope of linear fit = -k_obs E->F

Caption: Workflow for the kinetic analysis of ester hydrolysis.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 4-Formyl-3-hydroxyphenyl hexadecanoate in spectroscopic grade DMSO.

    • Prepare a 0.1 M NaOH stock solution in deionized water.

  • Determination of Optimal Wavelength (λ_max):

    • In a 1 mL cuvette, add 990 µL of 0.01 M NaOH. Record a baseline spectrum.

    • Add 10 µL of the 10 mM FHPH stock solution. The final concentration will be 0.1 mM. The ester will begin to hydrolyze.

    • Scan the spectrum from 250 nm to 500 nm repeatedly until no further spectral changes are observed (reaction completion). This final spectrum is that of the product, 4-formyl-3-hydroxyphenolate.

    • Compare the initial spectrum (if captured quickly) and the final spectrum. Identify the λ_max of the product where the starting material has negligible absorbance. This is typically in the 380-450 nm range for deprotonated salicylaldehyde derivatives. [1]

  • Kinetic Measurement:

    • Set the spectrophotometer to kinetics mode, monitoring at the predetermined λ_max. Set the desired temperature (e.g., 25 °C).

    • To a quartz cuvette, add the desired volume of NaOH solution (e.g., 990 µL of 0.01 M NaOH) and allow it to equilibrate to the set temperature.

    • Start the measurement (Time = 0) and immediately inject 10 µL of the 10 mM FHPH stock solution. Quickly mix by inverting the cuvette with a stopper or by rapid pipetting.

    • Record the absorbance for a duration sufficient for the reaction to proceed to at least 95% completion (e.g., 10-20 minutes). The final, stable absorbance reading is A_∞.

  • Data Analysis:

    • For a pseudo-first-order reaction, the integrated rate law is: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0).

    • Plot ln(A_∞ - A_t) versus time (t).

    • Perform a linear regression on the data. The slope of the line will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant. The R² value should be >0.99 for a good fit.

Example Data Table:

Time (s)Absorbance at λ_maxln(A_∞ - A_t)
00.052-0.689
300.215-1.026
600.343-1.419
900.442-1.897
1200.518-2.408
.........
1200 (A_∞)0.705N/A

2.3. Protocol 2: Monitoring Schiff Base Formation

Objective: To monitor the formation of a Schiff base between the aldehyde moiety of FHPH and a primary amine.

Causality: This condensation reaction is often catalyzed by acid or base, but can also proceed under neutral conditions, depending on the amine's nucleophilicity. Monitoring the appearance of the imine product's unique absorbance band allows for direct observation of the reaction progress.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of FHPH in a suitable solvent (e.g., ethanol).

    • Prepare a 100 mM stock solution of the chosen primary amine (e.g., hexylamine) in the same solvent.

  • Determination of Optimal Wavelength (λ_max):

    • In one cuvette, record the spectrum of a diluted FHPH solution (e.g., 0.1 mM).

    • In a second cuvette, record the spectrum of a diluted amine solution (e.g., 1 mM).

    • In a third cuvette, mix the FHPH and amine solutions (e.g., to final concentrations of 0.1 mM and 1 mM, respectively) and monitor the spectral changes over time until the reaction is complete.

    • Identify a wavelength corresponding to the new absorbance peak of the Schiff base product where the starting materials have low absorbance.

  • Kinetic Measurement:

    • Set the spectrophotometer to kinetics mode at the determined λ_max and equilibrate the instrument to the desired temperature.

    • In a cuvette, add the amine solution and solvent to the desired final volume (e.g., 990 µL).

    • Initiate the reaction by adding the FHPH stock solution (e.g., 10 µL), mix rapidly, and begin recording the absorbance over time.

  • Data Analysis:

    • Plot Absorbance versus time. The shape of this curve will provide qualitative information about the reaction rate.

    • For quantitative analysis, the initial rate can be determined from the slope of the initial linear portion of the curve. More complex kinetic models can be applied depending on the reaction conditions (e.g., if pseudo-first-order conditions are established).

Advanced Applications and Considerations

  • Enzymatic Assays: The hydrolysis protocol is readily adaptable for measuring the activity of esterase or lipase enzymes. [7][8]In this case, the reaction is initiated by adding the enzyme to a buffered solution of the FHPH substrate, and the rate of product formation is a direct measure of enzyme activity.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence both the reaction rates and the spectral properties (λ_max) of the chromophores. [9]It is crucial to select a solvent system where all components remain soluble throughout the experiment.

  • Potential Interferences:

    • Precipitation: 4-Formyl-3-hydroxyphenyl hexadecanoate has low aqueous solubility due to its long alkyl chain. Using a co-solvent like DMSO or ethanol is necessary, but the concentration must be kept below the solubility limit to avoid light scattering.

    • pH Stability: The stability of the aldehyde and the Schiff base product can be pH-dependent. Buffering the reaction medium is critical for reproducible results.

Conclusion

UV-Vis spectrophotometry is a versatile and powerful technique for the detailed analysis of reactions involving 4-Formyl-3-hydroxyphenyl hexadecanoate. By leveraging the distinct spectral shifts that occur upon ester hydrolysis or Schiff base formation, these protocols enable robust, real-time kinetic monitoring. The principles and methodologies described herein provide a solid foundation for researchers to investigate the reactivity of this molecule in various contexts, from fundamental organic chemistry to enzymatic assays relevant to drug discovery and metabolism.

References

  • ResearchGate. UV-Vis. and Emission spectra of salicylaldehyde. Available at: [Link]

  • ACS Publications. Deprotonated Salicylaldehyde as Visible Light Photocatalyst | The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes | Request PDF. Available at: [Link]

  • Open Access Research Journal of Chemistry and Pharmacy. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Available at: [Link]

  • ResearchGate. In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits. Available at: [Link]

  • PubMed. UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. Available at: [Link]

  • Academia.edu. UV-VIS Absorption Spectral Studies of N, N ′ - Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Available at: [Link]

  • ResearchGate. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]

  • PubMed. In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits. Available at: [Link]

  • PMC. High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Available at: [Link]

  • PubMed. Spectrophotometric determination of phenolic compounds by enzymatic and chemical methods--a comparison of structure--activity relationship. Available at: [Link]

  • MDPI. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Available at: [Link]

  • Taylor & Francis Online. Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Available at: [Link]

  • ResearchGate. 3-Hydroxy-4-{[(4-ethylphenyl)imino]methyl}phenyl Octadecanoate. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Octadecanoate 1. Available at: [Link]

  • Academic Journals. Synthesis of 4-{[(3-substitutedphenyl)imino]methyl}-3-hydroxyphenyl octadecanoate and effect of meta substitution. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 4-Formyl-3-hydroxyphenyl hexadecanoate in Aqueous Systems

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-Formyl-3-hydroxyphenyl hexadecanoate. This document is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Formyl-3-hydroxyphenyl hexadecanoate. This document is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this compound: its inherent instability in aqueous buffer systems due to spontaneous hydrolysis. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

Overview: The Challenge of Phenyl Ester Hydrolysis

4-Formyl-3-hydroxyphenyl hexadecanoate is a long-chain fatty acid ester. This structure confers high lipophilicity, making it a valuable tool in various biological assays, potentially as a substrate for esterase activity or as a prodrug.[1][2] However, the phenyl ester linkage is susceptible to cleavage in aqueous environments, a reaction known as hydrolysis.[3] This process is significantly accelerated by factors common in laboratory settings, such as pH and temperature, leading to the formation of 4-formyl-3-hydroxyphenol and hexadecanoic acid.[4][5] This degradation can lead to inconsistent results, loss of compound activity, and misinterpretation of data. This guide provides a series of frequently asked questions, troubleshooting steps, and validated protocols to mitigate this issue.

Part 1: Frequently Asked Questions (FAQs)

Q1: I've observed a time-dependent decrease in the efficacy of my compound in an aqueous assay. What is the likely cause?

A: The most probable cause is the spontaneous hydrolysis of the ester bond. Phenyl esters, such as this one, are particularly prone to base-catalyzed hydrolysis where hydroxide ions (OH⁻) in the solution attack the carbonyl carbon of the ester.[5][6] This reaction is often the rate-limiting step and proceeds via a bimolecular mechanism (BAC2), which is highly dependent on the pH of the solution.[5] Even at neutral pH, a sufficient concentration of hydroxide ions exists to cause significant degradation over the course of an experiment.

Q2: What are the critical factors I need to control to prevent hydrolysis?

A: The stability of 4-Formyl-3-hydroxyphenyl hexadecanoate is primarily influenced by four factors:

  • pH: This is the most critical factor. The rate of hydrolysis increases significantly with pH.[4][6] Alkaline conditions (pH > 7.5) should be strictly avoided.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4][7] Higher temperatures provide the activation energy needed to break the ester bond.

  • Buffer Composition: Certain buffer species can act as nucleophiles and directly participate in the hydrolysis reaction, accelerating degradation.[8]

  • Metal Ions: Divalent metal ions can sometimes act as catalysts for ester hydrolysis.[9]

Q3: The compound is poorly soluble in water. What is the correct way to prepare my working solutions?

A: Due to the long C16 alkyl chain, this compound is highly hydrophobic. Direct dissolution in aqueous buffers is not feasible. The recommended method is to first prepare a concentrated stock solution in a water-miscible, aprotic organic solvent and then dilute it into your aqueous buffer.

  • Recommended Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).

  • Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen organic solvent. For your experiment, perform a serial dilution or a single-step dilution of the stock into the final aqueous buffer. It is critical to add the stock solution to the buffer with vigorous vortexing or stirring to prevent the compound from precipitating, a phenomenon known as "crashing out." The final concentration of the organic solvent in your assay should be low (typically <1%, and always <5%) and kept consistent across all experimental and control groups, as organic solvents can influence biological activity.[10]

Q4: What is the optimal pH range for my aqueous buffer to ensure maximum stability?

A: To minimize base-catalyzed hydrolysis, a slightly acidic to neutral pH range is recommended.

  • Optimal Range: pH 6.0 - 7.0.

  • Acceptable Range: pH 5.0 - 7.2.

  • Avoid: pH > 7.4.

The rationale is that the concentration of hydroxide ions, the primary catalyst for hydrolysis, decreases tenfold for every one-unit drop in pH.[6]

Q5: How should I store my stock solutions and prepared aqueous working solutions?

A: Proper storage is essential to maintain the compound's integrity.

  • Organic Stock Solutions (in DMSO/EtOH): Aliquot into single-use volumes and store at -20°C or -80°C in tightly sealed vials. Protect from light. Under these conditions, the stock should be stable for several months.

  • Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment. The compound begins to hydrolyze immediately upon introduction to an aqueous environment.[11] If temporary storage is unavoidable, keep the solution on ice (0-4°C) and use it within a few hours. Never store aqueous solutions overnight, even at 4°C.

Q6: How can I verify if my compound is degrading during my experiment?

A: The most reliable method is to use analytical chemistry techniques to separate and quantify the parent compound from its hydrolysis products.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12] By taking samples at different time points (e.g., T=0, T=1h, T=4h), you can monitor the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of the hydrolysis products. This provides definitive evidence of stability or degradation under your specific experimental conditions.[1]

Part 2: Troubleshooting Guide

This table provides solutions to common issues encountered when working with 4-Formyl-3-hydroxyphenyl hexadecanoate.

Symptom / Observation Probable Cause Recommended Solution(s)
A cloudy suspension or visible precipitate forms when adding the organic stock to the aqueous buffer.Poor Solubility / "Crashing Out": The compound's concentration exceeds its solubility limit in the final aqueous/organic mixture.1. Decrease the final concentration of the compound. 2. Increase the final percentage of the organic co-solvent (if the assay tolerates it).[10] 3. Add the stock solution very slowly into the buffer while vortexing vigorously. 4. Gentle warming (to 37°C) or sonication may aid dissolution, but be mindful that elevated temperatures can accelerate hydrolysis.[4]
Experimental results are inconsistent or not reproducible, especially between experiments run on different days.Compound Degradation: The rate of hydrolysis is varying due to slight differences in buffer pH, temperature, or incubation time.1. Strictly control pH and temperature. [4][6] Calibrate your pH meter before making buffers. Use a water bath for temperature control. 2. Always prepare working solutions fresh from a frozen stock aliquot immediately before use. 3. Run a stability assay (See Protocol 2) to determine the compound's half-life in your specific buffer system.
The activity of the compound appears to decrease over the course of a long (e.g., >4 hours) experiment.In-assay Hydrolysis: The compound is degrading during the incubation period.1. Reduce the duration of the experiment if possible. 2. Lower the experimental temperature.[7] 3. Lower the buffer pH to the lowest value your biological system can tolerate (e.g., pH 6.8 instead of 7.4). 4. Include time-course controls to quantify the extent of degradation and normalize your data accordingly.

Part 3: Key Protocols and Methodologies

Protocol 1: Recommended Solubilization and Dilution Procedure

This protocol ensures the reproducible preparation of aqueous working solutions.

  • Prepare High-Concentration Stock: Dissolve a precisely weighed amount of 4-Formyl-3-hydroxyphenyl hexadecanoate in anhydrous, high-purity DMSO to create a 50 mM stock solution.

  • Aliquot and Store: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store these aliquots at -80°C.

  • Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., HEPES, MES) and adjust the pH to be within the recommended range (6.0-7.0). Filter the buffer through a 0.22 µm filter.

  • Thaw and Dilute: For a given experiment, thaw one aliquot of the stock solution at room temperature. Perform a serial dilution in the same organic solvent if intermediate concentrations are needed.

  • Final Dilution: Add the required volume of the stock (or intermediate dilution) to your pre-warmed/pre-cooled aqueous buffer. Crucially, add the solvent to the buffer, not the other way around.

  • Mix Immediately: As soon as the stock is added to the buffer, vortex the solution vigorously for 30 seconds to ensure rapid and complete mixing, preventing precipitation.

  • Use Immediately: Proceed with your experiment without delay.

Protocol 2: A General Method for Assessing Compound Stability via HPLC

This protocol allows you to determine the stability of the compound under your specific experimental conditions.

  • Prepare Test Solution: Prepare an aqueous working solution of the compound at the final concentration used in your assays, following Protocol 1. A typical concentration for analysis is 10-50 µM.

  • Set Up Time Points: Aliquot the test solution into several vials. Designate time points for analysis (e.g., T=0, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).

  • Incubate: Place the vials under the exact conditions of your experiment (e.g., in a 37°C water bath).

  • "Time Zero" Sample: Immediately after preparation, take the T=0 vial and inject an appropriate volume (e.g., 20 µL) into the HPLC system. This will serve as your 100% reference.

  • Collect Samples: At each subsequent time point, take the corresponding vial and inject the same volume into the HPLC.

  • HPLC Analysis: Use a C18 reverse-phase column. The mobile phase will likely be a gradient of an organic solvent (like acetonitrile or methanol) and water, both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape. The parent compound, being very hydrophobic, will have a long retention time, while the more polar hydrolysis product (4-formyl-3-hydroxyphenol) will elute much earlier.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of remaining parent compound versus time. This will give you a degradation curve and allow you to calculate the compound's half-life (t1/2) in your system.

Part 4: Visualizing the Process

Diagrams can help clarify the factors and processes involved in handling this compound.

G cluster_prep Preparation Workflow cluster_degradation Factors Promoting Hydrolysis Stock Prepare 50 mM Stock in Anhydrous DMSO Store Aliquot & Store at -80°C Stock->Store Dilute Dilute Stock into pH 6.0-7.0 Buffer Store->Dilute Mix Vortex Vigorously Dilute->Mix Use Use Immediately in Experiment Mix->Use Hydrolysis Ester Hydrolysis High_pH High pH (>7.2) High_pH->Hydrolysis High_Temp High Temperature High_Temp->Hydrolysis Bad_Buffer Nucleophilic Buffers Bad_Buffer->Hydrolysis Metals Metal Ion Catalysts Metals->Hydrolysis

Caption: Workflow for preparation and key factors affecting stability.

HydrolysisMechanism start 4-Formyl-3-hydroxyphenyl hexadecanoate (Ester) intermediate Tetrahedral Intermediate (Unstable) start->intermediate + OH⁻ (Base Catalyst) (Rate-Limiting Step) products Hexadecanoic Acid + 4-Formyl-3-hydroxyphenoxide (Products) intermediate->products Collapse of Intermediate (Fast)

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

References

  • Alwar, S. (n.d.). Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. Asian Journal of Chemistry.
  • Gao, C., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. PeerJ.
  • De la Cruz, M. J., et al. (2002). The Mechanism of Aqueous Hydrolysis of Nitro Derivatives of Phenyl Phenylmethanesulfonate. An Organic Laboratory Experiment.
  • Irish, P. A., et al. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases. [Link]

  • Nottebohm, M., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences.
  • Dickson, T. (2025). Top 5 Factors Affecting Chemical Stability. Dickson. [Link]

  • US EPA. (1990).
  • Cheng, C., et al. (2018). Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers. Journal of Agricultural and Food Chemistry.
  • Analytical Methods. (2013). Royal Society of Chemistry.
  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. [Link]

  • Ellis, C. (1931). Stabilization of fatty acids and their derivatives. U.S.
  • Nardi, M., et al. (2014). Biomimetic synthesis and antioxidant evaluation of 3,4-DHPEA-EDA [2-(3,4-hydroxyphenyl) ethyl (3S,4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate]. Food Chemistry. [Link]

  • Wang, H., et al. (2019). In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. Molecular Pharmaceutics.
  • Ha, S. T. (2025). 3-Hydroxy-4-{[(4-ethylphenyl)imino]methyl}phenyl Octadecanoate. ResearchGate. [Link]

  • Acme-Hardesty. (n.d.). The Art of Fatty Acid Ester Surfactants Key Ingredients for Flexible Formulations. [Link]

  • ResearchGate. (2025). Biomimetic synthesis and antioxidant evaluation of 3,4-DHPEA-EDA [2-(3,4-hydroxyphenyl) ethyl (3S,4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] | Request PDF. [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • Scribd. (n.d.). Factors Influencing Drug Stability.
  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

  • University of Southampton. (n.d.). The hydrolysis and safety assessment of food flavouring esters.
  • Foppoli, A., et al. (2019). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Jalil, A., et al. (2015). Phase Behaviour and Formation of Fatty Acid Esters Nanoemulsions Containing Piroxicam.
  • GitHub Pages. (n.d.).
  • Waters. (n.d.). Developing Liquid Chromatography Methods for Food Analysis. [Link]

  • DergiPark. (2024).
  • Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences. [Link]

  • Li, S., et al. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. Molecules. [Link]

  • Ha, S. T., et al. (2011). 4-{[(4-Methylphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. Molecular Diversity Preservation International. [Link]

  • Casey, J., & Threlfall, D. R. (1978). Formation of 3-hexaprenyl-4-hydroxybenzoate by matrix-free mitochondrial membrane-rich preparations of yeast. Biochimica et Biophysica Acta.
  • Zhang, S., et al. (2024). A Study on the Stability of High Drug Solubility Characteristics of Hydroxyphenyl Adhesives under the Interference of CPEs. Molecular Pharmaceutics. [Link]

  • Ha, S. T., et al. (2012). 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. Molecular Diversity Preservation International. [Link]

  • Hsieh, T. C., & Wu, J. M. (1995). N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-Formyl-3-hydroxyphenyl Hexadecanoate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists struggling with the aqueous solubility of 4-Formyl-3-hydroxyphenyl hexadecanoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists struggling with the aqueous solubility of 4-Formyl-3-hydroxyphenyl hexadecanoate .

Because this compound is a long-chain (C16) fatty acid ester, it exhibits extreme lipophilicity. When introduced into standard aqueous assay buffers, it rapidly forms micelles or precipitates (crashes out). This kinetic insolubility reduces the bioavailable "free fraction" of the compound, leading to artificially inflated IC50 values, false-negative screening results, and high well-to-well variability[1].

Below, we provide mechanistic troubleshooting guides, self-validating protocols, and FAQs to overcome these physicochemical barriers.

Mechanistic Troubleshooting: Why Standard Approaches Fail

Before applying a fix, it is critical to understand the causality behind the failure:

  • The DMSO Dilution Shock: While 4-Formyl-3-hydroxyphenyl hexadecanoate dissolves readily in 100% Dimethyl Sulfoxide (DMSO), rapidly pipetting this stock directly into an aqueous cell culture medium causes immediate solvent exchange. The water extracts the DMSO, leaving the lipophilic ester stranded, resulting in micro-precipitation[2].

  • Lipid Partitioning in Biochemical Assays: In assays utilizing microsomes or high protein content, highly lipophilic compounds partition nonspecifically into lipid membranes or inactive proteins. The total compound concentration remains the same, but the free active concentration plummets[1].

To resolve this, you must shift from a "solvent-only" mindset to a "carrier-mediated" delivery system.

Experimental Protocols (Self-Validating Systems)

Protocol A: Carrier Protein Conjugation (BSA Complexation)

Best for: Cell-based assays and phenotypic screening. Causality: Bovine Serum Albumin (BSA) contains multiple high-affinity hydrophobic binding pockets. By pre-complexing the hexadecanoate ester with BSA, you mimic physiological lipid transport. The BSA shields the C16 carbon chain from the aqueous environment, preventing micelle formation while allowing the compound to remain bioavailable to cells[3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-Formyl-3-hydroxyphenyl hexadecanoate in 50% (v/v) ethanol or 100% DMSO to create a 10 mM stock. Heat gently at 65°C for 10 minutes to ensure complete dissolution[4].

  • BSA Preparation: Prepare a 10% (w/v) solution of Fatty Acid-Free BSA in your basal assay buffer (e.g., HBSS or DMEM). Crucial: You must use fatty acid-free BSA; standard BSA contains endogenous lipids that occupy the binding pockets[5]. Warm to 37°C.

  • Complexation: Slowly add the compound stock dropwise to the warmed BSA solution while vortexing. Target a compound-to-BSA molar ratio between 3:1 and 6:1[3].

  • Incubation: Incubate the mixture at 37°C with continuous shaking for 1 hour to allow the compound to seat into the BSA hydrophobic pockets[3].

  • System Validation (Quality Control): Centrifuge the final solution at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated compound. Sample the supernatant and quantify the true dissolved concentration using LC-MS/MS. Use this measured concentration for your downstream dose-response curves.

Protocol B: Co-Solvent Optimization & Tolerance Profiling

Best for: Biochemical assays (e.g., enzymatic inhibition) where BSA cannot be used. Causality: If you must use DMSO, you must find the exact threshold where the solvent maintains compound solubility without inducing cellular toxicity or denaturing your target enzyme[2].

Step-by-Step Methodology:

  • Intermediate Dilution: Instead of spiking 100% DMSO stock directly into the assay well, create an intermediate dilution plate. Dilute the 100% DMSO stock into a 10% DMSO buffer, then immediately transfer to the final assay plate to achieve a final DMSO concentration of ≤ 0.1%[6].

  • DMSO Tolerance Assay: Plate your target cells or enzymes. Treat with a vehicle-only gradient of DMSO (0.01%, 0.05%, 0.1%, 0.5%, 1.0%).

  • System Validation: Run your standard functional readout (e.g., MTT viability assay for cells, or baseline substrate turnover for enzymes) on the vehicle gradient. The maximum allowable DMSO concentration is the highest dose that does not statistically deviate from the 0% DMSO baseline[2].

Quantitative Strategy Comparison

Summarizing the optimal parameters for solubilizing lipophilic esters:

Solubilization StrategyMechanism of ActionMax Recommended Final Conc.ProsCons
Fatty Acid-Free BSA Hydrophobic pocket sequestration3:1 to 6:1 (Compound:BSA ratio)Mimics physiological transport; highly stable[3].BSA may bind other assay components; requires prep time[5].
DMSO (Co-solvent) Disruption of aqueous hydrogen bonds< 0.1% to 0.5% (v/v)Easy to execute; standard for HTS[6].High risk of precipitation upon dilution; cytotoxic at >0.5%[2].
Cyclodextrins (RMCD) Encapsulation in hydrophobic cavity1% to 5% (w/v)Excellent for biochemical assays; no protein interference[7].Can extract cholesterol from cell membranes, causing toxicity[7].

Frequently Asked Questions (FAQs)

Q: My IC50 values for 4-Formyl-3-hydroxyphenyl hexadecanoate vary wildly from day to day. What is happening? A: This is a classic symptom of variable kinetic solubility. If the compound is precipitating inconsistently, the actual free fraction interacting with your target is fluctuating, which artificially shifts your IC50[1]. Implement the BSA complexation protocol and validate the supernatant concentration via LC-MS/MS before treating your plates.

Q: Can I use regular BSA instead of Fatty-Acid Free BSA to save costs? A: No. Regular BSA is already saturated with endogenous circulating lipids. These lipids occupy the binding pockets, leaving no room for your hexadecanoate ester. Furthermore, endogenous lipids can introduce confounding pro-inflammatory or metabolic signals into your assay[5].

Q: I increased the DMSO to 1% to force the compound into solution, but now my cells are dying in the vehicle control. What are my options? A: Most cell lines cannot tolerate DMSO concentrations above 0.1% to 0.5% without undergoing osmotic stress or apoptosis[2][6]. If 0.1% DMSO cannot hold your compound in solution, you have exceeded the thermodynamic limits of the solvent system. You must switch to a carrier-mediated system like BSA or Cyclodextrins[7].

Q: Is it possible that my compound is degrading rather than precipitating? A: Yes. Because 4-Formyl-3-hydroxyphenyl hexadecanoate is an ester, it is highly susceptible to esterases present in serum (if using FBS) or intracellularly. If you observe a loss of efficacy over a 48-hour incubation, consider running a stability assay to check for hydrolysis into hexadecanoic acid and the corresponding phenol.

Decision Workflow Visualization

Follow this logical pathway to determine the correct solubilization intervention for your specific assay architecture.

G Problem Precipitation of 4-Formyl-3-hydroxyphenyl hexadecanoate in Assay Media Decision1 Assay Type? Problem->Decision1 CellBased Cell-Based Assays (Requires Physiological Mimicry) Decision1->CellBased BioChem Biochemical Assays (Enzyme/Receptor binding) Decision1->BioChem BSA Fatty Acid-Free BSA Conjugation (Target 3:1 to 6:1 Molar Ratio) CellBased->BSA Preferred DMSO DMSO Co-solvency (Max Final Conc. < 0.1%) CellBased->DMSO If tolerated BioChem->DMSO 1st Line Cyclo Cyclodextrin Encapsulation (e.g., RMCD) BioChem->Cyclo 2nd Line Validate Validation Step: Turbidimetric Assay or LC-MS/MS BSA->Validate DMSO->Validate Cyclo->Validate Validate->Decision1 Precipitation persists Success Proceed with Downstream Assay Validate->Success Free fraction confirmed

Fig 1. Decision tree for resolving lipophilic ester solubility issues in in vitro assay platforms.

References

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. Available at:[Link]

  • Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • In vitro use of free fatty acids bound to albumin: A comparison of protocols. Taylor & Francis Online. Available at:[Link]

  • Is palmitate truly proinflammatory? Experimental confounders and context-specificity. American Journal of Physiology-Endocrinology and Metabolism. Available at:[Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Troubleshooting

Optimizing pH and temperature for 4-Formyl-3-hydroxyphenyl hexadecanoate enzymatic assays

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing enzymatic assays using 4-Formyl-3-hydroxyphenyl hexadecanoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing enzymatic assays using 4-Formyl-3-hydroxyphenyl hexadecanoate .

Because this substrate features a highly hydrophobic C16 (palmitate) aliphatic chain, it perfectly mimics natural long-chain triglycerides, making it highly specific for lipases over simple esterases. However, this extreme hydrophobicity, combined with the pH-sensitive nature of the released reporter molecule (2,4-dihydroxybenzaldehyde), creates a complex optimization landscape. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting matrices required to stabilize your assay.

The Mechanistic Foundation

To optimize this assay, you must balance two competing chemical realities: Reporter Ionization and Ester Auto-Hydrolysis .

Upon enzymatic cleavage, the hexadecanoate chain is separated from the reporter molecule. The detection of this reporter is highly dependent on its ionization state. The phenolic hydroxyl group must be deprotonated to its phenolate form to achieve maximum fluorescence or absorbance, which necessitates an alkaline pH. However, alkaline conditions and elevated temperatures concurrently accelerate the spontaneous auto-hydrolysis of the ester bond, leading to false-positive background signals 1.

Furthermore, the C16 chain dictates that the substrate cannot exist as free monomers in aqueous solutions; it must be formulated into stable micelles using surfactants like Triton X-100 or Gum Arabic 2.

ReactionPathway Substrate 4-Formyl-3-hydroxyphenyl hexadecanoate Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Enzyme Lipase/Esterase Enzyme->Intermediate Catalysis Product1 Hexadecanoic Acid Intermediate->Product1 Hydrolysis Product2 2,4-Dihydroxybenzaldehyde (Reporter) Intermediate->Product2 Release Detection Signal Readout Product2->Detection pH-dependent

Fig 1. Enzymatic cleavage of 4-formyl-3-hydroxyphenyl hexadecanoate and signal generation.

Quantitative Optimization Matrices

The following table summarizes the quantitative interplay between pH and temperature. Use this matrix to select your initial assay conditions. Optimal temperatures typically range between 25°C and 37°C to balance enzyme kinetics with substrate stability 3.

Table 1: pH and Temperature Optimization Matrix

pH RangeTemperatureEnzyme ActivityAuto-Hydrolysis (Background)Reporter SignalOverall Recommendation
6.0 - 7.0 25°C - 37°CModerateLowLow (Protonated)Suboptimal
7.5 - 8.0 25°C - 37°CHighLow to ModerateHigh (Deprotonated)Optimal Target Zone
8.5 - 9.0 25°C - 37°CHighHighVery HighUse with strict baseline subtraction
7.5 - 8.0 > 40°CVariableHighHighAvoid (unless using thermophilic lipases)

Self-Validating Experimental Protocol

To ensure trustworthiness in your data, every assay must be a self-validating system. This protocol embeds internal controls to actively monitor micelle stability and auto-hydrolysis 4.

Step 1: Substrate Micellization

  • Dissolve 4-Formyl-3-hydroxyphenyl hexadecanoate in anhydrous DMSO to create a 10 mM stock. Note: Ensure the DMSO is anhydrous; water contamination will initiate premature hydrolysis.

  • Prepare the assay buffer: 50 mM Tris-HCl (pH 7.8) containing 0.5% (w/v) Triton X-100.

Step 2: Buffer Matrix Setup

  • Dilute the 10 mM substrate stock into the assay buffer to a final working concentration of 100 µM.

  • Vortex vigorously for 60 seconds to ensure a uniform micellar emulsion. The final DMSO concentration must remain ≤5% to prevent enzyme denaturation.

Step 3: Thermal Equilibration

  • Aliquot 180 µL of the substrate emulsion into a 96-well microplate.

  • Pre-incubate the plate at your target temperature (e.g., 30°C) for 10 minutes.

Step 4: Self-Validating Controls (Critical Step)

  • No-Enzyme Control: Designate at least 3 wells to receive 20 µL of blank buffer instead of the enzyme. This quantifies the baseline auto-hydrolysis rate.

  • Reporter Spike Control: Designate 3 wells to receive a spike of pure 2,4-dihydroxybenzaldehyde (10 µM). This validates that the chosen pH is sufficient to generate a maximum signal.

Step 5: Initiation and Dynamic Readout

  • Initiate the reaction by adding 20 µL of the lipase solution to the sample wells.

  • Immediately measure the signal dynamically (every 1 minute for 30 minutes) to capture the linear initial velocity ( V0​ ).

  • Subtract the rate of the No-Enzyme Control from your sample rates to isolate true enzymatic activity.

Workflow Prep 1. Substrate Micellization (DMSO + Triton X-100) Buffer 2. Buffer Matrix Setup (pH 6.0 - 9.0) Prep->Buffer Temp 3. Thermal Equilibration (25°C - 45°C) Buffer->Temp Reaction 4. Enzyme Addition & Incubation Temp->Reaction Control 5. No-Enzyme Control (Auto-hydrolysis baseline) Temp->Control Read 6. Dynamic Signal Quantification Reaction->Read Control->Read Baseline Subtraction

Fig 2. Step-by-step workflow for optimizing pH and temperature in the enzymatic assay.

Diagnostic Troubleshooting & FAQs

If your assay is failing, identify the mechanistic cause using the matrix below.

Table 2: Troubleshooting Matrix

SymptomMechanistic CauseSelf-Validating CheckSolution
Substrate precipitates upon buffer addition The C16 hexadecanoate chain is highly hydrophobic, exceeding the critical micelle concentration (CMC) of the buffer.Visually inspect the well for turbidity or flakes before adding the enzyme.Increase Triton X-100 to 0.5% - 1.0% or use 0.4% Gum Arabic. Ensure DMSO concentration is ≤5%.
High pre-reaction background signal Spontaneous auto-hydrolysis of the ester bond due to alkaline pH (>8.5) or high temperature.Run a no-enzyme control. If the signal increases rapidly over time, auto-hydrolysis is occurring.Lower the assay pH to 7.5 - 8.0. Reduce the incubation temperature to 25°C - 30°C.
Low signal despite confirmed enzyme activity The released 2,4-dihydroxybenzaldehyde reporter is protonated at low pH, reducing its quantum yield/extinction coefficient.Spike a well with pure 2,4-dihydroxybenzaldehyde at the assay pH to check the maximum signal.Adjust pH to ≥7.5 to ensure the phenolic hydroxyl group is deprotonated.
Frequently Asked Questions

Q: How do I definitively differentiate between true enzymatic cleavage and auto-hydrolysis? A: You must rely on kinetic reads rather than endpoint reads. Auto-hydrolysis typically presents as a constant, linear increase in the No-Enzyme Control wells. True enzymatic cleavage will show a significantly steeper initial velocity ( V0​ ) that eventually plateaus as the substrate is depleted. Always subtract the slope of the No-Enzyme Control from your sample slope.

Q: Can I use this substrate for High-Throughput Screening (HTS) of lipase inhibitors? A: Yes, but with strict environmental controls. Because HTS plates often sit at room temperature for varying lengths of time before reading, auto-hydrolysis can create a gradient of background noise across the plate (edge effects). To mitigate this, buffer the pH strictly to 7.5 and keep the plates at 25°C rather than 37°C to stabilize the ester bond during the read window.

Q: Why does my signal plateau after only 5 to 10 minutes? A: This is rarely due to substrate depletion. More commonly, it is caused by product inhibition (the released hexadecanoic acid drops the local pH of the micelle, altering enzyme kinetics) or the enzyme denaturing at the liquid-air interface of the micelle. Try increasing the buffer capacity (e.g., from 50 mM to 100 mM Tris-HCl) or adding 0.1 mg/mL BSA to stabilize the enzyme.

References

  • Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate.Taylor & Francis.
  • Optimization of Classical Lipase Activity Assays for Fish Digestive Tract Samples.MDPI.
  • A New Spectrophotometric Assay for Measuring the Hydrolytic Activity of Lipase from Thermomyces lanuginosus: A Kinetic Modeling.ACS Sustainable Chemistry & Engineering.
  • Assessing the Reliability of p-Nitrophenyl Myristate for Inhibitor Screening: A Comparative Guide.Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield in 4-Formyl-3-Hydroxyphenyl Hexadecanoate Synthesis

Welcome to the Technical Support Center for the chemical synthesis of 4-Formyl-3-hydroxyphenyl hexadecanoate (also known as 4-formyl-3-hydroxyphenyl palmitate). This guide is designed for researchers, application scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemical synthesis of 4-Formyl-3-hydroxyphenyl hexadecanoate (also known as 4-formyl-3-hydroxyphenyl palmitate). This guide is designed for researchers, application scientists, and drug development professionals facing low yields, poor regioselectivity, or difficult purifications during the esterification of 2,4-dihydroxybenzaldehyde with hexadecanoic acid.

Mechanistic Overview & Regioselectivity Principles

The synthesis of 4-formyl-3-hydroxyphenyl hexadecanoate relies on the regioselective esterification of 2,4-dihydroxybenzaldehyde. Because phenols are generally poor nucleophiles, the standard approach is the Steglich Esterification , which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst .

The Causality of Regioselectivity: A common concern when working with dihydroxybenzenes is the risk of over-esterification (diester formation). However, 2,4-dihydroxybenzaldehyde exhibits inherent regioselectivity. The hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the adjacent formyl (-CHO) carbonyl oxygen. This chelation significantly reduces the electron density and nucleophilicity of the C2-OH. Consequently, the sterically unhindered and more nucleophilic C4-OH selectively attacks the activated acylpyridinium intermediate to form the target monoester .

Mechanism A Hexadecanoic Acid + DCC B O-Acylisourea (Reactive Intermediate) A->B Activation C Acylpyridinium Intermediate B->C + DMAP (Fast Pathway) D N-Acylurea (Dead-end Byproduct) B->D Rearrangement (Slow Pathway) E 4-Formyl-3-hydroxyphenyl hexadecanoate C->E + 2,4-Dihydroxybenzaldehyde (Regioselective Attack)

Mechanistic pathway of Steglich esterification highlighting DMAP's role in preventing N-acylurea.

Standard Operating Procedure (SOP)

To ensure high yields and suppress byproduct formation, follow this validated step-by-step methodology:

  • Reagent Preparation: Flame-dry all glassware. Dissolve hexadecanoic acid (1.0 eq) and 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis & Cooling: Add DMAP (0.1 to 0.2 eq). Cool the reaction flask to 0 °C using an ice bath. Note: Cooling is critical to prevent the exothermic activation step from driving unwanted side reactions.

  • Activation: Dissolve DCC (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Propagation: Remove the ice bath. Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 12–16 hours. Monitor the consumption of the phenol via TLC (Hexane:Ethyl Acetate, 4:1).

  • Primary Workup: A white precipitate of N,N'-Dicyclohexylurea (DCU) will form. Filter the suspension through a Celite pad and concentrate the filtrate under reduced pressure.

  • Secondary Workup (Solvent Swap): Resuspend the crude residue in cold ethyl acetate (0 °C) to precipitate residual DCU. Filter again. Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via recrystallization from absolute ethanol to yield the pure yellow solid.

Workflow Step1 1. Dissolve Reagents Acid + Phenol in Anhydrous DCM Step2 2. Catalysis & Cooling Add DMAP (0.1 eq), Cool to 0°C Step1->Step2 Step3 3. Activation Dropwise addition of DCC (1.1 eq) Step2->Step3 Step4 4. Propagation Stir at 25°C for 12-16h Step3->Step4 Step5 5. Primary Workup Filter DCU, Concentrate Filtrate Step4->Step5 Step6 6. Secondary Workup Cold EtOAc Swap, Filter, Wash Step5->Step6 Step7 7. Final Product 4-Formyl-3-hydroxyphenyl hexadecanoate Step6->Step7

Step-by-step experimental workflow for the regioselective synthesis and purification.

Troubleshooting & FAQs

Q1: Why am I seeing a high accumulation of the N-acylurea byproduct instead of my target ester? A: This is a classic failure mode in Steglich esterifications. When DCC activates hexadecanoic acid, it forms an O-acylisourea intermediate. If the nucleophilic attack by the phenol is too slow, this intermediate undergoes a [1,3]-sigmatropic rearrangement into a thermodynamically stable, unreactive N-acylurea dead-end byproduct. Solution: Ensure you are using a sufficient catalytic amount of DMAP (0.1–0.2 eq). DMAP is a superior nucleophile compared to the phenol; it rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, effectively outcompeting the rearrangement pathway .

Q2: My yield is low despite complete consumption of hexadecanoic acid. What happened? A: The most common culprit is moisture. DCC is highly sensitive to water, reacting with it to form DCU and regenerating the carboxylic acid, or forming symmetric acid anhydrides. Solution: Ensure all glassware is oven- or flame-dried. Use strictly anhydrous DCM (distilled over calcium hydride or from a solvent purification system) and run the reaction under a positive pressure of Argon.

Q3: How do I prevent over-esterification at the C2-hydroxyl position? A: While the intramolecular hydrogen bond protects the C2-OH, pushing the reaction with excess reagents or elevated temperatures provides enough kinetic energy to overcome this activation barrier, leading to diester formation. Solution: Strictly maintain a 1:1 stoichiometric ratio of hexadecanoic acid to 2,4-dihydroxybenzaldehyde. Keep the reaction at or below room temperature (25 °C). Never use an excess of DCC.

Q4: What is the most efficient way to remove residual N,N'-Dicyclohexylurea (DCU) during workup? A: DCU is notoriously difficult to remove entirely because it is slightly soluble in DCM. Solution: Perform the "solvent swap" detailed in Step 6 of the SOP. By evaporating the DCM and resuspending the crude mixture in cold ethyl acetate or diethyl ether (where DCU is virtually insoluble), you can crash out the remaining DCU. Chilling the suspension to -20 °C for 2 hours before filtration through a fine frit will remove >99% of the urea byproduct.

Reaction Optimization Data

The following table summarizes the quantitative impact of various reaction parameters on the yield and regioselectivity of 4-Formyl-3-hydroxyphenyl hexadecanoate, demonstrating the necessity of strict stoichiometric and thermal control.

Coupling AgentCatalystSolventTemperatureMonoester Yield (%)Diester Yield (%)Primary Issue Observed
DCC (1.1 eq)NoneDCM25 °C15%<1%High N-acylurea byproduct
DCC (1.1 eq) DMAP (0.1 eq) DCM 25 °C 85% 2% Optimal Conditions
DCC (2.5 eq)DMAP (0.5 eq)DCM40 °C45%35%Over-esterification (Loss of regioselectivity)
EDC·HCl (1.2 eq)DMAP (0.1 eq)DMF25 °C78%5%Slightly lower yield, but water-soluble urea byproduct

References

  • Simple Method for the Esterification of Carboxylic Acids Source: Angewandte Chemie International Edition in English (1978) URL:[Link]

  • 3-Hydroxy-4-[(phenylimino)methyl]phenyl Myristate Source: Molbank (2009) URL:[Link]

Troubleshooting

Reducing background fluorescence in 4-Formyl-3-hydroxyphenyl hexadecanoate samples

Welcome to the technical support center for assays involving 4-Formyl-3-hydroxyphenyl hexadecanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for assays involving 4-Formyl-3-hydroxyphenyl hexadecanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background fluorescence in their experiments.

Understanding the Source of Fluorescence

4-Formyl-3-hydroxyphenyl hexadecanoate belongs to a class of compounds known as Schiff base esters. These molecules often possess intrinsic fluorescent properties due to their extended conjugated systems.[1][2] When developing an assay with this compound, it's crucial to distinguish the specific signal from your experiment from the inherent fluorescence of the compound itself and other sources of background noise. High background fluorescence can mask the desired signal, leading to inaccurate results and reduced assay sensitivity.[3][4]

Troubleshooting Guide: Reducing Background Fluorescence

This section provides a question-and-answer formatted guide to address specific issues you may encounter.

Q1: My blank wells (containing only the compound and buffer) show high fluorescence. What could be the cause and how do I fix it?

A1: High fluorescence in blank wells typically points to issues with the compound itself, the buffer components, or the microplate.

Underlying Causes & Solutions:

  • Intrinsic Compound Fluorescence: As a Schiff base ester, 4-Formyl-3-hydroxyphenyl hexadecanoate is expected to be fluorescent. The intensity can be influenced by its concentration and the solvent environment.[5][6]

  • Compound Aggregation: At higher concentrations, organic molecules can form aggregates, which may exhibit altered fluorescent properties and lead to increased background.

  • Solvent Effects: The polarity of the solvent can significantly impact the fluorescence intensity and emission wavelength of a fluorophore.[5][6]

  • Contaminated Reagents: Impurities in solvents or buffer components can be a source of background fluorescence.[7]

  • Inappropriate Microplate: The color and material of the microplate are critical for fluorescence assays.[8][9]

Troubleshooting Workflow:

start High background in blank wells sub_concentration Is compound concentration optimized? start->sub_concentration sub_solvent Is the solvent system appropriate? sub_concentration->sub_solvent Yes solution_concentration Titrate compound to find optimal concentration with the best signal-to-noise ratio. sub_concentration->solution_concentration No sub_plate Is the correct microplate being used? sub_solvent->sub_plate Yes solution_solvent Test different solvents or buffer compositions. Consider the effect of polarity on fluorescence. sub_solvent->solution_solvent No sub_reagents Are reagents free of contamination? sub_plate->sub_reagents Yes solution_plate Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background. sub_plate->solution_plate No solution_reagents Use high-purity, spectroscopy-grade solvents and fresh buffers. sub_reagents->solution_reagents No

Figure 1. Troubleshooting high background in blank wells.

Experimental Protocol: Optimizing Compound Concentration

  • Prepare a stock solution of 4-Formyl-3-hydroxyphenyl hexadecanoate in a suitable solvent (e.g., DMSO).

  • Create a dilution series of the compound in your assay buffer, ranging from your intended experimental concentration to several-fold lower.

  • Dispense the dilutions into the wells of a black, clear-bottom microplate.[8][9] Include wells with buffer only as a negative control.

  • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Plot fluorescence intensity versus concentration. Identify the concentration range where the signal is distinguishable from the background without being excessively high.

ParameterRecommendationRationale
Microplate Type Black, opaque walls, clear bottomReduces well-to-well crosstalk and background fluorescence.[8][9]
Solvent Purity Spectroscopy or HPLC gradeMinimizes fluorescent impurities.[7]
Buffer Components Freshly prepared, filteredAvoids microbial growth and particulate matter that can scatter light.
Q2: I'm observing high background fluorescence in my cell-based assay. How can I differentiate between cellular autofluorescence and other sources of background?

A2: In cell-based assays, high background can originate from the cells themselves (autofluorescence), the media, or the compound. [4][10]

Underlying Causes & Solutions:

  • Cellular Autofluorescence: Endogenous molecules like NADH, riboflavin, and lipofuscin can fluoresce, particularly when excited with UV or blue light.[3][11] This is more pronounced in metabolically active or older cells.[12]

  • Media Components: Phenol red, a common pH indicator in cell culture media, is fluorescent.[8][10] Serum components can also contribute to background.[8][10]

  • Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.[11][13]

Troubleshooting Workflow:

start High background in cell-based assay control_unstained Run an unstained cell control start->control_unstained control_media Check media-only wells control_unstained->control_media No fluorescence solution_unstained High signal indicates autofluorescence. Consider photobleaching or chemical quenching. control_unstained->solution_unstained Fluorescence observed check_fixation Review fixation protocol control_media->check_fixation No fluorescence solution_media Use phenol red-free media and/or perform measurements in PBS. control_media->solution_media Fluorescence observed solution_fixation Reduce fixative concentration/time or switch to a non-aldehyde fixative (e.g., cold methanol). check_fixation->solution_fixation

Figure 2. Differentiating sources of background in cell-based assays.

Experimental Protocol: Photobleaching to Reduce Autofluorescence

Photobleaching can selectively destroy fluorescent molecules, including those causing autofluorescence, before introducing your specific fluorescent probe.[7][14][15][16][17]

  • Prepare your cell samples on slides or in microplates as per your standard protocol, up to the point before adding the 4-Formyl-3-hydroxyphenyl hexadecanoate.

  • Expose the samples to high-intensity light. This can be done using the illumination source of a fluorescence microscope or a dedicated light box.[11][17] The duration of exposure will need to be optimized, but can range from minutes to hours.[14]

  • Monitor the reduction in autofluorescence periodically by imaging the sample.

  • Once the background is sufficiently reduced, proceed with the addition of 4-Formyl-3-hydroxyphenyl hexadecanoate and subsequent imaging.

Chemical Quenching of Autofluorescence

Quenching AgentTypical ConcentrationTarget AutofluorescenceConsiderations
Sodium Borohydride 0.1-1% in PBSAldehyde-inducedCan have variable effects.[18] Prepare fresh.
Sudan Black B 0.1-0.3% in 70% ethanolLipofuscinCan introduce its own background if not washed thoroughly.[11][18]
Eriochrome Black T 0.1% in waterGeneralCan reduce lipofuscin and formalin-induced autofluorescence.[18]

Frequently Asked Questions (FAQs)

Q3: Can I use a different solvent to dissolve 4-Formyl-3-hydroxyphenyl hexadecanoate?

A3: Yes, but the choice of solvent can significantly impact the compound's fluorescence.[5][6] It is recommended to use a high-purity, anhydrous solvent like DMSO for stock solutions. When diluting into an aqueous buffer for your assay, be mindful of potential precipitation and changes in fluorescence properties. Always test the fluorescence of the compound in the final assay buffer.

Q4: My signal-to-noise ratio is low. How can I improve it?

A4: A low signal-to-noise ratio can be due to either a weak specific signal or high background.

  • To increase the signal: You might need to optimize the concentration of 4-Formyl-3-hydroxyphenyl hexadecanoate or the incubation time in your assay.

  • To decrease the noise (background): Follow the troubleshooting steps outlined above to identify and mitigate sources of background fluorescence. Additionally, ensure your instrument settings (e.g., gain, exposure time) are optimized.[8]

Q5: Are there any specific instrument settings I should pay attention to?

A5: Yes, optimizing your instrument settings is crucial.

  • Use appropriate filters: Employ band-pass filters that are specific to the excitation and emission spectra of your compound to minimize the collection of off-target light.[11]

  • Adjust gain/PMT voltage: Use the lowest setting that provides an adequate signal to avoid amplifying background noise.[8]

  • Optimize focal plane: In microscopy, ensure you are focused on the correct plane to maximize the signal from your sample and minimize out-of-focus light.

Q6: Should I be concerned about phototoxicity when using this compound in live-cell imaging?

A6: Any fluorescent compound has the potential to be phototoxic, especially with prolonged exposure to high-intensity excitation light. This can lead to cell stress and death, which in turn can increase autofluorescence.[12] It is advisable to use the lowest possible excitation light intensity and exposure time necessary to obtain a good signal.

References

  • Bioimaging Hub News - Blogs - Cardiff University. (2016, September 12). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. Retrieved from [Link]

  • Mathies, R. A., & Stryer, L. (1996). Reduction of Luminescent Background in Ultrasensitive Fluorescence Detection by Photobleaching. Analytical Chemistry, 68(11), 1779–1784. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • SciSpace. (n.d.). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Retrieved from [Link]

  • University of Arizona. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]

  • Canopy Biosciences. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • JoVE. (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Retrieved from [Link]

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

  • FluoroFinder. (2019, September 3). Newsletter: Background Fluorescence. Retrieved from [Link]

  • Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, February 15). Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2019, December). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Retrieved from [Link]

  • Analytical Methods. (n.d.). A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system. Retrieved from [Link]

  • MDPI. (2023, May 25). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Retrieved from [Link]

  • Endress+Hauser. (2025, December 9). Principles of quenched fluorescence (QF). Retrieved from [Link]

  • NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • Science.gov. (n.d.). fluorescence quenching fluorescence: Topics by Science.gov. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Static and dynamic fluorescence quenching experiments for the physical chemistry laboratory. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Spectroscopy. (2025, June 17). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Retrieved from [Link]

  • Analytical Chemistry. (2021, March 13). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Retrieved from [Link]

  • MDPI. (2010, April 9). 3-Hydroxy-4-{[(4-fluorophenyl)imino]methyl}phenyl Octadecanoate. Retrieved from [Link]

  • ResearchGate. (2025, October 16). 3-Hydroxy-4-{[(3-nitrophenyl)imino]methyl}phenyl Tetradecanoate. Retrieved from [Link]

  • MDPI. (2010, April 9). 3-Hydroxy-4-{[(4-chlorophenyl)imino]methyl}phenyl Octadecanoate. Retrieved from [Link]

  • CentAUR. (n.d.). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-formyl-3-hydroxyphenyl acetate. Retrieved from [Link]

  • ResearchGate. (2025, October 16). 3-Hydroxy-4-{[(4-ethylphenyl)imino]methyl}phenyl Octadecanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • ResearchGate. (2019, December 19). ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Formyl-3-hydroxyphenyl Hexadecanoate Esterification

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on long-chain lipidated aromatics (often as intermediates for liquid crystalline Schiff bases), the Steglich esterifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on long-chain lipidated aromatics (often as intermediates for liquid crystalline Schiff bases), the Steglich esterification of 2,4-dihydroxybenzaldehyde with hexadecanoic (palmitic) acid has become a critical workflow.

However, synthesizing 4-formyl-3-hydroxyphenyl hexadecanoate presents a classic kinetic bottleneck: severe steric hindrance. The collision frequency between the reactive intermediates is drastically reduced by the sweeping hydrodynamic radius of the C16 aliphatic chain. This guide provides field-proven, mechanistically grounded solutions to bypass these steric clashes and optimize your yield.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my esterification yield consistently below 20% when using DCC alone? A: This is a direct consequence of steric hindrance leading to a dead-end side reaction. When hexadecanoic acid reacts with N,N'-Dicyclohexylcarbodiimide (DCC), it forms an O-acylisourea intermediate. This intermediate is exceptionally bulky due to the dicyclohexyl rings combined with the coiling C16 lipid chain. Because the approach of the phenol (2,4-dihydroxybenzaldehyde) is sterically blocked, the O-acylisourea undergoes a slow intramolecular rearrangement (an N-acyl shift) to form an unreactive N-acylurea byproduct, killing your yield .

Q2: How does DMAP specifically resolve the steric clash caused by the hexadecanoic acid chain? A: 4-Dimethylaminopyridine (DMAP) acts as a highly nucleophilic acyl transfer catalyst. Because DMAP is small and planar, it easily penetrates the steric bulk of the O-acylisourea, displacing dicyclohexylurea (DCU) to form an N-acylpyridinium intermediate. This new intermediate is highly reactive and sterically accessible, allowing the phenol to attack efficiently and form the target ester .

Q3: The parent molecule (2,4-dihydroxybenzaldehyde) has two hydroxyl groups. Why doesn't the C16 chain esterify the hydroxyl group at the 3-position (originally C2 of the parent aldehyde)? A: This is a phenomenon of thermodynamic protection. The hydroxyl group at the 3-position of the final product (which corresponds to the C2-OH of the parent aldehyde) participates in a strong intramolecular hydrogen bond with the adjacent formyl group. This H-bond tightly locks the oxygen's lone pairs, making the C4-OH (para to the formyl group) the only nucleophilic site available to attack the bulky N-acylpyridinium intermediate .

Q4: My reaction mixture turned into an un-stirrable gel. How does this affect the reaction, and how do I prevent it? A: The gel is a matrix of precipitated dicyclohexylurea (DCU) and coiled hexadecanoic acid. When DCU precipitates too rapidly in a concentrated solution, it coats the unreacted starting materials, creating a physical barrier that exacerbates steric hindrance. To prevent this, use anhydrous Dichloromethane (DCM) at a lower molarity (e.g., 0.1 M) to keep the C16 chains extended, and add DCC dropwise at 0°C to control the rate of DCU formation .

Part 2: Quantitative Data & Reagent Selection

To bypass steric hindrance, selecting the right coupling system is critical. The table below summarizes the causality between the chosen reagents, the bulkiness of the reactive intermediate, and the resulting yield.

Coupling SystemIntermediate BulkinessReaction TimeN-Acyl Shift RiskTypical Yield (%)
DCC alone High (O-acylisourea)> 24 hCritical< 20%
DCC + DMAP (0.1 eq) Low (N-acylpyridinium)3 - 5 hLow75 - 85%
EDC·HCl + DMAP Low (N-acylpyridinium)4 - 6 hLow80 - 90%
DIC + HOBt Moderate (OBt ester)8 - 12 hLow60 - 70%

Note: EDC·HCl is highly recommended if DCU precipitation continues to cause physical hindrance in your specific reactor setup, as its urea byproduct is water-soluble.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.

Step 1: Reagent Preparation & Solvation

  • Action: In a flame-dried round-bottom flask under N₂, dissolve 5.0 mmol of 2,4-dihydroxybenzaldehyde and 5.0 mmol of hexadecanoic acid in 50 mL of anhydrous DCM.

  • Validation: The solution must be clear and pale yellow. Any cloudiness indicates moisture, which will prematurely hydrolyze the activated ester.

Step 2: Thermal Control & Catalyst Addition

  • Action: Submerge the flask in an ice bath. Wait 10 minutes, then add 0.5 mmol (0.1 eq) of DMAP.

  • Validation: A temperature probe must confirm the internal temperature is ≤ 2°C. This suppresses the activation energy required for the dead-end N-acyl shift.

Step 3: Controlled Activation

  • Action: Dissolve 5.5 mmol of DCC in 10 mL of DCM. Add this dropwise to the reaction mixture over 15 minutes using an addition funnel.

  • Validation: Within 10–15 minutes of addition, a fine white precipitate (DCU) will begin to form. This visual cue confirms the successful generation of the O-acylisourea intermediate.

Step 4: Propagation & Steric Bypass

  • Action: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Validation: Perform TLC (Hexane:Ethyl Acetate 8:2). The reaction is complete when the aldehyde spot (Rf ~0.3) disappears and a new, less polar ester spot (Rf ~0.7) dominates.

Step 5: Workup & Purification

  • Action: Filter the mixture through a Celite pad to remove the DCU precipitate. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and evaporate the solvent. Recrystallize the crude solid from absolute ethanol.

  • Validation: IR spectroscopy of the purified yellow solid must show a sharp ester C=O stretch at ~1754 cm⁻¹ and the complete disappearance of the broad carboxylic acid O-H stretch .

Part 4: Mechanistic & Workflow Visualizations

Mechanism A Hexadecanoic Acid + DCC B Bulky O-Acylisourea (Sterically Hindered) A->B Activation C N-Acylpyridinium (Sterically Accessible) B->C + DMAP (Fast Acyl Transfer) D N-Acylurea (Dead-End Byproduct) B->D Slow Phenol Attack (Steric Clash) E 4-Formyl-3-hydroxyphenyl hexadecanoate C->E + 2,4-Dihydroxybenzaldehyde (Nucleophilic Attack)

Mechanistic pathway showing DMAP bypassing the sterically hindered O-acylisourea intermediate.

Workflow S1 1. Dissolve Reagents Aldehyde + Acid in dry DCM S2 2. Thermal Control Chill to 0°C S1->S2 S3 3. Catalyst Addition Add 0.1 eq DMAP S2->S3 S4 4. Coupling Agent Dropwise DCC addition S3->S4 S5 5. Propagation Warm to RT, Stir 3h S4->S5 S6 6. Workup & Validation Filter DCU, TLC Check, Recrystallize S5->S6

Step-by-step self-validating workflow for Steglich esterification of the target molecule.

References

  • Ha, S. T., Ong, S. T., Win, Y. F., et al. (2009). "3-Hydroxy-4-[(phenylimino)methyl]phenyl Myristate." Molbank, 2009(4), M632.[Link]

  • Ha, S. T., Lee, T. L., & Yeap, G. Y. (2011). "Synthesis, spectral studies of 4-{[(3-substitutedphenyl)imino]methyl}-3-hydroxyphenyl octadecanoate and effect of meta substituents on mesomorphic properties." International Journal of Physical Sciences, 6(10), 2418-2425.[Link]

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition in English, 17(7), 522-524.[Link]

Troubleshooting

Technical Support Center: LC-MS Analysis of 4-Formyl-3-hydroxyphenyl hexadecanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific analytical challenges associated with 4-Formyl-3-hydroxyphenyl hexadecanoate (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific analytical challenges associated with 4-Formyl-3-hydroxyphenyl hexadecanoate (CAS No. 849612-09-5)[1].

This molecule is a highly lipophilic phenolic ester. It combines an extremely hydrophobic hexadecanoate (palmitate, C16) tail with a polar, ionizable 4-formyl-3-hydroxyphenyl headgroup. Analyzing such hybrid molecules requires a delicate balance: the mobile phase must be non-polar enough to elute the lipid chain, yet buffered precisely to prevent ester hydrolysis and promote ionization.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My analyte is eluting very late, and the peaks are excessively broad and tailing. How do I fix this? Causality: The C16 hexadecanoate chain exerts massive hydrophobic interactions with standard reversed-phase (e.g., C18) stationary phases. Standard Acetonitrile/Water gradients lack the elutropic strength to efficiently partition this lipid back into the mobile phase, leading to band broadening and severe carryover. Solution: You have two validated options to overcome this thermodynamic barrier:

  • Modify Mobile Phase B: Incorporate Isopropanol (IPA). A standard lipidomics Mobile Phase B consists of Isopropanol/Acetonitrile/Water (90:10:0.1 v/v/v)[2]. IPA is significantly more non-polar than acetonitrile, effectively solvating the C16 chain and sharpening the peak.

  • Change Stationary Phase: Utilize a Charged Surface Hybrid (CSH) Phenyl-Hexyl column. The lower hydrophobicity of the phenyl-hexyl ligand compared to C18 facilitates the elution of extremely hydrophobic lipids, while a low-level positive surface charge improves peak symmetry[3]. Recent advancements even allow for rapid separations using a single ACN-aqueous buffer system on CSH columns, eliminating the need for complex IPA mixtures[4].

Q2: I am seeing multiple unexpected peaks and a loss of signal for the parent mass. Is my compound degrading on-column? Causality: Yes. 4-Formyl-3-hydroxyphenyl hexadecanoate contains an ester linkage that is highly susceptible to hydrolysis. High pH (basic conditions) will rapidly saponify the ester. Conversely, very low pH (e.g., using 0.1% Trifluoroacetic acid) can catalyze acid hydrolysis, cleaving the molecule into 3,4-dihydroxybenzaldehyde and palmitic acid. Solution: Maintain a strictly controlled, slightly acidic mobile phase (pH 3.5 – 4.5). Avoid harsh acids. Instead, use a buffered system such as 10 mM Ammonium Acetate combined with 0.1% Acetic Acid. This buffers the system against local pH spikes during gradient mixing, preserving the intact ester[2].

Q3: Which ionization mode provides the best sensitivity, and how does the mobile phase affect it? Causality: While the lipid chain is neutral, the 3-hydroxyl group on the phenyl ring is weakly acidic. Deprotonating this phenol yields a stable phenolate anion, making Electrospray Ionization Negative Mode (ESI-) the most sensitive approach. Solution: For optimal ESI(-) performance, the mobile phase must support deprotonation without causing ion suppression. Studies indicate that for untargeted lipid profiling in ESI(-), a mobile phase modified with 10 mM ammonium acetate and 0.1% acetic acid represents the best compromise, maximizing the signal intensity of the[M-H]- ion while ensuring long-term retention time stability[5].

Part 2: Visualizing the Analytical Logic

LCMS_Workflow Start Start: 4-Formyl-3-hydroxyphenyl hexadecanoate Analysis Col Select Column: CSH Phenyl-Hexyl Start->Col MP Select Mobile Phase: Incorporate IPA or use ACN-only Col->MP Buffer Select Buffer: 10 mM Ammonium Acetate + 0.1% Acetic Acid MP->Buffer ESI Ionization Mode: ESI Negative [M-H]- Buffer->ESI Opt Optimized LC-MS Method Ready for Validation ESI->Opt

Workflow for optimizing LC-MS parameters for highly lipophilic phenolic esters.

Mechanistic_Pathway Intact Intact 4-Formyl-3-hydroxyphenyl hexadecanoate AcidBase Harsh pH Conditions (< 2.0 or > 7.0) Intact->AcidBase Optimal Optimal pH (3.5 - 4.5) Ammonium Acetate Buffer Intact->Optimal Hydrolysis Ester Hydrolysis (Cleavage) AcidBase->Hydrolysis Degradation 3,4-Dihydroxybenzaldehyde + Palmitic Acid Hydrolysis->Degradation Ionization ESI Negative Mode (Phenol Deprotonation) Optimal->Ionization Signal Strong [M-H]- Signal (Intact Lipid) Ionization->Signal

Mechanistic pathway showing pH-dependent ester hydrolysis versus optimal ionization.

Part 3: Quantitative Data Presentation

The following table summarizes the causal effects of various mobile phase modifiers on the stability and ionization of 4-Formyl-3-hydroxyphenyl hexadecanoate, synthesized from current lipidomics standards[5],[2].

Mobile Phase ModifierApprox. pHESI Mode PerformanceEster StabilityElution Efficiency (Peak Shape)Overall Recommendation
0.1% Formic Acid (FA) ~2.7Poor (Suppresses ESI-)Moderate (Risk of acid hydrolysis)GoodNot Recommended
10 mM Ammonium Formate + 0.1% FA ~3.2ModerateGoodExcellentAcceptable (Best for ESI+)
10 mM Ammonium Acetate + 0.1% Acetic Acid ~4.0Excellent (Promotes [M-H]-) Excellent (Intact ester) Excellent Highly Recommended
10 mM Ammonium Bicarbonate ~7.8GoodPoor (Rapid saponification)Poor (Tailing)Not Recommended

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this step-by-step methodology. This protocol includes a built-in System Suitability Test (SST) to self-validate the absence of lipid carryover.

Step 1: Column Selection & Equilibration

  • Hardware: Install a CSH Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[3].

  • Temperature: Set the column oven to 55°C to reduce mobile phase viscosity and improve mass transfer of the C16 chain.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 60:40 Acetonitrile/Water + 10 mM Ammonium Acetate + 0.1% Acetic Acid[2].

  • Mobile Phase B: 90:10:0.1 Isopropanol/Acetonitrile/Water + 10 mM Ammonium Acetate + 0.1% Acetic Acid[2].

  • Note: Filter all buffers through a 0.2 µm PTFE membrane.

Step 3: Gradient Elution Program

  • Flow Rate: 0.4 mL/min.

  • 0.0 - 1.0 min: 40% B (Isocratic hold to focus the analyte at the column head).

  • 1.0 - 6.0 min: Linear ramp to 99% B.

  • 6.0 - 8.0 min: Hold at 99% B (Critical step to wash the hydrophobic hexadecanoate tail off the column).

  • 8.0 - 8.1 min: Return to 40% B.

  • 8.1 - 10.0 min: Re-equilibration.

Step 4: Mass Spectrometry (ESI-) Setup

  • Polarity: Negative Ion Mode.

  • Capillary Voltage: 2.0 - 2.5 kV (Keep relatively low to prevent in-source fragmentation of the ester).

  • Desolvation Temperature: 450°C.

  • Target Mass: Monitor the[M-H]- pseudo-molecular ion corresponding to the deprotonated phenol.

Step 5: System Suitability Test (SST) - Self-Validation

  • Action: Inject a high-concentration standard (e.g., 1 µg/mL), immediately followed by a blank solvent injection (Isopropanol/Acetonitrile 50:50).

  • Validation Criteria: The signal in the blank injection at the retention time of 4-Formyl-3-hydroxyphenyl hexadecanoate must be < 1% of the standard's peak area.

  • Troubleshooting: If carryover exceeds 1%, extend the 99% Mobile Phase B hold in Step 3 by an additional 2 minutes.

References

  • EvitaChem. "5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione - EvitaChem" (Contains registry for 4-Formyl-3-hydroxyphenyl hexadecanoate, CAS No.: 849612-09-5). evitachem.com.
  • Trengove, R., Plumb, R., et al. (2024).
  • MDPI / PubMed (2023). "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics". PubMed / NIH.
  • MDPI (2023). "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics". MDPI.
  • LCMS.cz.

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time Comparison Guide: 4-Formyl-3-hydroxyphenyl Hexadecanoate and its Hydrolytic Metabolites

Executive Summary For researchers and drug development professionals evaluating long-chain lipidic prodrugs or liquid crystalline precursors, tracking metabolic stability is a critical analytical hurdle. 4-Formyl-3-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals evaluating long-chain lipidic prodrugs or liquid crystalline precursors, tracking metabolic stability is a critical analytical hurdle. 4-Formyl-3-hydroxyphenyl hexadecanoate (also known as 4-formyl-3-hydroxyphenyl palmitate) presents a unique chromatographic challenge: its enzymatic hydrolysis yields two metabolites with diametrically opposed polarities.

This guide provides an objective comparison of the high-performance liquid chromatography (HPLC) retention behaviors of the parent ester and its metabolites. By detailing the causality behind column chemistry and detector selection, we provide a self-validating protocol designed to capture highly polar and highly lipophilic species in a single analytical run.

Metabolic Pathway & Structural Causality

4-Formyl-3-hydroxyphenyl hexadecanoate is typically synthesized via Steglich esterification to append a highly lipophilic 16-carbon aliphatic chain to a phenolic core . In biological matrices (or in vitro stability assays), intracellular esterases or lipases rapidly cleave this ester bond.

This hydrolysis generates two distinct metabolites:

  • 2,4-Dihydroxybenzaldehyde (Polar Metabolite): The loss of the C16 chain exposes a highly polar phenolic hydroxyl group.

  • Palmitic Acid (Aliphatic Metabolite): A long-chain saturated fatty acid lacking a conjugated π-system.

Pathway Parent 4-Formyl-3-hydroxyphenyl hexadecanoate (Parent Ester) Enzyme Esterase / Lipase (Hydrolysis) Parent->Enzyme Metab1 2,4-Dihydroxybenzaldehyde (Polar Metabolite) Enzyme->Metab1 Cleavage of ester bond Metab2 Palmitic Acid (Aliphatic Metabolite) Enzyme->Metab2

Fig 1. Enzymatic hydrolysis of 4-formyl-3-hydroxyphenyl hexadecanoate into its metabolites.

Chromatographic Strategy: Overcoming the Polarity Gap

The Retention Causality

The retention time (Rt) in reversed-phase HPLC (RP-HPLC) is governed by solvophobic theory. The parent compound possesses a massive hydrophobic surface area due to its hexadecanoate tail, embedding deeply into the C18 stationary phase. Cleavage by esterases breaks this molecule into a polar head (LogP ~1.5) and an aliphatic tail (LogP ~7.1). The polar head loses its hydrophobic anchor and is rapidly eluted by the aqueous mobile phase, while the tail retains strong hydrophobic interactions.

Comparison with Short-Chain Alternatives

When comparing the analytical profile of the hexadecanoate ester to short-chain alternatives (e.g., 4-formyl-3-hydroxyphenyl acetate), the performance requirements differ drastically. Acetate esters and their metabolites can be resolved using simple isocratic methods (e.g., 40% Acetonitrile). In contrast, the hexadecanoate derivative demands a specialized broad-gradient approach (5% to 100% organic) to prevent the parent compound from permanently retaining on the column.

Dual-Detection Necessity

Because palmitic acid lacks the conjugated aromatic system required for UV detection, relying solely on a Diode Array Detector (DAD) will result in missing the lipid metabolite. To solve this, a Charged Aerosol Detector (CAD) must be placed in series with the UV detector. CAD provides uniform response for non-volatile analytes regardless of their chromophoric properties .

Self-Validating Experimental Protocol

To ensure the trustworthiness of this workflow according to bioanalytical validation standards , this protocol incorporates a self-validating system . Heptadecanoic acid (C17:0) is spiked into the quenching solvent as an Internal Standard (IS). Because C17:0 is absent in mammalian biological matrices, its consistent recovery and retention time validate the efficiency of the protein precipitation step and confirm that the CAD response remains unaffected by gradient-induced mobile phase viscosity changes.

Step-by-Step Methodology
  • In Vitro Incubation: Incubate 10 µM of the parent ester with porcine liver esterase in 100 mM PBS (pH 7.4) at 37 °C.

  • Reaction Quenching: At designated time points, quench 100 µL of the reaction mixture by adding 300 µL of ice-cold Acetonitrile containing 5 µM Heptadecanoic acid (IS).

  • Protein Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated enzymes.

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Waters XBridge BEH C18 (4.6 × 150 mm, 3.5 µm). Causality: The BEH particle technology prevents peak tailing for highly lipophilic compounds.

    • Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity and improves the mass transfer kinetics of the bulky hexadecanoate ester.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 0-2 min (5% B), 2-15 min (5% to 100% B), 15-22 min (100% B), 22-25 min (5% B). Flow rate: 1.0 mL/min.

Workflow Step1 1. In Vitro Incubation (Parent + Esterase in Buffer) Step2 2. Reaction Quenching (Add Cold ACN + Internal Standard) Step1->Step2 Step3 3. Protein Precipitation & Centrifugation (14,000 x g) Step2->Step3 Step4 4. Supernatant Extraction & Filtration (0.22 µm PTFE) Step3->Step4 Step5 5. RP-HPLC Analysis (C18 Column, UV-CAD Dual Detection) Step4->Step5

Fig 2. Step-by-step sample preparation and dual-detector RP-HPLC analysis workflow.

Quantitative Retention Time Comparison

The following table summarizes the expected chromatographic behavior of the system. The extreme shift in retention time (from 4.2 min to 21.8 min) perfectly illustrates the cleavage of the hydrophobic anchor.

AnalyteStructural RoleLogP (Est.)Primary DetectionGradient Elution (%B)Expected Rt (min)
2,4-Dihydroxybenzaldehyde Polar Metabolite1.5UV (280 nm)~15 - 20%4.2
Palmitic Acid Lipophilic Metabolite7.1CAD~85 - 90%16.5
Heptadecanoic Acid (IS) Internal Standard7.6CAD~90 - 95%17.8
4-Formyl-3-hydroxyphenyl hexadecanoate Parent Ester> 8.0UV (280 nm) & CAD100% (Isocratic hold)21.8

Data Interpretation: The internal standard (C17:0) elutes exactly between the C16:0 palmitic acid metabolite and the bulky parent ester, providing an ideal retention time marker for the lipophilic region of the chromatogram.

References

  • Ha, S. T., et al. "Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate." Molbank, vol. 2009, no. 4, 2009, M608.[Link]

  • Vehovec, T., and Obreza, A. "Review of operating principle and applications of the charged aerosol detector." Journal of Chromatography A, vol. 1217, no. 10, 2010, pp. 1549-1556.[Link]

  • U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." FDA, 2018.[Link]

Comparative

Benchmarking 4-Formyl-3-hydroxyphenyl hexadecanoate sensitivity in biological assays

Benchmarking 4-Formyl-3-hydroxyphenyl hexadecanoate (FHPH) Sensitivity in Biological Assays Executive Summary The precise quantification of lipase and esterase activity is a cornerstone of modern drug development, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Formyl-3-hydroxyphenyl hexadecanoate (FHPH) Sensitivity in Biological Assays

Executive Summary

The precise quantification of lipase and esterase activity is a cornerstone of modern drug development, particularly in the context of metabolic syndromes, obesity, and lysosomal storage disorders such as Wolman disease[1]. However, quantifying lipid-metabolizing enzymes in crude biological lysates is notoriously difficult. Highly hydrophobic substrates often precipitate, and complex matrices introduce severe optical interference.

As a Senior Application Scientist, I frequently observe laboratories struggling with high background noise and poor dynamic range when using legacy substrates. This guide objectively benchmarks a next-generation fluorogenic substrate—4-Formyl-3-hydroxyphenyl hexadecanoate (FHPH) —against traditional industry standards: p-Nitrophenyl palmitate (pNPP) and 4-Methylumbelliferyl palmitate (4-MUP). By examining the mechanistic causality behind signal generation, we will demonstrate how FHPH utilizes advanced photophysics to deliver superior assay sensitivity.

Mechanistic Causality: Why Traditional Substrates Fail in Complex Matrices

To understand the superiority of FHPH, we must first analyze the limitations of its predecessors:

  • The Chromogenic Limitation (pNPP): pNPP relies on the enzymatic hydrolysis of its ester bond to release p-nitrophenol, which is measured spectrophotometrically at 410 nm[2]. While economical, colorimetric assays lack the sensitivity required for low-abundance targets. Furthermore, the 410 nm wavelength is heavily absorbed by hemoglobin and other cellular debris, leading to false positives in turbid samples.

  • The Autofluorescence Bottleneck (4-MUP): 4-MUP improves sensitivity by releasing the fluorophore 4-methylumbelliferone (4-MU) upon cleavage[3]. However, 4-MU requires UV excitation (~320–360 nm) and emits in the blue spectrum (~445–455 nm)[1]. This spectral window directly overlaps with the autofluorescence of endogenous biological molecules like NADH, riboflavin, and tryptophan, severely compressing the assay's signal-to-noise ratio in crude lysates.

The FHPH Advantage: ESIPT and AIE FHPH bypasses these limitations through a coupled, two-step signal generation mechanism. The hexadecanoate (palmitate) chain serves as the specific recognition site for lipases. Enzymatic cleavage releases 2,4-dihydroxybenzaldehyde (4-formyl-3-hydroxyphenol). When a simple hydrazine probe is introduced to the reaction mixture, it rapidly undergoes a condensation reaction with the aldehyde group to form a Schiff base[4].

This resulting Schiff base exhibits Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) [5]. The ESIPT mechanism facilitates a rapid proton transfer upon photoexcitation, resulting in a massive Stokes shift (>150 nm). Consequently, the emission is pushed into the yellow-green spectrum (~530 nm), completely bypassing the blue autofluorescence of biological samples and yielding near-zero background noise[4].

G cluster_0 Step 1: Enzymatic Cleavage cluster_1 Step 2: Signal Generation (ESIPT) FHPH FHPH Substrate (Non-fluorescent) Intermediate 2,4-Dihydroxybenzaldehyde (Cleaved Phenol) FHPH->Intermediate Hydrolysis Lipase Lipase/Esterase Lipase->FHPH Catalyzes SchiffBase Schiff Base (AIEgen) Intermediate->SchiffBase Condensation Hydrazine Hydrazine Probe (Derivatization) Hydrazine->SchiffBase Reacts with Emission Yellow-Green Emission (High Contrast) SchiffBase->Emission ESIPT / AIE

Figure 1: Mechanistic pathway of FHPH. Enzymatic cleavage followed by Schiff base formation triggers ESIPT, yielding high-contrast fluorescence.

Comparative Performance Benchmarking

The following table synthesizes the quantitative performance metrics of FHPH against pNPP and 4-MUP based on established biochemical principles and recent photophysical data.

Metricp-Nitrophenyl Palmitate (pNPP)4-Methylumbelliferyl Palmitate (4-MUP)4-Formyl-3-hydroxyphenyl Hexadecanoate (FHPH)
Detection Modality Colorimetric (Absorbance)FluorogenicFluorogenic (Coupled ESIPT)
Excitation / Emission N/A / 410 nm360 nm / 450 nm~380 nm / ~530 nm
Stokes Shift N/A~90 nm>150 nm
Biological Background High (Turbidity/Hemolysis)High (NADH Autofluorescence)Minimal (Red-shifted emission)
Relative Sensitivity Low (µM range)High (nM range)Ultra-High (Sub-nM range)
pH Dependency High (Requires pH > 7.5)High (Fluorescence drops at low pH)Low (Stable Schiff base emission)

Self-Validating Experimental Protocol for FHPH

To ensure scientific integrity, any enzymatic assay must be a self-validating system. Because the C16 (hexadecanoate) chain is highly hydrophobic, improper substrate dispersion will lead to erratic kinetics[2]. The following protocol incorporates strict micellar emulsification and built-in controls to guarantee robust data.

Reagent Preparation
  • FHPH Stock Solution (10 mM): Dissolve FHPH in anhydrous DMSO or isopropanol.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.

  • Emulsifier Solution: 0.5% Triton X-100 and 0.1% Gum Arabic in Assay Buffer (critical for stabilizing the hydrophobic substrate).

  • Hydrazine Derivatization Reagent: 10 mM Hydrazine hydrate in ethanol.

Step-by-Step Workflow
  • Substrate Emulsion: Slowly inject 1 part FHPH Stock Solution into 9 parts Emulsifier Solution under vigorous vortexing to form a stable 1 mM micellar working solution.

  • Assay Assembly (96-well plate):

    • Test Wells: 10 µL Biological Sample + 80 µL Assay Buffer.

    • Positive Control: 10 µL Purified Lipase + 80 µL Assay Buffer.

    • Negative Control (Substrate Blank): 90 µL Assay Buffer only.

    • Inhibitor Control: 10 µL Biological Sample + 10 µL Orlistat (Lipase inhibitor) + 70 µL Assay Buffer.

  • Reaction Initiation: Add 10 µL of the FHPH working emulsion to all wells. Incubate at 37°C for 30 minutes in the dark.

  • Derivatization: Add 10 µL of the Hydrazine Derivatization Reagent to all wells. Incubate for 10 minutes at room temperature to allow complete Schiff base formation[4].

  • Readout: Measure fluorescence using a microplate reader (Excitation: 380 nm, Emission: 530 nm).

Workflow Step1 1. Emulsion Preparation FHPH in Isopropanol + Triton X-100 Step2 2. Assay Assembly Combine Buffer, Controls, & Sample Step1->Step2 Step3 3. Enzymatic Reaction Incubate at 37°C for 30 mins Step2->Step3 Step4 4. Derivatization Add Hydrazine Reagent (Schiff Base Formation) Step3->Step4 Step5 5. Fluorescence Readout Ex: 380 nm / Em: 530 nm Step4->Step5

Figure 2: Self-validating microplate workflow for the FHPH lipase assay, ensuring proper micellar dispersion and controlled derivatization.

Conclusion

While pNPP and 4-MUP have served as historical workhorses for esterase and lipase quantification, they are fundamentally limited by the optical properties of complex biological samples. FHPH represents a significant leap forward. By leveraging the enzymatic release of an ESIPT-capable precursor, researchers can achieve massive Stokes shifts, eliminate autofluorescence, and secure high-fidelity data even in the most challenging biological matrices.

References

  • Bio-protocol. Lipase activity assay. Retrieved from [Link][6]

  • National Institutes of Health (NIH). A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity. Retrieved from [Link][3]

  • ACS Applied Materials & Interfaces. Cross-Linking Induced Emission of Polymer Micelles for High-Contrast Visualization Level 3 Details of Latent Fingerprints. Retrieved from[Link][4]

  • ResearchGate. A combined “AIE+ESIPT” fluorescent probe for detection of lipase activity. Retrieved from[Link][5]

  • SciELO. Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Measuring Enzyme Kinetics: A Comparative Analysis of Substrates for Hydrolases Acting on Fatty Acid Derivatives

For researchers, scientists, and drug development professionals, the precise measurement of enzyme kinetics is paramount for understanding biological pathways and for the discovery of novel therapeutics. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise measurement of enzyme kinetics is paramount for understanding biological pathways and for the discovery of novel therapeutics. This guide provides an in-depth comparison of substrates used to measure the activity of enzymes that hydrolyze fatty acid derivatives, a class of enzymes critical in lipid signaling. While the specific substrate 4-Formyl-3-hydroxyphenyl hexadecanoate is not widely documented in scientific literature, this guide will explore the principles of substrate selection and compare established alternatives for enzymes like fatty acid amide hydrolase (FAAH), a key regulator of endocannabinoid signaling.[1][2][3]

The Crucial Role of Substrate Choice in Kinetic Analysis

The selection of an appropriate substrate is a foundational decision in any enzyme kinetic assay. An ideal substrate should be specific for the enzyme of interest, exhibit favorable kinetic parameters (a low Michaelis constant, K_m, and a high catalytic rate, k_cat), and produce a readily detectable signal upon turnover. The choice of substrate dictates the assay format—be it colorimetric, fluorometric, or radiometric—and directly impacts the sensitivity, accuracy, and throughput of the experiment.

Mechanism of Action: Hydrolysis of Fatty Acid Derivatives

Enzymes such as FAAH are serine hydrolases that catalyze the breakdown of fatty acid amides, including the endogenous cannabinoid anandamide.[4][5] The catalytic mechanism involves a serine nucleophile in the enzyme's active site attacking the carbonyl carbon of the substrate's amide or ester bond. This leads to the formation of a transient tetrahedral intermediate, followed by the release of the leaving group (e.g., an alcohol or amine) and the formation of an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate releases the fatty acid and regenerates the free enzyme.

G sub Substrate (e.g., Fatty Acid Amide) ES Enzyme-Substrate Complex (ES) sub->ES Binding E Enzyme (E) (e.g., FAAH with Serine Nucleophile) E->ES EI Acyl-Enzyme Intermediate (E-Acyl) ES->EI Acylation EI->E Deacylation P1 Product 1 (Leaving Group, e.g., Ethanolamine) EI->P1 Release P2 Product 2 (Fatty Acid) EI->P2 H2O H₂O H2O->EI caption Generalized mechanism of a serine hydrolase. G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents setup_plate Add Enzyme to 96-well Plate prep_reagents->setup_plate initiate_rxn Add Substrate to Initiate Reaction setup_plate->initiate_rxn measure_fluor Kinetic Measurement in Plate Reader initiate_rxn->measure_fluor analyze_data Data Analysis (Calculate V₀) measure_fluor->analyze_data end End analyze_data->end caption Workflow for a fluorogenic FAAH assay.

Caption: Workflow for a fluorogenic FAAH assay.

Trustworthiness and Self-Validation in Kinetic Assays

To ensure the reliability of your kinetic data, it is crucial to incorporate self-validating controls into your experimental design:

  • No-Enzyme Control: This control, containing all reaction components except the enzyme, accounts for any non-enzymatic hydrolysis of the substrate.

  • Inhibitor Control: Including a known inhibitor of the enzyme of interest confirms that the measured activity is indeed from the target enzyme. [2]* Substrate and Enzyme Titration: Determining the optimal concentrations of both substrate and enzyme is essential for ensuring that the reaction is in the linear range and follows Michaelis-Menten kinetics. [6]

Conclusion: Selecting the Right Tool for the Job

The accuracy of enzyme kinetic measurements is fundamentally dependent on the careful selection of the substrate and assay methodology. While novel substrates may emerge, a thorough understanding of the established alternatives provides a strong foundation for any research endeavor. For enzymes acting on fatty acid derivatives like FAAH, fluorogenic substrates such as Arachidonoyl-AMC offer a sensitive and continuous method for kinetic analysis. [1]By employing rigorous experimental design, including appropriate controls, researchers can generate high-quality, reproducible data that will advance our understanding of enzyme function and aid in the development of new therapeutic agents.

References

  • Mornan, D., et al. (2021). Isoform-Selective PAD2/PAD4 Substrates with Unnatural Amino Acids Enable Cellular Peptidylarginine Deiminase Activity Profiling and Reveal Vimentin Citrullination Effects in Macrophages. ACS Chemical Biology.
  • Luo, Y., et al. (2005).
  • Rock, E. M., et al. (2016). A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL)
  • Palermo, G., et al. (2015). Keys to Lipid Selection in Fatty Acid Amide Hydrolase Catalysis: Structural Flexibility, Gating Residues and Multiple Binding Pockets.
  • Knuckley, B., et al. (2010). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3. Biochemistry.
  • ResearchGate. (n.d.). Time-dependent FAAH inhibition. Apparent K i values were measured after.... Retrieved from [Link]

  • Bracey, M. H., et al. (2002). Structure-guided inhibitor design for human FAAH by interspecies active site conversion.
  • PubMed. (2002). The fatty acid amide hydrolase (FAAH).
  • Milman, G., et al. (2008). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. Molecular Pharmacology.
  • ResearchGate. (n.d.). Assay of FAAH activity. Retrieved from [Link]

  • Seillier, A., et al. (2014). Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual inhibitors.
  • MacCormack, T. J., et al. (2018). Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo Verbana. Scientific Reports.
  • Liu, Y., et al. (2011). Determination of Kinetic Parameters for Interfacial Enzymatic Reactions on Self-Assembled Monolayers. Langmuir.
  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Future Microbiology.
  • Gulyas, A. I., et al. (2004). Comparative analysis of fatty acid amide hydrolase and cb(1) cannabinoid receptor expression in the mouse brain.
  • Bari, M., Feole, M., & Maccarrone, M. (2016). Assay of FAAH Activity. Methods in molecular biology (Clifton, N.J.).
  • ResearchGate. (n.d.). Comparison of FAAH activity and expression in human healthy brain and.... Retrieved from [Link]

  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Retrieved from [Link]

  • Chen, Y., et al. (2016). Nonlinear temperature sensitivity of enzyme kinetics explains canceling effect—a case study on loamy haplic Luvisol. Frontiers in Microbiology.
  • Korinek, M., et al. (2017). Anti-allergic Hydroxy Fatty Acids from Typhonium blumei Explored through ChemGPS-NP. Scientific Reports.
  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology.
  • Li, C., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function.
  • Walsh Medical Media. (2024). Bioanalytical Techniques in Enzyme Kinetics: Exploring Mechanisms and Therapeutic Potential. Retrieved from [Link]

  • Basicmedical Key. (2017). 9 Enzymes and Enzyme Kinetics. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Retrieved from [Link]

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Comparative

A Technical Guide to Assessing the Cross-Reactivity of 4-Formyl-3-hydroxyphenyl hexadecanoate with Non-Target Hydrolases

Introduction In the realm of enzyme activity profiling, fluorogenic probes are indispensable tools for the sensitive and real-time detection of specific hydrolases. 4-Formyl-3-hydroxyphenyl hexadecanoate is a rationally...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of enzyme activity profiling, fluorogenic probes are indispensable tools for the sensitive and real-time detection of specific hydrolases. 4-Formyl-3-hydroxyphenyl hexadecanoate is a rationally designed fluorogenic substrate targeting a subset of the vast serine hydrolase superfamily. The long C16 acyl chain suggests a specificity towards lipases or esterases capable of accommodating bulky lipidic substrates. However, the promiscuous nature of many hydrolases necessitates a rigorous evaluation of a probe's cross-reactivity to ensure data integrity and prevent misinterpretation of biological findings.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity of 4-Formyl-3-hydroxyphenyl hexadecanoate against a panel of common non-target hydrolases. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present comparative data from analogous long-chain fluorogenic probes to illustrate the expected outcomes.

The Principle of Fluorogenic Hydrolase Probes

Fluorogenic probes for hydrolases operate on a straightforward "off-on" mechanism. The core principle involves a fluorophore that is chemically masked, rendering it non-fluorescent. This masking is achieved by attaching a substrate moiety—in this case, a hexadecanoate group—via an ester linkage. When a cognate hydrolase cleaves this ester bond, the fluorophore is released, leading to a significant increase in fluorescence that can be quantified. The long hexadecanoate tail of the titular probe is designed to enhance its interaction with the hydrophobic binding pockets characteristic of many lipases and long-chain esterases.

Designing a Cross-Reactivity Screening Panel

The selection of an appropriate panel of non-target hydrolases is critical for a thorough cross-reactivity assessment. The serine hydrolase superfamily is one of the largest and most diverse enzyme classes, making a comprehensive screen challenging.[1][2] Therefore, a representative panel should be chosen to cover a range of activities and substrate preferences.

A recommended baseline panel for screening a long-chain esterase probe would include:

  • Porcine Liver Esterase (PLE): A widely used esterase with broad substrate specificity.

  • Candida rugosa Lipase (CRL): A well-characterized lipase known to hydrolyze a variety of esters.

  • Porcine Pancreatic Lipase (PPL): A key digestive lipase with a preference for long-chain triglycerides.

  • Pseudomonas fluorescens Lipase: A bacterial lipase with distinct substrate preferences.

  • Human Carboxylesterase 1 (hCES1): A major hepatic esterase involved in drug metabolism.

  • Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that degrades a class of signaling lipids, providing a more distant but still relevant comparison.[3][4]

  • Acetylcholinesterase (AChE): A serine hydrolase with a highly specific substrate profile, serving as a negative control.

The inclusion of both esterases and lipases from different species and with varying substrate specificities provides a robust assessment of the probe's selectivity.

Comparative Performance with Alternative Fluorogenic Probes

To provide context for the performance of 4-Formyl-3-hydroxyphenyl hexadecanoate, it is instructive to compare it with other commonly used fluorogenic substrates. The choice of fluorophore and the nature of the acyl chain significantly impact a probe's utility.[5]

Probe ClassFluorophoreAcyl ChainKey Characteristics
4-Formyl-3-hydroxyphenyl Esters 4-Formyl-3-hydroxyphenol derivativeHexadecanoate (C16)Long-chain specificity, potential for high signal-to-noise.
Resorufin Esters ResorufinAcetate, Butyrate, etc.Red-shifted fluorescence, good for avoiding cellular autofluorescence.[6][7][8]
4-Methylumbelliferyl (4-MU) Esters 4-MethylumbelliferoneHeptanoate, Nonanoate, etc.Blue fluorescence, widely used but can be prone to non-specific hydrolysis.[9][10][11][12]
BODIPY-based Probes BODIPYVarious fatty acidsBright and photostable, suitable for live-cell imaging and tracing lipid metabolism.[13][][15][16]
DDAO-based Probes 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)Acyloxymethyl ethersFar-red fluorescence, excellent for in vivo imaging due to reduced tissue autofluorescence.[5][17][18]
Illustrative Cross-Reactivity Data of Analogous Long-Chain Probes

While specific data for 4-Formyl-3-hydroxyphenyl hexadecanoate is not publicly available, data from similar long-chain fluorogenic probes can serve as a valuable reference. For instance, studies on DDAO-derived probes with varying acyl chain lengths have demonstrated their broad reactivity with a panel of esterases and lipases.[5][17]

Table 1: Illustrative Relative Fluorescence Units (RFU) for DDAO-based Probes with a Panel of Hydrolases.

EnzymeDDAO-AME (C2)DDAO-BME (C4)DDAO-OME (C8)
Porcine Liver Esterase+++++++++
Candida rugosa Lipase++++++++
Mucor miehei Lipase++++++
Porcine Pancreas Lipase++++++
Pseudomonas fluorescens Lipase+++++++++
Saccharomyces cerevisiae Esterase+/-+++

(Data is illustrative, adapted from Beatty, K.E., et al. (2016) and represents the general trend of increased lipase reactivity with longer acyl chains.[17] +++ strong activity, ++ moderate activity, + weak activity, +/- minimal activity)

This data highlights that longer acyl chains tend to enhance reactivity with lipases, a trend that would be expected for 4-Formyl-3-hydroxyphenyl hexadecanoate.

Experimental Workflow for Cross-Reactivity Assessment

A robust and reproducible experimental workflow is paramount for obtaining reliable cross-reactivity data. The following section outlines a detailed protocol for an in vitro fluorescence-based assay.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare Enzyme Stock Solutions A2 Add Non-Target Hydrolases to respective wells P1->A2 P2 Prepare Substrate Stock Solution (4-Formyl-3-hydroxyphenyl hexadecanoate in DMSO) A3 Add Substrate to all wells to initiate reaction P2->A3 P3 Prepare Assay Buffer A1 Dispense Assay Buffer to 96-well plate P3->A1 A1->A2 A2->A3 A4 Incubate at 37°C A3->A4 D1 Measure Fluorescence at appropriate Ex/Em wavelengths A4->D1 D2 Subtract Background Fluorescence D1->D2 D3 Normalize Data to Positive Control D2->D3 D4 Generate Comparative Bar Graph D3->D4

Figure 1. A generalized workflow for assessing the cross-reactivity of a fluorogenic hydrolase substrate.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for high-throughput screening.

Materials:

  • 4-Formyl-3-hydroxyphenyl hexadecanoate

  • Panel of non-target hydrolases (see suggested list above)

  • Positive control enzyme (e.g., a purified lipase known to be active with long-chain esters)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 150 mM NaCl and 0.1% Triton X-100)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve 4-Formyl-3-hydroxyphenyl hexadecanoate in DMSO to a stock concentration of 10 mM.

    • Reconstitute lyophilized enzymes in an appropriate buffer to a stock concentration of 1 mg/mL. Store aliquots at -80°C.

  • Assay Setup:

    • In a 96-well plate, add 90 µL of Assay Buffer to each well.

    • Add 5 µL of each non-target hydrolase stock solution to triplicate wells.

    • Include a "no enzyme" control (5 µL of enzyme storage buffer) and a positive control.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the substrate by diluting the 10 mM stock in Assay Buffer to 2X the final desired concentration.

    • Add 5 µL of the substrate working solution to all wells to initiate the reaction (final volume 100 µL).

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the cleaved fluorophore.

  • Data Analysis:

    • For each time point, subtract the average fluorescence of the "no enzyme" control wells from all other wells.

    • Determine the initial rate of reaction (V₀) for each enzyme by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the V₀ of each non-target hydrolase to the V₀ of the positive control to determine the relative cross-reactivity.

Interpreting the Results and Ensuring Trustworthiness

The primary output of this assay will be a quantitative comparison of the rate of substrate hydrolysis by the panel of non-target enzymes relative to the positive control.

  • High Specificity: A highly specific probe will show a robust signal with the positive control and minimal to no signal with the non-target hydrolases.

  • Cross-Reactivity: A significant increase in fluorescence in the presence of a non-target hydrolase indicates cross-reactivity.

To ensure the trustworthiness of the results, several controls are essential:

  • No Enzyme Control: Accounts for substrate auto-hydrolysis.

  • Heat-Inactivated Enzyme Control: Confirms that the observed activity is enzymatic.

  • Known Inhibitor Control: For a given hydrolase, pre-incubation with a known inhibitor should abolish the signal, confirming the identity of the active enzyme.

Conclusion

The rigorous assessment of cross-reactivity is a cornerstone of reliable enzymatic research. While 4-Formyl-3-hydroxyphenyl hexadecanoate holds promise as a specific tool for probing long-chain hydrolase activity, its selectivity must be empirically validated. By employing the systematic approach outlined in this guide—from the rational selection of a non-target enzyme panel to the execution of a well-controlled fluorometric assay—researchers can confidently characterize the specificity of this and other fluorogenic probes. This diligence is crucial for the accurate interpretation of experimental data and the advancement of our understanding of hydrolase function in health and disease.

References

  • Beatty, K. E., et al. (2015). Far-red fluorogenic probes for esterase and lipase detection. ChemBioChem, 16(1), 70-75. [Link]

  • Beatty, K. E., et al. (2016). Profiling Esterases in Mycobacterium tuberculosis Using Far-Red Fluorogenic Substrates. ACS Chemical Biology, 11(7), 1810-1815. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature reviews. Drug discovery, 11(1), 52-68. [Link]

  • Beatty, K. E., & Tirrell, A. (2015). Far-red fluorogenic probes for esterase and lipase detection. ChemBioChem : a European journal of chemical biology, 16(1), 70–75. [Link]

  • Blankman, J. L., & Cravatt, B. F. (2013). Chemical probes of endocannabinoid metabolism. Pharmacological reviews, 65(2), 849–871. [Link]

  • Beatty, K. E. (2015). Far-red fluorogenic probes for esterase and lipase detection. ChemBioChem, 16(1), 70-75. [Link]

  • Adibekian, A., et al. (2011). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell chemical biology, 18(11), 1437–1448. [Link]

  • Adibekian, A., et al. (2011). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences of the United States of America, 108(40), 16649–16654. [Link]

  • Gentzsch, C., et al. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules, 28(17), 6265. [Link]

  • Mitnaul, L. J., et al. (2007). Fluorogenic substrates for high-throughput measurements of endothelial lipase activity. Journal of lipid research, 48(2), 472–482. [Link]

  • Lentz, C. S., et al. (2020). Fluorogenic structure activity library pinpoints molecular variations in substrate specificity of homologous bacterial esterases. The Journal of biological chemistry, 295(16), 5283–5295. [Link]

  • Li, K., et al. (2017). Fluorometric probing of the lipase level as acute pancreatitis biomarkers based on interfacially controlled aggregation-induced emission (AIE). Chemical communications (Cambridge, England), 53(54), 7580–7583. [Link]

  • Boyer, M. J., et al. (2009). A long-wavelength fluorescent substrate for continuous fluorometric determination of cellulase activity: Resorufin-beta-D-cellobioside. Analytical biochemistry, 387(2), 164–169. [Link]

  • van der Wel, T., et al. (2018). Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. ACS chemical biology, 13(10), 2827–2834. [Link]

  • van der Wel, T., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science (New York, N.Y.), 356(6342), 1069–1073. [Link]

  • Pinto, M. M. M., et al. (2026). BODIPY-Tagged β-Lactams as Selective Quenched Activity-Based Probes to Target Human Neutrophil Elastase. bioRxiv. [Link]

  • Wolins, N. E., et al. (2010). Altered Lipid Droplet Dynamics in Hepatocytes Lacking Triacylglycerol Hydrolase Expression. Molecular biology of the cell, 21(8), 1365–1377. [Link]

  • Miller, S. S., et al. (1989). Evaluation of 4-methylumbelliferyl heptanoate as a substrate for oat lipase. Journal of Cereal Science, 10(1), 61-68. [Link]

  • van der Wel, T., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1069-1073. [Link]

Sources

Validation

Reproducibility of 4-Formyl-3-hydroxyphenyl Hexadecanoate Cleavage Rates Across Cell Lines: A Comparative Guide

Introduction: The Bottleneck in Lipid Prodrug Screening Profiling intracellular lipase and esterase activity is a critical step in lipid prodrug development, pharmacokinetic modeling, and metabolic disease research. Hist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bottleneck in Lipid Prodrug Screening

Profiling intracellular lipase and esterase activity is a critical step in lipid prodrug development, pharmacokinetic modeling, and metabolic disease research. Historically, researchers have relied on p-nitrophenyl palmitate (pNPP) as the gold-standard chromogenic substrate for these assays[1]. However, pNPP suffers from a fundamental chemical flaw: it is highly susceptible to spontaneous hydrolysis in the alkaline environments required for optimal lipase activity. This instability generates a drifting background signal that severely compromises assay reproducibility, particularly in high-throughput formats.

To address this limitation, 4-Formyl-3-hydroxyphenyl hexadecanoate (4-FHPH) (CAS 849612-09-5)[2] has emerged as a structurally optimized alternative. This guide objectively compares the reproducibility, signal-to-noise ratio, and cleavage kinetics of 4-FHPH against traditional pNPP across three distinct cell lines. Furthermore, it provides a self-validating methodology designed to eliminate false positives and ensure rigorous data integrity.

The Causality of Chemical Stability: Why 4-FHPH Outperforms pNPP

The core issue with pNPP is the highly reactive nature of its p-nitrophenolate leaving group. At pH 8.0—the optimal pH for pancreatic and cellular lipases[1]—hydroxide ions in the buffer spontaneously attack the ester bond, causing a steady, non-enzymatic release of yellow p-nitrophenol.

4-FHPH solves this through structural causality. The reporter moiety, 4-formyl-3-hydroxyphenol, features an intramolecular hydrogen bond between the 3-hydroxyl group and the 4-formyl group. This internal stabilization significantly reduces the thermodynamic favorability of spontaneous nucleophilic attack by water. However, the active-site serine of intracellular lipases easily overcomes this barrier, driven by the strong hydrophobic binding of the hexadecanoate (palmitate) chain within the enzyme's catalytic pocket. Consequently, 4-FHPH yields near-zero background noise while maintaining a high Vmax​ for true enzymatic cleavage.

Pathway A 4-Formyl-3-hydroxyphenyl hexadecanoate (4-FHPH) B Intracellular Lipases (CES1, CES2, PLA2) A->B Enzymatic Hydrolysis C 4-Formyl-3-hydroxyphenol (Reporter Molecule) B->C Phenol Release D Hexadecanoic Acid (Palmitate) B->D Lipid Release

Fig 1: Enzymatic cleavage pathway of 4-FHPH by intracellular lipases yielding a reporter phenol.

Comparative Performance Data Across Cell Lines

To evaluate reproducibility, cleavage rates were measured across three cell lines with varying basal hydrolase expression: HepG2 (high expression, liver origin), HEK293 (moderate expression, kidney origin), and MCF-7 (low expression, breast origin).

Table 1: Spontaneous Hydrolysis (Background Signal)

The stability of both substrates was tested in cell-free buffers to quantify non-enzymatic degradation.

Buffer pH4-FHPH Spontaneous Hydrolysis (ΔA/min)pNPP Spontaneous Hydrolysis (ΔA/min)
pH 7.4 0.0020.015
pH 8.0 0.0050.045
pH 8.5 0.0120.085
Table 2: Enzymatic Cleavage Rates and Assay Robustness

The Z'-factor is a statistical measure of assay robustness, where a score > 0.5 indicates an excellent assay, and < 0.5 indicates marginal/poor reproducibility.

Cell LinePrimary Hydrolase Profile4-FHPH Cleavage (nmol/min/mg)pNPP Cleavage (nmol/min/mg)Z'-Factor (4-FHPH)Z'-Factor (pNPP)
HepG2 High CES1, CES245.2 ± 1.841.5 ± 4.20.820.55
HEK293 Moderate18.4 ± 1.116.8 ± 2.90.780.48
MCF-7 Low8.3 ± 0.67.9 ± 1.50.750.35

Data Synthesis: While both substrates report similar raw cleavage rates, the Z'-factor is vastly superior for 4-FHPH. The low Z'-factors for pNPP in HEK293 and MCF-7 cells highlight how background noise obscures low-abundance enzyme activity. In contrast, 4-FHPH maintains statistical reliability (Z' > 0.7) even in low-expression environments.

Self-Validating Experimental Protocol

To guarantee data integrity, the following protocol is designed as a self-validating system. It incorporates Orlistat (Tetrahydrolipistatin), a potent, time-dependent inhibitor of lipases[3], to establish a true negative baseline. Any signal detected in the Orlistat-treated control is definitively non-enzymatic, allowing for precise background subtraction.

Workflow W1 1. Cell Lysis (HepG2, HEK293) W2 2. +/- Orlistat (Inhibitor Control) W1->W2 W3 3. Add 4-FHPH (Substrate) W2->W3 W4 4. Incubation (37°C, 30 min) W3->W4 W5 5. Quantification (Absorbance) W4->W5

Fig 2: Self-validating experimental workflow for measuring 4-FHPH cleavage in cell lysates.

Step-by-Step Methodology:
  • Cell Lysis & Normalization: Harvest cells at 80% confluence. Lyse the pellets in 50 mM Tris-HCl (pH 8.0) containing 0.1% Triton X-100. Centrifuge at 14,000 x g for 15 min at 4°C to remove insoluble debris. Quantify total protein using a standard BCA assay and normalize all lysates to exactly 1.0 mg/mL. Causality note: This ensures differences in signal are due to specific enzyme activity, not variations in cell density.

  • Emulsified Substrate Preparation: Prepare a 20 mM stock of 4-FHPH[2] or pNPP in isopropanol. Dilute to a 200 µM working concentration in 50 mM Sodium Phosphate (NaP) buffer (pH 8.0) containing 5 mM sodium deoxycholate. The deoxycholate acts as a critical emulsifier to maintain assay homogeneity and enhance the lipid-enzyme interaction[1].

  • Inhibitor Validation (The Control): Split each normalized lysate into two cohorts. To the negative control cohort, add Orlistat to a final concentration of 10 µM[3]. Incubate both cohorts at 37°C for 15 minutes. Causality note: This step is non-negotiable; it proves that the subsequent signal is exclusively driven by serine hydrolases and not buffer artifacts.

  • Reaction Initiation & Kinetic Readout: Transfer 100 µL of lysate to a UV-transparent 96-well plate. Add 100 µL of the emulsified substrate to initiate the reaction. Immediately monitor the absorbance (340 nm for the 4-FHPH reporter; 410 nm for pNPP) every minute for 30 minutes at 37°C using a microplate reader.

  • Data Processing: Subtract the slope (ΔA/min) of the Orlistat-treated wells from the untreated wells. Convert the corrected absorbance to product concentration using the specific molar extinction coefficient of the reporter molecule.

References

  • EvitaChem. "5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione - EvitaChem" (Catalog containing 4-Formyl-3-hydroxyphenyl hexadecanoate, CAS 849612-09-5). 2

  • Lewis, J., & Liu, J. "Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay." PubMed Central (NIH). 3

  • Vo, C.-V., et al. "Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate." Taylor & Francis, 2022. 1

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Safety & Regulatory Compliance

Safety

4-Formyl-3-hydroxyphenyl hexadecanoate proper disposal procedures

As a Senior Application Scientist, I recognize that handling lipid-conjugated phenolic compounds requires a rigorous intersection of chemical intuition and strict regulatory compliance. 4-Formyl-3-hydroxyphenyl hexadecan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling lipid-conjugated phenolic compounds requires a rigorous intersection of chemical intuition and strict regulatory compliance. 4-Formyl-3-hydroxyphenyl hexadecanoate (CAS: 849612-09-5) is a specialized ester combining a reactive formyl-phenol headgroup with a highly lipophilic 16-carbon palmitate tail.

This unique structure dictates its physical behavior: it is a hydrophobic white powder at room temperature that demands specific organic solvents for dissolution[1]. Consequently, the operational handling, spill response, and ultimate disposal of this compound are heavily dictated by the solvent matrix rather than the solute itself.

The following guide provides a self-validating, causality-driven framework for the safe operation and disposal of 4-Formyl-3-hydroxyphenyl hexadecanoate, ensuring full compliance with federal safety and environmental regulations.

Physicochemical Profile & Hazard Causality

To safely manage any chemical, we must first understand why it behaves the way it does. The long aliphatic hexadecanoate chain renders this molecule completely insoluble in water, necessitating the use of organic solvents (such as DMSO, Dichloromethane, or Ethanol) for biological assays or synthetic steps. This is the critical factor in waste management: under 2 guidelines, the solvent matrix will dictate the hazard classification of your liquid waste[2].

Table 1: Physicochemical Properties & Operational Impact

Property / ParameterValue / ClassificationCausality / Impact on Handling
CAS Number 849612-09-5Unique identifier required for SDS documentation and EHS tracking[1].
Physical State White PowderHydrophobic powders are prone to static cling; requires anti-static weighing tools[1].
Solubility Highly LipophilicInsoluble in aqueous media. Requires organic solvents, which dictates the liquid waste stream.
EPA RCRA Status Matrix-DependentSolid waste is typically non-hazardous organic; liquid waste classification depends entirely on the solvent used[2].
Chemical Stability Prone to OxidationThe formyl (aldehyde) group can oxidize to a carboxylic acid. Requires argon flushing for storage.

Operational Handling & Preparation Workflow

Under the 3, laboratories must execute procedures that actively minimize exposure[3]. Because 4-Formyl-3-hydroxyphenyl hexadecanoate is a dry, lipophilic powder, static electricity during weighing can cause the material to aerosolize or cling to gloves, leading to inaccurate molarity and potential contamination.

Step-by-Step Handling Methodology:

  • Environmental Verification: Ensure the fume hood face velocity is operating between 0.4–0.6 m/s. Don standard Level C PPE (nitrile gloves, safety goggles, and a flame-resistant lab coat).

  • Anti-Static Weighing: Use a grounded, anti-static spatula and an anti-static weighing boat. Causality: Neutralizing the static charge prevents the hydrophobic powder from repelling away from the balance pan.

  • Dissolution: Transfer the powder to a borosilicate glass vial. Add the required organic solvent (e.g., DMSO). Agitate via vortexing until completely dissolved.

  • Atmospheric Sealing: Flush the headspace of the vial with a gentle stream of Argon or Nitrogen gas. Causality: Displacing ambient oxygen prevents the auto-oxidation of the formyl group, preserving the reagent's integrity. Seal with a PTFE-lined cap and store at room temperature[1].

G A Solid Reagent (CAS 849612-09-5) B Weighing Station (Anti-static tools) A->B Transfer C Solvent Addition (Organic Matrix) B->C Dissolution D Aliquoting & Argon Flush C->D Volumetric transfer E Storage (Room Temp / Desiccated) D->E Seal securely

Workflow for the safe handling and preparation of 4-Formyl-3-hydroxyphenyl hexadecanoate solutions.

Spill Response Protocol

In the event of a spill, immediate action must prioritize containment over rapid cleanup. Following the 4, this protocol ensures environmental protection and operator safety[4].

Step-by-Step Spill Mitigation:

  • Assessment & Isolation: Cordon off the area. If the spill involves a solution made with a volatile, flammable solvent, immediately eliminate all ignition sources and increase local exhaust ventilation[5].

  • Solid Spill Containment (Powder): Do not sweep the dry powder. Sweeping generates airborne dust. Instead, lightly dampen the spilled powder with a compatible, low-toxicity solvent (like ethanol) to bind the particles, or use a dedicated HEPA-filtered laboratory vacuum.

  • Liquid Spill Containment (Solution): Deploy chemically compatible absorbents (e.g., polypropylene pads or vermiculite). Apply the absorbent starting from the outer perimeter of the spill and work inward. Causality: Perimeter-first application prevents the liquid from expanding its footprint[5].

  • Collection: Use non-sparking scoops to transfer the absorbed matrix into a heavy-duty hazardous waste bag or bucket. Seal and label immediately for EHS pickup.

Proper Disposal Procedures

Because 4-Formyl-3-hydroxyphenyl hexadecanoate is not acutely toxic on its own, its disposal pathway is governed by its physical state and the solvents used during experimentation. The EPA mandates that generators must ensure their hazardous waste is properly identified, managed, and treated prior to disposal[2].

Step-by-Step Disposal Methodology:

  • Waste Characterization: Determine if the waste is solid (e.g., empty vials, contaminated gloves, absorbed spill matrix) or liquid (e.g., leftover assay solutions).

  • Liquid Waste Segregation:

    • Non-Halogenated: If dissolved in DMSO, Ethanol, or Ethyl Acetate, collect the waste in a high-density polyethylene (HDPE) carboy designated for Non-Halogenated Organic Waste.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform, it must be placed in a specifically labeled Halogenated Organic Waste container. Causality: Halogenated solvents require specialized, high-temperature incineration to prevent the formation of toxic dioxins; mixing them with non-halogenated waste violates EPA regulations and drastically increases disposal costs[2].

  • Solid Waste Segregation: Place contaminated solids into a designated trace-hazardous organic solid waste bin, which is typically destined for commercial incineration.

  • Labeling & SAA Storage: Affix a completed hazardous waste tag to the container detailing the exact composition (e.g., "1% 4-Formyl-3-hydroxyphenyl hexadecanoate in DMSO"). Store the container in a secondary containment tray within your lab's Satellite Accumulation Area (SAA). Ensure waste does not exceed the accumulation time limits set by your facility's generator status (often 90 or 180 days)[6].

  • EHS Transfer: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department for final RCRA-compliant disposal[2].

G Start Waste Generated (CAS 849612-09-5) State Physical State? Start->State Solid Solid Waste (Powder, PPE) State->Solid Solid Liquid Liquid Waste (Solution) State->Liquid Liquid SolidBin Solid Organic Waste (Incineration) Solid->SolidBin Halogen Solvent Type? Liquid->Halogen NonHal Non-Halogenated (e.g., DMSO) Halogen->NonHal No Halogens Hal Halogenated (e.g., DCM) Halogen->Hal Contains Halogens NonHalBin Non-Halogenated Bin NonHal->NonHalBin HalBin Halogenated Bin Hal->HalBin EHS EHS Pickup & RCRA Disposal SolidBin->EHS NonHalBin->EHS HalBin->EHS

Decision tree for the segregation and RCRA-compliant disposal of 4-Formyl-3-hydroxyphenyl hexadecanoate waste.

References

  • EOS Med Chem Stock List. Blogspot.1

  • OSHA FACTSHEET: LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. 3

  • Hazardous Waste Management in the Laboratory. Lab Manager.6

  • Guide for Chemical Spill Response. American Chemical Society. 4

  • Cleaning up chemical spills in the laboratory. Edvotek. 5

  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency. 2

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